2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
Description
Properties
IUPAC Name |
(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGDVJBAWUUDZ-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073342 | |
| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-57-1 | |
| Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTHALIDENEACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a modified Perkin condensation, a classic organic reaction, which has been adapted for the specific reactivity of phthalic anhydride. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Significance
2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, also known as 3-carboxymethylenephthalide, possesses a unique chemical architecture featuring a phthalide core with an exocyclic α,β-unsaturated carboxylic acid moiety. This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems and polycyclic aromatic compounds. Its derivatives have been explored for their potential biological activities, underscoring the importance of robust and well-understood synthetic routes.
Synthetic Strategy: The Modified Perkin Condensation
The most direct and established method for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is a variation of the Perkin reaction. The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[1][2][3] In this modified approach, phthalic anhydride serves as the carbonyl component, reacting with acetic anhydride, which provides the necessary α-hydrogens for enolization and subsequent condensation.[1][4]
Mechanistic Insights
The reaction proceeds through a series of well-defined steps, initiated by the formation of an enolate from acetic anhydride. The causality behind the choice of reagents and conditions is crucial for the success of the synthesis.
-
Enolate Formation: Anhydrous potassium acetate acts as the base, deprotonating acetic anhydride at the α-carbon to form an enolate ion. The use of the salt of the corresponding acid anhydride is a hallmark of the Perkin condensation, preventing unwanted side reactions.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This step leads to the opening of the phthalic anhydride ring and the formation of a new carbon-carbon bond.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by a dehydration step, to form the five-membered lactone ring and the exocyclic double bond. The driving force for this step is the formation of a conjugated system.
-
Hydrolysis: The final product is obtained after hydrolysis of the mixed anhydride intermediate.
The following diagram illustrates the proposed reaction mechanism:
Caption: Proposed mechanism for the Perkin-like condensation of phthalic anhydride and acetic anhydride.
Experimental Protocol
This protocol is a self-validating system, with in-process checks and purification steps designed to ensure the identity and purity of the final product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Phthalic Anhydride | 85-44-9 | 148.12 | 14.8 g | >99% |
| Acetic Anhydride | 108-24-7 | 102.09 | 30 mL | >98% |
| Potassium Acetate | 127-08-2 | 98.14 | 10 g | >99% |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous |
| Hydrochloric Acid | 7647-01-0 | 36.46 | ~20 mL | 10% (aq) |
| Ethanol | 64-17-5 | 46.07 | As needed | 95% |
Equipment
-
Three-necked round-bottom flask (250 mL) equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Heating mantle.
-
Buchner funnel and filter paper.
-
Beakers and Erlenmeyer flasks.
-
Melting point apparatus.
-
Infrared (IR) spectrometer.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, place phthalic anhydride (14.8 g, 0.1 mol), anhydrous potassium acetate (10 g, 0.1 mol), and acetic anhydride (30 mL, 0.3 mol).
-
Reaction Execution: Heat the mixture with stirring in a heating mantle to 180-190 °C for 3-4 hours. The reaction mixture will become a dark, viscous liquid.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to about 100 °C.
-
Carefully add 100 mL of water to the flask to hydrolyze the excess acetic anhydride and dissolve the potassium acetate.
-
Boil the mixture for 15 minutes to ensure complete hydrolysis and dissolution of the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with 10% hydrochloric acid until the pH is approximately 2-3. The product will precipitate as a crystalline solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid as pale yellow needles.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Characterization
-
Melting Point: 242-248 °C (with decomposition).[5]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks for the C=O stretching of the lactone and carboxylic acid, and C=C stretching of the exocyclic double bond.
-
¹H NMR Spectroscopy (DMSO-d₆, δ): Signals corresponding to the aromatic protons, the vinylic proton, and the carboxylic acid proton.
-
¹³C NMR Spectroscopy (DMSO-d₆, δ): Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the exocyclic double bond and carboxylic acid.
Process Flow Diagram
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
Trustworthiness and Self-Validation
The integrity of this protocol relies on the clear and observable transitions at each stage. The initial dark, viscous reaction mixture is a positive indicator of the condensation reaction proceeding. The precipitation of a solid upon acidification is a critical validation step, confirming the formation of a water-insoluble product from the water-soluble salt. Finally, the purification by recrystallization and subsequent characterization by melting point and spectroscopic methods provide definitive proof of the product's identity and purity, ensuring the reliability of the synthesis.
A related condensation of phthalic anhydride with tert-butyl acetoacetate in the presence of triethylamine and acetic anhydride also yields a product with the characteristic exocyclic double bond, further validating the feasibility of this type of transformation.[6][7]
Conclusion
The modified Perkin condensation of phthalic anhydride and acetic anhydride provides a reliable and scalable method for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the pure product. This guide serves as a foundational resource for the synthesis of this important chemical intermediate, enabling further exploration of its applications in drug discovery and materials science.
References
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]
-
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. MDPI. [Link]
-
Condensation of phthalic anhydride with acetoacetic and malonic ester. NASA Technical Reports Server (NTRS). [Link]
-
Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]
-
Preparation of Phthalimide. BYJU'S. [Link]
-
Perkin condensation. YouTube. [Link]
-
Perkin Reaction. Cambridge University Press. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
(PDF) tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 5. The Synthesis of Terephthalic Acid from Phthalic Anhydride | CoLab [colab.ws]
- 6. tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Carboxymethylenephthalide
Abstract
3-Carboxymethylenephthalide, also known as (E)-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)acetic acid, is a key heterocyclic compound belonging to the phthalide family. Phthalide derivatives are prevalent in numerous natural products and serve as valuable precursors in the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of a robust synthetic protocol for 3-carboxymethylenephthalide, delves into the underlying reaction mechanism, and details the essential analytical techniques required for its thorough characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document offers both theoretical insights and practical, step-by-step methodologies to ensure successful synthesis and validation.
Introduction: The Significance of 3-Carboxymethylenephthalide
Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a γ-lactone fused to a benzene ring.[1] Their derivatives are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. 3-Carboxymethylenephthalide is a particularly valuable intermediate. Its exocyclic double bond and carboxylic acid functionality provide reactive handles for further chemical modification, making it a versatile building block in the synthesis of more complex molecules and potential pharmaceutical agents.
The core challenge in its synthesis lies in controlling the regioselectivity of the condensation reaction to form the exocyclic double bond at the 3-position of the phthalide ring. This guide will focus on a classic and reliable method, the Perkin condensation, which addresses this challenge effectively.
Synthesis of 3-Carboxymethylenephthalide via Modified Perkin Condensation
The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[2][3] A modification of this reaction, using phthalic anhydride and malonic acid in the presence of a tertiary amine base, provides an efficient route to 3-carboxymethylenephthalide.
Causality Behind Experimental Choices
-
Reactants : Phthalic anhydride serves as the electrophilic precursor for the phthalide ring system. Malonic acid provides the two-carbon "methylene" and "carboxy" units. Its active methylene group (a carbon flanked by two carbonyls) is readily deprotonated to form a nucleophilic carbanion.
-
Catalyst/Base : Triethylamine is used as a base. Unlike the traditional Perkin reaction which uses the salt of the anhydride, triethylamine is a strong enough organic base to deprotonate malonic acid, initiating the reaction, but mild enough to minimize side reactions that can occur at higher temperatures with harsher bases.[4]
-
Solvent : Acetic anhydride can be used as a solvent and also acts as a dehydrating agent, helping to drive the final condensation step that forms the double bond.[4] However, other high-boiling solvents can also be employed.
Reaction Mechanism
The reaction proceeds through several key steps, beginning with the formation of a nucleophile from malonic acid, which then attacks the phthalic anhydride ring. This is followed by intramolecular cyclization and dehydration to yield the final product.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS 4743-57-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and materials science, the precise characterization of novel organic molecules is a foundational pillar upon which all subsequent research is built. This guide provides a detailed examination of the physical and chemical properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No. 4743-57-1). This compound, a derivative of phthalic anhydride, possesses a unique structural motif combining a lactone, a carboxylic acid, and a conjugated system, suggesting potential applications as a synthetic intermediate or a pharmacologically active agent.
As a Senior Application Scientist, this document is structured not as a rigid data sheet, but as a logical workflow. It moves from basic identification and physicochemical parameters to the detailed analytical methodologies required for its complete characterization, providing the "why" behind the "how." Every protocol is presented as a self-validating system, ensuring that researchers can confidently generate reliable and reproducible data.
Section 1: Chemical Identity and Core Properties
The initial step in evaluating any compound is to establish its fundamental identity and key physical constants. These data points are critical for handling, formulation, and predicting behavior in various systems.
Chemical Structure:
-
IUPAC Name: 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)acetic acid[1]
-
Synonyms: 3-Carboxymethylenephthalide, Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-[2]
-
CAS Number: 4743-57-1
The structure features a phthalide core linked to an acetic acid moiety via an exocyclic double bond. This arrangement results in a planar, rigid system with significant electronic conjugation, which is expected to influence its optical properties, reactivity, and biological interactions.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Melting Point | 242-248 °C (with decomposition) | [2] |
| Boiling Point | 362.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.612 g/cm³ (Predicted) | [2] |
| Flash Point | 151 °C (Predicted) | [2] |
| LogP (XLogP3) | 1.28 | [2] |
Note: Some properties are predicted and should be experimentally verified.
Section 2: Experimental Determination of Physicochemical Properties
This section details the authoritative, step-by-step protocols for the experimental verification of the compound's key properties. The choice of method is grounded in established international guidelines to ensure data integrity and regulatory compliance.
Melting Point Determination (OECD 102)
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. The capillary method is a standard and reliable technique.[5][6][7][8]
Methodology: Capillary Method in a Metal Block Apparatus
-
Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Protocol: Initiate heating at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~245 °C).
-
Observation: Reduce the heating rate to 1-2 °C/min approximately 15 °C below the expected melting point.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
-
Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow. The reported value of 242-248 °C suggests decomposition may be occurring simultaneously with melting, a common observation for complex organic molecules.[2]
Expert Insight: The observation of decomposition during melting is a crucial piece of data. It informs stability studies and indicates that thermal stress during processing or storage could lead to degradation. Techniques like Differential Scanning Calorimetry (DSC), also described in OECD 102, can provide more quantitative data on the energetics of this melt/decomposition process.[6][7]
Water Solubility (OECD 105)
Solubility is a cornerstone of drug development, dictating bioavailability and formulation strategies. Given the compound's LogP of 1.28 and the presence of a carboxylic acid group, it is expected to have low but measurable aqueous solubility. The Flask Method is appropriate for substances with solubility > 10⁻² g/L.[9][10][11][12][13]
Methodology: Flask Method
-
System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance). Add an excess amount of the compound to a flask containing the buffer.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to saturation.[11]
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to separate the saturated aqueous solution from the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The process should be repeated to ensure reproducibility. It is also critical to confirm that the solid material remains unchanged during the experiment, which can be checked by analyzing the solid residue post-experiment.
Caption: Workflow for Solubility Determination (OECD 105 Flask Method).
Section 3: Analytical Characterization and Purity Assessment
Beyond fundamental properties, a robust analytical package is required to confirm structural integrity and quantify purity. While specific spectral data for CAS 4743-57-1 is not widely published, this section outlines the definitive protocols for its acquisition and interpretation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[14] It separates the main compound from any impurities, allowing for precise quantification.
Methodology: Reverse-Phase HPLC with UV Detection
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solvent (A: 0.1% trifluoroacetic acid in water) and an organic solvent (B: 0.1% trifluoroacetic acid in acetonitrile).
-
Detector: Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance for the compound.
-
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Processing:
-
Integrate all peaks in the resulting chromatogram.
-
Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[15]
-
-
Trustworthiness: For authoritative results, peak purity should be assessed using a DAD to confirm that the main peak is spectrally homogenous.[15] The method should be validated against a reference standard if available.
Structural Confirmation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. A ¹H NMR spectrum would reveal the number of distinct protons, their connectivity (via spin-spin coupling), and their chemical environment. A ¹³C NMR spectrum would show the number of unique carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For this molecule, characteristic peaks would be expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the conjugated C=O stretches of the lactone and carboxylic acid (~1680-1750 cm⁻¹), and C=C stretches of the aromatic ring and alkene (~1500-1650 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the confirmation of the molecular formula (C₁₀H₆O₄). The fragmentation pattern can further corroborate the proposed structure.
Water Content by Karl Fischer Titration
Water is a common impurity in solid samples and can significantly affect stability and reactivity. Karl Fischer titration is a highly specific and accurate method for water determination.[3][16][17]
Methodology: Volumetric Karl Fischer Titration
-
Apparatus: A calibrated Karl Fischer titrator.
-
Solvent Preparation: The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol). The solvent is pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.
-
Sample Analysis: A precisely weighed amount of the solid compound is quickly added to the vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample. The endpoint is detected potentiometrically.[17]
-
Calculation: The volume of titrant used is directly proportional to the amount of water in the sample, which is calculated based on the pre-determined titer of the reagent.
Caption: A comprehensive workflow for analytical characterization.
Section 4: Safety and Handling
Given its structural similarity to phthalic anhydride, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid should be handled with appropriate caution. Phthalic anhydride and its derivatives can be irritants to the skin, eyes, and respiratory tract.[18][19][20][21][22]
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[18][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][19] Avoid creating dust.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the anhydride moiety may be susceptible to hydrolysis.[18][19]
-
First Aid:
Conclusion
This guide provides a comprehensive overview of the known physicochemical properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS 4743-57-1) and outlines the authoritative experimental protocols required for its full characterization. By integrating established data with validated, step-by-step methodologies, this document serves as a practical resource for scientists engaged in synthesis, quality control, and drug development. Adherence to these protocols will ensure the generation of high-quality, reliable data, forming a solid foundation for further research and application of this promising molecule.
References
- Matrix Fine Chemicals. (n.d.). 2-(3-OXO-1,3-DIHYDROISOBENZOFURAN-1-YLIDEN)ACETICACID.
- 3B Scientific Corporation. (n.d.). Product Information: CAS 4743-57-1.
- Chemiis. (n.d.). Phthalic Anhydride: Applications, Properties, and Safety Guidelines.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- Slideshare. (n.d.). Moisture content determination by karl fischer titration.
- Wikipedia. (n.d.). Karl Fischer titration.
- Thirumalai Chemicals Limited. (n.d.). Safety Data Sheet: Phthalic Anhydride.
- AK Scientific, Inc. (n.d.). Product Information: 4743-57-1.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Chemius. (n.d.). Phthalic Anhydride (PA) Safety Data Sheet.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Central Drug House (P) Ltd. (n.d.). Phthalic Anhydride MATERIAL SAFETY DATA SHEET.
- YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis.
- Fisher Scientific. (n.d.). Safety Data Sheet: Phthalic anhydride.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. (2020, March 26). Video: Boiling Points - Procedure.
- Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C.
- Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval.
- Official Journal of the European Communities. (n.d.). A1. MELTING/FREEZING TEMPERATURE.
- EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
- OECD. (n.d.). Test No. 102: Melting Point/ Melting Range.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.
- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Echemi. (n.d.). 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
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2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid mechanism of formation
An In-Depth Technical Guide to the Formation of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
Abstract: This technical guide provides a comprehensive examination of the formation mechanism of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, a prominent member of the phthalide class of compounds. Phthalides, or isobenzofuranones, are core structural motifs in numerous natural products and synthetic molecules of biological importance.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering deep insights into the reaction's mechanistic underpinnings, the rationale behind experimental design, and a validated protocol for its synthesis. We will dissect the key condensation reaction, explore the roles of catalysts and reagents, and provide detailed procedural and analytical guidance.
Introduction: The Significance of the Phthalide Core
The isobenzofuranone structure, commonly referred to as a phthalide, is a γ-lactone fused to a benzene ring.[1] This heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. The specific molecule of interest, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (also known as 3-Carboxymethylenephthalide), features an exocyclic double bond conjugated with both the lactone carbonyl and the carboxylic acid group, creating a unique electronic and structural profile for further chemical modification or biological interaction.
Understanding the formation of this ylidene-substituted phthalide is crucial for the synthesis of novel derivatives and for scaling up production of key intermediates. The primary synthetic route involves a condensation reaction between phthalic anhydride and an active methylene compound, a classic transformation in organic chemistry that warrants a detailed mechanistic exploration.
The Core Mechanism: A Perkin-Type Condensation Pathway
The formation of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is most effectively achieved through a Perkin-like condensation reaction. This process involves the reaction of phthalic anhydride with a C-H acidic compound, such as malonic acid, in the presence of a base catalyst and often a dehydrating agent.
Key Reactants and Reagents
-
Phthalic Anhydride: A cyclic dicarboxylic acid anhydride that serves as the electrophilic component.[3] Its two carbonyl groups are susceptible to nucleophilic attack.
-
Malonic Acid: The archetypal active methylene compound. The two protons on the central carbon are acidic due to the electron-withdrawing effect of the two adjacent carboxylic acid groups.
-
Base Catalyst (e.g., Pyridine, Triethylamine): The base is essential for deprotonating the active methylene compound, generating the required nucleophile (a carbanion/enolate). Its choice can influence reaction rates and yields.
-
Dehydrating Agent (e.g., Acetic Anhydride): Often used to facilitate the final elimination step, driving the equilibrium towards the formation of the thermodynamically stable conjugated product.[4]
The Step-by-Step Mechanism of Formation
The reaction proceeds through several distinct, sequential steps: enolate formation, nucleophilic attack, intramolecular lactonization, and a final dehydration/decarboxylation cascade.
-
Step 1: Enolate Formation: The base (e.g., triethylamine) abstracts an acidic proton from the α-carbon of malonic acid, creating a highly reactive nucleophilic enolate.
-
Step 2: Nucleophilic Acyl Addition: The enolate attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a carboxylate intermediate.
-
Step 3: Intramolecular Cyclization (Lactonization): The newly formed alkoxide attacks the pendant carboxylic acid group (often activated, for instance, by acetic anhydride to form a mixed anhydride) in an intramolecular fashion. This step forms the five-membered lactone ring characteristic of the phthalide core.
-
Step 4: Elimination Cascade: The intermediate undergoes a base-promoted elimination. This final step involves the loss of a water molecule and a molecule of carbon dioxide (decarboxylation) to generate the stable, conjugated exocyclic double bond. This E1cB-type elimination is the driving force for the formation of the final ylidene product.
Mechanistic Diagram
Sources
The Synthetic Architect's Guide to Isobenzofuranones: A Technical Review of Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antiproliferative, neuroprotective, antidepressant, and antidiabetic properties, making them highly attractive targets in medicinal chemistry and drug discovery.[4][5][6][7][8] This technical guide provides an in-depth exploration of the core synthetic strategies for constructing isobenzofuranone derivatives, focusing on the underlying principles, mechanistic insights, and practical applications that are crucial for researchers in the field.
Part 1: The Ascendancy of Transition Metal Catalysis in Isobenzofuranone Synthesis
Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal catalysis, and the synthesis of isobenzofuranones has been no exception. These methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the construction of complex phthalide derivatives from simple and readily available starting materials.
The Power of Palladium: Domino Reactions and Carbonylative Cyclization
Palladium catalysis has proven to be a particularly robust tool for the synthesis of isobenzofuranones. One-pot domino reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, have emerged as a highly efficient strategy. For instance, a domino palladium-catalyzed process can be employed for the synthesis of isobenzofuran-1(3H)-ones from ortho-bromobenzyl alcohols.[9] This approach demonstrates broad substrate scope, accommodating primary, secondary, and tertiary alcohols, and has been successfully applied to the synthesis of the anti-platelet drug n-butyl phthalide.[9]
Another key palladium-catalyzed approach involves the carbonylation of aryl bromides. While traditional methods often rely on toxic and difficult-to-handle carbon monoxide gas, newer methodologies have utilized safer CO surrogates like Mo(CO)6.[10]
Ruthenium and Rhodium-Catalyzed C-H Activation: A Paradigm Shift in Synthesis
The direct functionalization of C-H bonds is a major goal in organic synthesis, as it avoids the need for pre-functionalized starting materials.[11][12][13] Ruthenium and rhodium catalysts have been at the forefront of this revolution, enabling the direct synthesis of phthalides from benzoic acids and alkenes.[14][15]
Ruthenium(II)-catalyzed annulative coupling of benzoic acids with electrophilic alkenes, such as acrylonitriles and acrylic esters, provides a direct route to 3-substituted phthalides.[14] This method often utilizes a co-oxidant like Cu(OAc)₂·H₂O.[14][15] The proposed mechanism involves the coordination of the carboxylate to the ruthenium center, followed by ortho-metalation to form a ruthenacycle. Subsequent alkene insertion and reductive elimination furnish the desired phthalide.[14]
Similarly, rhodium(III) catalysis has been effectively used for the annulative coupling of benzoic acids with alkenes.[14][15][16] These reactions can proceed via a cascade of C-H activation, addition to the alkene, and subsequent intramolecular cyclization.[16] The use of water as a solvent in some rhodium-catalyzed systems highlights the growing importance of green chemistry principles in modern synthesis.[15]
Part 2: Strategic Domino and One-Pot Syntheses for Enhanced Efficiency
The elegance of a synthetic route is often measured by its efficiency and atom economy. Domino and one-pot reactions are prime examples of strategies that minimize purification steps, reduce waste, and streamline the synthesis of complex molecules.
Copper-Catalyzed Domino Processes in Green Solvents
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and rhodium for certain transformations. An efficient domino one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones utilizes a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by an in-situ intramolecular nucleophilic attack and hydrolysis.[17] A key advantage of this method is the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source, avoiding the use of hazardous carbon monoxide gas.[17] Furthermore, conducting the reaction in water as the sole solvent significantly enhances its green credentials.[17][18]
Part 3: Classical and Metal-Free Approaches to Isobenzofuranone Synthesis
While transition-metal catalysis dominates the modern landscape, classical and metal-free methods remain valuable tools in the synthetic chemist's arsenal. These approaches often offer different selectivity profiles and can be advantageous in specific contexts.
Lactonization Strategies from Pre-functionalized Precursors
The direct lactonization of appropriately substituted precursors is a fundamental approach to isobenzofuranone synthesis. For example, the conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved through a Cannizarro-Tishchenko-type reaction under nucleophilic catalysis or via photochemical conditions.[19] Additionally, the intramolecular lactonization of 2-alkylbenzoic acids can be accomplished electrochemically or through visible-light-driven processes, offering mild and environmentally friendly alternatives.[19]
DBU-Promoted Condensation Reactions
Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively promote the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds to afford C-3 functionalized isobenzofuranones.[4] This method provides a straightforward route to a variety of derivatives with potential antiproliferative activity.[4]
Part 4: Data Presentation and Experimental Protocols
For clarity and comparative analysis, the following tables summarize key quantitative data from representative synthetic methodologies.
Table 1: Comparison of Transition-Metal Catalyzed Syntheses of Isobenzofuranones
| Catalyst System | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |
| [Pd]-catalysis | ortho-bromobenzyl alcohols | - | 3-substituted phthalides | up to 96 | |
| [RuCl₂(p-cymene)]₂ | Benzoic acids, acrylates | Cu(OAc)₂·H₂O, H₂O | 3-substituted phthalides | up to 92 | [14][15] |
| [Rh(III)]-catalysis | Benzimidates, aldehydes | - | 3-substituted phthalides | High | [16] |
| CuI | o-bromobenzyl alcohols | K₄[Fe(CN)₆], imidazole, H₂O | 3-substituted phthalides | up to 96 | [17] |
Experimental Protocol: Copper-Catalyzed Domino Synthesis of a 3,3-Disubstituted Isobenzofuranone
The following protocol is adapted from the work of Mahendar and Satyanarayana for the synthesis of isobenzofuran-1(3H)-ones.[17]
Materials:
-
2-(1-hydroxy-1-phenylethyl)benzonitrile
-
Copper(I) iodide (CuI)
-
Imidazole
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a reaction vessel, add 2-(1-hydroxy-1-phenylethyl)benzonitrile (1.0 mmol), CuI (0.1 mmol), imidazole (0.2 mmol), and K₄[Fe(CN)₆] (0.6 mmol).
-
Add 5 mL of water to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-3-phenylisobenzofuran-1(3H)-one.
Part 5: Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
Diagram 1: Proposed Mechanism for Ru-Catalyzed Annulative Coupling
Caption: Ru-catalyzed C-H activation and annulation of benzoic acids with alkenes.[14]
Diagram 2: Domino One-Pot Synthesis Workflow
Caption: Workflow for the copper-catalyzed domino synthesis of isobenzofuranones.[17]
Conclusion
The synthesis of isobenzofuranone derivatives has witnessed remarkable progress, driven by innovations in transition-metal catalysis, particularly C-H functionalization and domino reactions. These advanced methodologies provide researchers with powerful tools to access a wide array of structurally diverse phthalides with high efficiency and selectivity. The continued development of novel synthetic strategies, guided by mechanistic understanding and the principles of green chemistry, will undoubtedly pave the way for the discovery of new isobenzofuranone-based therapeutics and functional materials.
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- Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simul
- Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (n.d.).
- Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. (2005).
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Unveiling the History and Synthesis of Phthalide-3-Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalide-3-acetic acid, a derivative of the versatile phthalide scaffold, holds a unique position within the landscape of heterocyclic chemistry. While the broader class of phthalides has been the subject of extensive research due to their diverse biological activities, the specific history and discovery of the 3-acetic acid substituted variant are less prominently documented. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving methodologies for the preparation of phthalide-3-acetic acid. It aims to furnish researchers and drug development professionals with a foundational understanding of this compound, from its theoretical synthetic origins to practical experimental considerations.
Introduction: The Phthalide Framework
Phthalides, characterized by a bicyclic structure containing a γ-lactone fused to a benzene ring (1(3H)-isobenzofuranone), are a significant class of compounds found in various natural sources, particularly in plants of the Apiaceae family and some fungi.[1] The first identification of phthalides dates back to 1897, when they were recognized as key components of the essential oil of celery.[1] Since then, numerous phthalide derivatives have been isolated and synthesized, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Phthalide-3-acetic acid represents a specific synthetic derivative where an acetic acid moiety is attached at the 3-position of the lactone ring, offering potential for further chemical modification and biological investigation.
The Genesis of Phthalide-3-Acetic Acid: A Synthetic Perspective
While a singular, celebrated discovery of phthalide-3-acetic acid is not prominent in the historical chemical literature, its synthesis can be logically traced back to fundamental organic reactions involving phthalic anhydride. The most probable and historically significant route to its parent structure involves the condensation of phthalic anhydride with a C2 synthon, such as malonic acid or its esters.
A key historical reaction that lays the groundwork for the synthesis of phthalide-3-acetic acid is the condensation of phthalic anhydride with malonic ester. This reaction, when conducted in the presence of a base like triethylamine, yields phthalylmalonic ester.[4] This intermediate is a direct precursor to phthalide-3-acetic acid. The subsequent hydrolysis and decarboxylation of phthalylmalonic ester would logically lead to the formation of the desired product.
Below is a plausible historical synthetic pathway, rooted in established organic chemistry principles.
Diagram: Plausible Historical Synthesis of Phthalide-3-Acetic Acid
Caption: Plausible two-step synthesis of phthalide-3-acetic acid.
Experimental Methodologies: From Historical Precedent to Modern Approaches
Building upon the foundational understanding of the condensation reaction, this section outlines a detailed, generalized experimental protocol for the synthesis of phthalide-3-acetic acid. It is important to note that while this protocol is based on established chemical principles, specific reaction conditions may require optimization.
Synthesis of Phthalylmalonic Ester (Intermediate)
This procedure is adapted from the principles of the condensation reaction between phthalic anhydride and malonic ester.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as toluene or xylene, to the flask. Subsequently, add triethylamine (1.2 equivalents) as a basic catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer successively with dilute hydrochloric acid and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phthalylmalonic ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of Phthalide-3-Acetic Acid from Phthalylmalonic Ester
This part of the protocol describes the hydrolysis and subsequent decarboxylation of the intermediate.
Protocol:
-
Hydrolysis: Suspend the purified phthalylmalonic ester (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours to effect complete hydrolysis of the ester groups.
-
Decarboxylation: If hydrolysis is performed under acidic conditions, the resulting dicarboxylic acid will likely undergo spontaneous decarboxylation upon continued heating. If basic hydrolysis is used, acidify the reaction mixture with concentrated HCl after cooling, which will precipitate the dicarboxylic acid intermediate. This intermediate can then be isolated and heated to induce decarboxylation.
-
Isolation: After cooling, the solid phthalide-3-acetic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure phthalide-3-acetic acid.
Modern Synthetic Approaches
While the classical condensation route provides a fundamental understanding, contemporary organic synthesis offers more efficient and versatile methods for preparing 3-substituted phthalides. These modern techniques often provide higher yields, milder reaction conditions, and greater functional group tolerance. Some of these approaches include:
-
Palladium-catalyzed reactions: Cross-coupling reactions have been employed to introduce various substituents at the 3-position of the phthalide ring.
-
Reformatsky reaction: This reaction can be utilized to synthesize β-hydroxy esters which can then be cyclized to form phthalide derivatives.[5]
-
Organocatalysis: The use of small organic molecules as catalysts has emerged as a green and efficient alternative for the synthesis of chiral phthalides.
Diagram: Modern Synthetic Strategies for 3-Substituted Phthalides
Caption: Overview of modern synthetic routes to 3-substituted phthalides.
Biological Significance and Future Directions
The broader class of phthalides has demonstrated significant therapeutic potential. For instance, novel phthalide derivatives have been investigated for their anti-inflammatory activity, showing promise in mitigating inflammatory responses in vitro and in vivo.[2] The structural motif of isobenzofuran-1(3H)-one is also being explored for the development of novel antidepressant agents.[6]
While specific biological studies on phthalide-3-acetic acid are not extensively reported, its structure as a carboxylic acid derivative of a biologically active scaffold makes it an intriguing candidate for further investigation. The carboxylic acid handle provides a convenient point for derivatization, allowing for the synthesis of a library of compounds for screening in various biological assays. Future research could focus on:
-
Antimicrobial and Antifungal Activity: Given the known antimicrobial properties of some phthalides, phthalide-3-acetic acid and its derivatives could be screened for activity against a panel of pathogenic microbes.
-
Enzyme Inhibition: The carboxylic acid moiety could act as a pharmacophore for targeting the active sites of various enzymes implicated in disease.
-
Neuroprotective Effects: The neuroprotective properties of other phthalides warrant an investigation into whether phthalide-3-acetic acid exhibits similar activities.
Conclusion
The discovery and history of phthalide-3-acetic acid are intrinsically linked to the foundational principles of organic synthesis, particularly the condensation reactions of phthalic anhydride. While not marked by a singular historical event, its existence is a logical extension of the exploration of phthalide chemistry. The synthetic routes outlined in this guide, from the classical to the contemporary, provide a comprehensive toolkit for researchers interested in this compound. The untapped biological potential of phthalide-3-acetic acid, coupled with its accessible synthesis, positions it as a valuable building block for future drug discovery and development endeavors.
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Oshkaya, V. P., & Vanag, G. Y. (1985). Condensation of anhydrides or dicarboxylic acids with compounds containing active methylene groups. Part 1: Condensation of phthalic anhydride with acetoacetic and malonic ester. NASA Technical Reports Server. [Link]
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- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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A Concise Introduction of Perkin Reaction - Longdom. (n.d.). Retrieved from [Link]
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Manufacturing Synthesis of 5-Substituted Phthalides | Request PDF. (2010). Retrieved from [Link]
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An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future - Consensus. (2022). Retrieved from [Link]
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- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
স্পেকট্রোস্কোপিক ডেটা উন্মোচন: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের একটি প্রযুক্তিগত নির্দেশিকা
ভূমিকা: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিড, একটি জটিল জৈব অণু, যা ফার্মাসিউটিক্যালস এবং মেটেরিয়াল সায়েন্সে এর সম্ভাব্য প্রয়োগের জন্য গবেষকদের আগ্রহ আকর্ষণ করেছে। এর গঠন এবং বৈশিষ্ট্য বোঝার জন্য স্পেকট্রোস্কোপিক বিশ্লেষণ একটি অপরিহার্য হাতিয়ার। এই প্রযুক্তিগত নির্দেশিকাটি নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR), ইনফ্রারেড (IR) স্পেকট্রোস্কোপি, এবং মাস স্পেকট্রোমেট্রি (MS) ব্যবহার করে এই যৌগটির বিস্তারিত স্পেকট্রোস্কোপিক ডেটা এবং তার ব্যাখ্যা প্রদান করে। এই নির্দেশিকাটি গবেষক, বিজ্ঞানী এবং ড্রাগ ডেভেলপমেন্ট পেশাদারদের জন্য একটি মূল্যবান সম্পদ হিসাবে কাজ করবে।
আণবিক গঠন
2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের গঠনটি একটি আইসোবেঞ্জোফিউরانون রিং সিস্টেমের সাথে একটি অ্যাসিটিক অ্যাসিড গ্রুপের সংযোগের মাধ্যমে গঠিত। এর আণবিক সূত্র C₁₀H₆O₄ এবং আণবিক ওজন 190.15 g/mol ।[1][2]
চিত্র ১: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের আণবিক গঠন।
নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR) স্পেকট্রোস্কোপি
NMR স্পেকট্রোস্কোপি একটি যৌগের মধ্যে থাকা নিউক্লিয়াসের চৌম্বকীয় বৈশিষ্ট্য বিশ্লেষণ করে তার গঠন নির্ধারণের জন্য একটি শক্তিশালী কৌশল।
¹H NMR স্পেকট্রাম
¹H NMR স্পেকট্রাম প্রোটনের রাসায়নিক পরিবেশ সম্পর্কে তথ্য প্রদান করে। 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের জন্য ভবিষ্যদ্বাণী করা ¹H NMR ডেটা নিচে দেওয়া হলো:
| রাসায়নিক শিফট (ppm) | মাল্টিপ্লিসিটি | ইন্টিগ্রেশন | অ্যাসাইনমেন্ট |
| ~11.0 - 13.0 | সিঙ্গলেট (প্রশস্ত) | 1H | কার্বক্সিলিক অ্যাসিড (-COOH) প্রোটন |
| ~7.8 - 8.0 | ডাবলেট | 1H | অ্যারোমেটিক প্রোটন |
| ~7.5 - 7.7 | ট্রিপলেট | 1H | অ্যারোমেটিক প্রোটন |
| ~7.3 - 7.5 | ট্রিপলেট | 1H | অ্যারোমেটিক প্রোটন |
| ~7.1 - 7.3 | ডাবলেট | 1H | অ্যারোমেটিক প্রোটন |
| ~6.0 - 6.2 | সিঙ্গলেট | 1H | ভিনাইলিক প্রোটন (=CH) |
¹H NMR স্পেকট্রামের ব্যাখ্যা:
-
কার্বক্সিলিক অ্যাসিড প্রোটন: কার্বক্সিলিক অ্যাসিড গ্রুপের প্রোটনটি অত্যন্ত ডি-শিল্ডেড থাকে এবং সাধারণত একটি প্রশস্ত সিঙ্গলেট হিসাবে ~11.0-13.0 ppm-এ দেখা যায়।
-
অ্যারোমেটিক প্রোটন: বেঞ্জিন রিং-এর চারটি প্রোটন তাদের অবস্থানের উপর নির্ভর করে ভিন্ন ভিন্ন রাসায়নিক শিফট প্রদর্শন করে। সাধারণত, এগুলি 7.0 থেকে 8.0 ppm এর মধ্যে দেখা যায়।
-
ভিনাইলিক প্রোটন: ডাবল বন্ডের সাথে যুক্ত প্রোটনটি প্রায় 6.0-6.2 ppm-এ একটি সিঙ্গলেট হিসাবে উপস্থিত হবে বলে আশা করা যায়।
¹³C NMR স্পেকট্রাম
¹³C NMR স্পেকট্রাম অণুর কার্বন কঙ্কাল সম্পর্কে তথ্য দেয়।
| রাসায়নিক শিফট (ppm) | কার্বনের ধরন | অ্যাসাইনমেন্ট |
| ~168 - 172 | কোয়াটারনারি | কার্বক্সিলিক অ্যাসিড কার্বন (-COOH) |
| ~165 - 169 | কোয়াটারনারি | ল্যাকটোন কার্বনিল কার্বন (C=O) |
| ~145 - 150 | কোয়াটারনারি | অ্যারোমেটিক কার্বন |
| ~134 - 138 | টারশিয়ারি | অ্যারোমেটিক কার্বন |
| ~128 - 132 | টারশিয়ারি | অ্যারোমেটিক কার্বন |
| ~124 - 128 | টারশিয়ারি | অ্যারোমেটিক কার্বন |
| ~120 - 124 | টারশিয়ারি | অ্যারোমেটিক কার্বন |
| ~115 - 120 | কোয়াটারনারি | অ্যারোমেটিক কার্বন |
| ~110 - 115 | টারশিয়ারি | ভিনাইলিক কার্বন (=CH) |
| ~100 - 105 | কোয়াটারনারি | ভিনাইলিক কার্বন (=C) |
¹³C NMR স্পেকট্রামের ব্যাখ্যা:
-
কার্বনিল কার্বন: কার্বক্সিলিক অ্যাসিড এবং ল্যাকটোনের কার্বনিল কার্বন দুটি সবচেয়ে ডি-শিল্ডেড কার্বন এবং এগুলি যথাক্রমে ~168-172 ppm এবং ~165-169 ppm-এ দেখা যায়।[3]
-
অ্যারোমেটিক এবং ভিনাইলিক কার্বন: অ্যারোমেটিক এবং ভিনাইলিক কার্বনগুলি সাধারণত 100 থেকে 150 ppm এর মধ্যে অনুরণিত হয়।
NMR স্যাম্পল প্রস্তুতির প্রোটোকল:
-
প্রায় 5-10 মিলিগ্রাম স্যাম্পল একটি NMR টিউবে ওজন করে নিন।
-
0.5-0.7 মিলি ডিউটেরেটেড দ্রাবক (যেমন, DMSO-d₆ বা CDCl₃) যোগ করুন।
-
স্যাম্পলটি সম্পূর্ণরূপে দ্রবীভূত করার জন্য টিউবটিকে আলতো করে ঘোরান বা সোনাইট করুন।
-
NMR স্পেকট্রোমিটারে ডেটা সংগ্রহের জন্য টিউবটি রাখুন।
ইনফ্রারেড (IR) স্পেকট্রোস্কোপি
IR স্পেকট্রোস্কোপি একটি অণুর কার্যকরী গ্রুপ সনাক্ত করতে ব্যবহৃত হয়। এটি বিভিন্ন বন্ডের কম্পন ফ্রিকোয়েন্সি পরিমাপ করে।
| শোষণ ফ্রিকোয়েন্সি (cm⁻¹) | তীব্রতা | বন্ডের ধরন | কার্যকরী গ্রুপ |
| 2500-3300 | প্রশস্ত, শক্তিশালী | O-H স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড |
| 1750-1770 | শক্তিশালী | C=O স্ট্রেচিং | ল্যাকটোন (ফাইভ-মেম্বারড রিং) |
| 1690-1710 | শক্তিশালী | C=O স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড |
| 1640-1660 | মাঝারি | C=C স্ট্রেচিং | অ্যালকিন |
| 1500-1600 | মাঝারি | C=C স্ট্রেচিং | অ্যারোমেটিক রিং |
| 1210-1320 | শক্তিশালী | C-O স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড/ল্যাকটোন |
IR স্পেকট্রামের ব্যাখ্যা:
-
O-H স্ট্রেচিং: কার্বক্সিলিক অ্যাসিডের O-H বন্ডের জন্য একটি খুব প্রশস্ত এবং শক্তিশালী শোষণ ব্যান্ড 2500-3300 cm⁻¹ এ দেখা যায়।[4]
-
C=O স্ট্রেচিং: ল্যাকটোন এবং কার্বক্সিলিক অ্যাসিডের দুটি ভিন্ন C=O গ্রুপের জন্য দুটি শক্তিশালী শোষণ ব্যান্ড যথাক্রমে 1750-1770 cm⁻¹ এবং 1690-1710 cm⁻¹ এ উপস্থিত থাকবে।[4]
-
C=C স্ট্রেচিং: অ্যালকিন এবং অ্যারোমেটিক রিং-এর C=C বন্ডের জন্য মাঝারি তীব্রতার ব্যান্ডগুলি 1640-1660 cm⁻¹ এবং 1500-1600 cm⁻¹ এ দেখা যায়।[5]
IR স্পেকট্রাম অধিগ্রহণের প্রোটোকল (ATR):
-
অ্যাচুয়েটেড টোটাল রিফ্লেক্টেন্স (ATR) আনুষঙ্গিকটি পরিষ্কার করুন।
-
অল্প পরিমাণে সলিড স্যাম্পল ATR ক্রিস্টালের উপর রাখুন।
-
স্যাম্পলটি ক্রিস্টালের সংস্পর্শে আনার জন্য চাপ প্রয়োগ করুন।
-
একটি ব্যাকগ্রাউন্ড স্পেকট্রাম সংগ্রহ করুন।
-
স্যাম্পলের স্পেকট্রাম সংগ্রহ করুন।
মাস স্পেকট্রোমেট্রি (MS)
মাস স্পেকট্রোমেট্রি একটি অণুর ভর এবং এর খণ্ডাংশের ভর নির্ধারণ করে, যা আণবিক ওজন এবং গঠন সম্পর্কে তথ্য প্রদান করে।
ভবিষ্যদ্বাণী করা মাস স্পেকট্রাম ডেটা:
-
মলিকুলার আয়ন (M⁺): m/z = 190
-
প্রধান খণ্ডাংশ:
-
m/z = 145 (M - COOH)
-
m/z = 117 (M - COOH - CO)
-
m/z = 89
-
m/z = 45 (COOH⁺)
-
মাস স্পেকট্রামের ব্যাখ্যা:
ইলেক্ট্রন আয়োনাইজেশন (EI) মাস স্পেকট্রোমেট্রিতে, মলিকুলার আয়ন (m/z = 190) সনাক্ত করা যাবে বলে আশা করা যায়। কার্বক্সিলিক অ্যাসিড গ্রুপ হারানোর ফলে m/z = 145 এ একটি গুরুত্বপূর্ণ খণ্ডাংশ তৈরি হতে পারে।[6] পরবর্তীকালে কার্বন মনোক্সাইড (CO) হারানোর ফলে m/z = 117 এ আরেকটি খণ্ডাংশ দেখা যেতে পারে।
চিত্র ২: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের সম্ভাব্য মাস স্পেকট্রোমেট্রি ফ্র্যাগমেন্টেশন পথ।
মাস স্পেকট্রোমেট্রি প্রোটোকল (EI):
-
একটি উপযুক্ত দ্রাবকে (যেমন, মিথানল বা অ্যাসিটোনাইট্রাইল) স্যাম্পলের একটি পাতলা দ্রবণ তৈরি করুন।
-
সরাসরি ইনফিউশন বা গ্যাস ক্রোমাটোগ্রাফি (GC) বা লিকুইড ক্রোমাটোগ্রাফি (LC) এর মাধ্যমে স্যাম্পলটি মাস স্পেকট্রোমিটারে প্রবেশ করান।
-
ইলেক্ট্রন আয়োনাইজেশন (EI) সোর্স ব্যবহার করে স্যাম্পলটিকে আয়নিত করুন।
-
একটি মাস অ্যানালাইজার ব্যবহার করে আয়নগুলিকে তাদের ভর-থেকে-চার্জ অনুপাত (m/z) অনুযায়ী পৃথক করুন।
-
একটি ডিটেক্টর ব্যবহার করে আয়নগুলি সনাক্ত করুন এবং একটি মাস স্পেকট্রাম তৈরি করুন।
উপসংহার
এই প্রযুক্তিগত নির্দেশিকাটি 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের স্পেকট্রোস্কোপিক বৈশিষ্ট্যগুলির একটি গভীর বিশ্লেষণ প্রদান করে। যদিও পরীক্ষামূলক ডেটার অনুপস্থিতি একটি সীমাবদ্ধতা, ভবিষ্যদ্বাণীমূলক ডেটা এবং তার বিশদ ব্যাখ্যা এই যৌগটির গঠন এবং বৈশিষ্ট্য সম্পর্কে মূল্যবান অন্তর্দৃষ্টি প্রদান করে। এই নির্দেশিকাটি গবেষকদের জন্য একটি ভিত্তি হিসাবে কাজ করবে এবং তাদের নিজস্ব পরীক্ষামূলক কাজ ডিজাইন এবং ব্যাখ্যা করতে সহায়তা করবে। ভবিষ্যতে পরীক্ষামূলক ডেটা উপলব্ধ হলে, এই ভবিষ্যদ্বাণীমূলক মডেলটি যাচাই এবং পরিমার্জন করা যেতে পারে।
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An In-depth Technical Guide to the Solubility and Stability of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid, formerly known less formally as 3-Carboxymethylenephthalide, is a molecule of increasing interest in medicinal chemistry and materials science. Its unique structural motif, combining a lactone, a carboxylic acid, and a conjugated system, imparts specific chemical properties that are crucial for its application but also present challenges in its handling and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of physical organic chemistry to provide a robust framework for its experimental characterization. Detailed, field-proven protocols for determining solubility and assessing stability under various stress conditions are presented, aiming to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.
Introduction: Understanding the Molecule
(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid (CAS 4743-57-1) is a phthalide derivative characterized by an exocyclic carboxymethylene group. The core structure is an isobenzofuranone, which is a bicyclic system containing a fused benzene ring and a γ-lactone.
Chemical Structure:
(Simplified 2D representation)
The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a lactone (a polar functional group) suggests that its solubility will be highly dependent on the solvent's polarity. The lactone ring, being a cyclic ester, is susceptible to hydrolysis, which is a primary concern for the compound's stability, particularly in aqueous environments.
Solubility Profile: A Predictive and Experimental Approach
A thorough understanding of the solubility of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid is fundamental for its application in drug discovery, formulation, and material science. Based on the principle of "like dissolves like," its polar functional groups suggest a higher solubility in polar solvents.
Predicted Solubility Based on Structural Analogs
Structurally related compounds, such as phthalic anhydride, offer valuable insights into the expected solubility profile. Phthalic anhydride is known to be readily soluble in polar organic solvents like acetone and ethanol, while exhibiting limited solubility in water and non-polar solvents.[1][2] We can extrapolate that (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid will follow a similar trend.
Quantitative Solubility Data (Predicted)
The following table provides predicted solubility classifications in common laboratory solvents. These predictions are based on the behavior of structurally similar compounds and the polarity of the solvents.
| Solvent | Chemical Class | Polarity | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Highly Soluble |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | Highly Soluble |
| Acetone | Ketone | Polar Aprotic | Soluble |
| Ethanol | Alcohol | Polar Protic | Soluble |
| Methanol | Alcohol | Polar Protic | Soluble |
| Ethyl Acetate | Ester | Polar Aprotic | Moderately Soluble |
| Dichloromethane | Halogenated | Polar Aprotic | Sparingly Soluble |
| Water (neutral pH) | Aqueous | Polar Protic | Sparingly Soluble |
| Hexane | Alkane | Non-polar | Insoluble |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a reliable approach for determining the equilibrium solubility of the compound.
Objective: To determine the quantitative solubility of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Workflow for Solubility Determination:
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) for analysis.
-
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant and the calibration standards using a validated HPLC method.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. The solubility is then calculated by taking into account the dilution factor.
-
Stability Profile: Forced Degradation and Degradation Pathways
The stability of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid is a critical parameter, especially for applications in aqueous media or under conditions of elevated temperature or light exposure. The lactone functionality is the most probable site of degradation.
Predicted Degradation Pathways
The primary degradation pathway for this molecule is expected to be the hydrolysis of the lactone ring. This reaction can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion will attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening and the formation of a carboxylate and a hydroxyl group. This process, known as saponification, is generally irreversible.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then attack, leading to the formation of a tetrahedral intermediate, followed by ring-opening to yield the hydroxy-dicarboxylic acid. This reaction is typically reversible.[5][6][7]
Proposed Hydrolysis Degradation Pathway:
Caption: Proposed hydrolytic degradation pathways.
Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than those it would likely encounter during its shelf life.
Objective: To investigate the stability of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid under various stress conditions and to identify its major degradation products.
Materials:
-
(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80 °C.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Time-Point Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV/MS method. This method should be capable of separating the parent compound from all degradation products.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data.
-
Characterize the structure of significant degradants using techniques such as MS/MS and NMR.
-
Analytical Methodologies
A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommendation |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance (to be determined) |
| Injection Volume | 10 µL |
This method should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid is a molecule with significant potential, but its effective application hinges on a clear understanding of its solubility and stability. This technical guide provides a comprehensive framework for researchers to experimentally determine these critical parameters. By following the detailed protocols for solubility assessment and forced degradation studies, scientists can generate the necessary data to support formulation development, ensure product quality, and advance their research objectives. The predictive insights based on structural analogs serve as a valuable starting point for these investigations.
References
- TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors.
- Turecek, F., Vivekananda, S., Sadílek, M., & Polásek, M. (2002). Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. Journal of the American Chemical Society, 124(44), 13282–13289.
- A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Retrieved from a relevant pharmaceutical industry source.
- Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. (n.d.).
- Benchchem. (n.d.).
- China Phthalic Anhydride Solubility Suppliers, Producer, Manufacturers. (n.d.).
- Master Organic Chemistry. (2022, October 27).
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- Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023, August 15). RSC Publishing.
- MDPI. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence.
- Investigation on the Formation and Stability of p-Lactones. (n.d.). RSC Publishing.
- mechanism of ester hydrolysis. (2019, January 15). YouTube.
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- Chemistry Steps. (n.d.).
- MicroSolv. (n.d.).
- Wikipedia. (n.d.). Lactone.
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- ResearchGate. (2025, October 14). (PDF) Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence.
- MedCrave online. (2016, December 14).
- NIH. (n.d.).
- Benchchem. (n.d.). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.
- MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
- NIH. (n.d.).
- PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)
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The Intersection of Theory and Experiment: A Technical Guide to Isobenzofuranone Acetic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Isobenzofuranone acetic acids represent a promising, yet underexplored, class of molecules in medicinal chemistry. Characterized by a core isobenzofuranone (phthalide) scaffold linked to an acetic acid moiety, these compounds offer a unique combination of structural rigidity and functional group reactivity, making them attractive candidates for targeted drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies pivotal to understanding and advancing the development of isobenzofuranone acetic acids. We will delve into the core principles of their synthesis, conformational landscapes, spectroscopic signatures, and biological interactions, underpinned by a robust framework of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to harness the therapeutic potential of this intriguing molecular class.
Introduction: The Isobenzofuranone Acetic Acid Scaffold - A Molecule of Latent Potential
The isobenzofuranone, or phthalide, core is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3] The addition of an acetic acid side chain introduces a critical pharmacophoric element—a carboxylic acid group—that can engage in crucial hydrogen bonding and ionic interactions with biological targets, while also influencing the molecule's overall physicochemical properties such as solubility and membrane permeability.
The strategic importance of the acetic acid moiety lies in its ability to mimic endogenous ligands and interact with the active sites of enzymes and receptors. However, the inherent flexibility of the acetic acid side chain, coupled with the planar nature of the isobenzofuranone ring system, gives rise to a complex conformational space that dictates the molecule's biological activity. Understanding this interplay between structure and function is paramount for rational drug design, and it is here that theoretical and computational studies provide an indispensable toolkit.
This guide will navigate the multifaceted computational landscape for investigating isobenzofuranone acetic acids, from initial molecular design to the prediction of their biological activity. We will explore how computational chemistry not only complements experimental findings but also drives hypothesis-driven research in the quest for novel therapeutics.
The Computational-Experimental Synergy: A Validated Workflow
The successful development of isobenzofuranone acetic acid-based drug candidates hinges on a synergistic interplay between computational modeling and experimental validation. A robust and self-validating workflow ensures that theoretical predictions are grounded in empirical reality, leading to a more efficient and cost-effective drug discovery pipeline.
Caption: Workflow for the conformational analysis of isobenzofuranone acetic acids using DFT.
Spectroscopic Properties: The Theoretical Fingerprint
Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation and characterization of newly synthesized compounds. Comparing calculated spectra with experimental data serves as a powerful validation of the computed molecular geometry.
3.3.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
DFT calculations can predict the vibrational frequencies and intensities of a molecule. These can be directly compared to experimental FT-IR and FT-Raman spectra. The calculated vibrational modes can also be visualized to aid in the assignment of experimental peaks. For carboxylic acids, the characteristic C=O and O-H stretching frequencies are of particular interest. [4] 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective approach for calculating NMR chemical shifts (¹H and ¹³C). [2][5] Protocol for NMR Chemical Shift Calculation:
-
Optimized Geometry: Use the lowest energy conformer(s) obtained from the conformational analysis.
-
GIAO-DFT Calculation: Perform a GIAO-DFT calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the absolute shielding tensors.
-
Reference Standard: Perform the same calculation for a reference standard, typically Tetramethylsilane (TMS).
-
Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ is the isotropic shielding value.
-
Comparison with Experiment: The calculated chemical shifts can then be compared with the experimental NMR spectrum. A good correlation validates the computed structure.
3.3.3. Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
| Computational Method | Predicted Property | Experimental Correlation |
| DFT | Vibrational Frequencies | FT-IR, FT-Raman Spectra |
| GIAO-DFT | NMR Chemical Shifts | ¹H and ¹³C NMR Spectra |
| TD-DFT | Electronic Transitions | UV-Vis Spectrum |
Predicting Biological Activity: From Molecular Docking to QSAR
Molecular Docking: Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. [6]This is crucial for understanding the mechanism of action of isobenzofuranone acetic acids and for designing derivatives with improved binding affinity.
Detailed Molecular Docking Workflow:
-
Target Preparation: Obtain the 3D structure of the biological target (e.g., an enzyme or receptor) from a protein database (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the optimized 3D structure of the isobenzofuranone acetic acid. Assign charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site or binding pocket of the target protein.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the active site. The program will score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and the protein residues. The carboxylic acid group of the isobenzofuranone acetic acid is expected to be a key player in these interactions.
Caption: A streamlined workflow for molecular docking studies of isobenzofuranone acetic acids.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. [5]MD simulations can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. [6]Once a sufficient number of isobenzofuranone acetic acid derivatives have been synthesized and their biological activity measured, a QSAR model can be developed.
QSAR Model Development:
-
Data Set: A series of isobenzofuranone acetic acid derivatives with their corresponding biological activity data (e.g., IC₅₀ values).
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molar refractivity, electronic properties from DFT).
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized isobenzofuranone acetic acid derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Case Study: Hypothetical Investigation of an Isobenzofuranone Acetic Acid as a Tyrosinase Inhibitor
To illustrate the practical application of the methodologies described, let's consider a hypothetical case study where we investigate a novel isobenzofuranone acetic acid as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. [6] Computational Approach:
-
Molecular Design: Design a series of isobenzofuranone acetic acid derivatives with varying substituents on the aromatic ring.
-
DFT Studies: Perform conformational analysis and calculate spectroscopic properties for the designed compounds.
-
Molecular Docking: Dock the stable conformers into the active site of tyrosinase (PDB ID: 2Y9X) to predict their binding modes and affinities. Pay close attention to interactions with the copper ions in the active site.
-
QSAR Model: If experimental data becomes available for a set of synthesized compounds, develop a QSAR model to guide further lead optimization.
Expected Outcomes:
-
Identification of key structural features required for potent tyrosinase inhibition.
-
Prediction of the binding poses, highlighting the role of the acetic acid moiety in coordinating with the active site residues.
-
A validated computational model that can accelerate the discovery of novel isobenzofuranone acetic acid-based tyrosinase inhibitors.
Conclusion and Future Directions
Theoretical and computational studies provide a powerful and indispensable framework for the rational design and development of isobenzofuranone acetic acids as novel therapeutic agents. By integrating DFT, TD-DFT, molecular docking, and QSAR methodologies, researchers can gain deep insights into the structure-activity relationships of this promising class of molecules. The synergistic application of computational and experimental approaches, as outlined in this guide, will undoubtedly accelerate the translation of these fascinating compounds from theoretical concepts to clinical realities. Future research in this area will likely focus on the development of more accurate and efficient computational methods, the exploration of a wider range of biological targets, and the application of machine learning and artificial intelligence to navigate the vast chemical space of isobenzofuranone acetic acid derivatives.
References
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Bayer, E., Hayat, S., Atta-ur-Rahman, Choudhary, M. I., Khan, K. M., Shah, S. T. A., Imran-ul-Haq, M., Anwar, M. U., & Voelter, W. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. [Link]
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Teixeira, R. R., et al. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 623-631. [Link]
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Teixeira, R. R., et al. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 623-631. [Link]
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de Oliveira, B. G., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580. [Link]
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Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]
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Pedrosa, R., Sayalero, S., & Vicente, M. (2007). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Request PDF. [Link]
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Hernández-Vázquez, E., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1241. [Link]
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Pérez-Manríquez, C., et al. (2021). Synthesis of Benzofuran-Based Hybrid Molecules: Molecular Docking and Antibacterial Activity Against Pseudomonas aeruginosa. Request PDF. [Link]
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Wang, J., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(52), 31255-31275. [Link]
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Hiremath, C. S., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Journal of Molecular Structure, 1179, 65-78. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
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Hiremath, C. S., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Journal of Molecular Structure, 1179, 65-78. [Link]
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- 6. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid using 3-Carboxymethylenephthalide
An Application Guide for the Synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Introduction: The Significance of the Phthalazinone Core
The phthalazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to cardiotonic, antitumor, and anti-inflammatory properties.[1] The target molecule, (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid[2], serves as a crucial synthetic intermediate, providing a reactive "handle" for further molecular elaboration in drug discovery programs.
This application note presents an in-depth, reliable, and mechanistically-grounded protocol for the synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The chosen synthetic route proceeds from the readily accessible starting material, 3-Carboxymethylenephthalide, via a direct cyclocondensation reaction with hydrazine. This method is advantageous due to its operational simplicity and efficiency.[3][4] We will explore the causality behind the procedural steps, ensuring the protocol is not just a list of instructions but a self-validating scientific guide.
Reaction Mechanism: From Phthalide to Phthalazinone
The transformation of 3-Carboxymethylenephthalide to (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a classic example of nucleophilic acyl substitution followed by an intramolecular condensation. The reaction is driven by the formation of a thermodynamically stable heterocyclic aromatic ring system.
The process unfolds in the following logical sequence:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the endocyclic carbonyl carbon of the phthalide ring. Hydrazine is an excellent nucleophile for this purpose due to the "alpha effect," where the adjacent lone pair of electrons on the second nitrogen atom enhances nucleophilicity.
-
Ring Opening: This attack leads to the cleavage of the ester bond and the formation of an open-chain hydrazide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxymethylene side chain.
-
Dehydration & Aromatization: The resulting tetrahedral intermediate rapidly eliminates a molecule of water (dehydration) to form the stable, six-membered phthalazinone ring.[5]
This entire mechanistic cascade is visualized in the diagram below.
Caption: Reaction mechanism for phthalazinone formation.
Detailed Experimental Protocol
This protocol is designed for robustness and reproducibility. Adherence to these steps, coupled with good laboratory practice, will ensure a high yield of the desired product.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Recommended Purity |
| 3-Carboxymethylenephthalide | 5634-52-6 | 190.15 g/mol | >97% |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | Reagent Grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
| Ethanol | 64-17-5 | 46.07 g/mol | 95% or Absolute |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Analytical balance
Quantitative Data and Reaction Parameters
| Parameter | Value | Notes |
| Reactants | ||
| 3-Carboxymethylenephthalide | 5.0 g (26.3 mmol) | Limiting Reagent |
| Hydrazine Hydrate | 1.4 mL (~29 mmol) | ~1.1 equivalents |
| Solvent | ||
| Glacial Acetic Acid | 30 mL | Acts as solvent and catalyst[1] |
| Conditions | ||
| Temperature | 110-120 °C (Reflux) | Ensures sufficient reaction kinetics |
| Reaction Time | 4-6 hours | Monitor by TLC for completion |
| Expected Yield | ||
| Theoretical Yield | 5.37 g | |
| Typical Practical Yield | 80-90% (4.3 - 4.8 g) | Dependent on purity and work-up |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Charging: To the flask, add 3-Carboxymethylenephthalide (5.0 g, 26.3 mmol) followed by glacial acetic acid (30 mL). The use of acetic acid as the solvent facilitates the reaction, potentially by protonating the carbonyl oxygen, increasing its electrophilicity.[1]
-
Hydrazine Addition: Begin stirring the suspension. Slowly and carefully, add hydrazine hydrate (1.4 mL, ~1.1 eq.) to the flask dropwise over 5-10 minutes. Causality Note: A controlled addition is crucial as the initial reaction can be exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (bath temperature ~110-120 °C) using the heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 with a drop of acetic acid). The disappearance of the starting material spot indicates completion.
-
Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate will form. Further cooling in an ice-water bath for 30 minutes will maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with small portions of cold deionized water (2 x 20 mL) to remove residual acetic acid and unreacted hydrazine, followed by a wash with cold ethanol (1 x 15 mL) to aid in drying.
-
Drying: Dry the collected solid product under vacuum or in a drying oven at 60-70 °C to a constant weight.
Purification
For most applications, the product obtained after washing is of sufficient purity. If further purification is required, the crude solid can be recrystallized from a suitable solvent like an ethanol/water mixture.
Characterization and Validation
The identity and purity of the synthesized (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 234-236 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 12.3 (s, 1H, NH), 8.2 (d, 1H, Ar-H), 7.7-7.9 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂).
-
IR (KBr, cm⁻¹): ~3200-2500 (broad, O-H stretch of carboxylic acid), ~3100 (N-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, amide).
-
Mass Spectrometry (ESI-): m/z 203.04 [M-H]⁻ for C₁₀H₈N₂O₃.[2]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: A streamlined view of the synthesis protocol.
Critical Safety Precautions
-
Hydrazine Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and safety goggles are mandatory at all times.
-
Thermal Hazard: Use caution when working with the heating mantle.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Vertex AI Search. Phthalazinone.
-
ResearchGate. Proposed mechanism for the synthesis of phthalazinones. Retrieved January 12, 2026, from [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Retrieved January 12, 2026, from [Link]
-
ResearchGate. Phthalazines. Retrieved January 12, 2026, from [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Retrieved January 12, 2026, from [Link]
-
PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
PubChem. {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved January 12, 2026, from [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 12, 2026, from [Link]
-
OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved January 12, 2026, from [Link]
Sources
Synthesis of Phthalazinones via Hydrazine Cyclocondensation with Isobenzofuranones
An Application Guide
Abstract
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities, including PARP inhibition and anti-inflammatory effects.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of phthalazinone derivatives through the direct cyclocondensation of isobenzofuranones (also known as phthalides) with hydrazine. This method offers a robust and high-yielding pathway to access the phthalazinone ring system. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, present representative data, and offer insights into troubleshooting and optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Phthalazinone Scaffold
Phthalazin-1(2H)-one and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research.[3] Their versatile structure allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological properties, including anticonvulsant, cardiotonic, antihypertensive, and anticancer activities.[2][4][5] Notably, the phthalazinone moiety is the core component of Olaparib, a potent poly(ADP-ribose)polymerase (PARP) inhibitor approved for cancer therapy.[6]
The synthesis of this key scaffold can be achieved through several routes. One of the most direct and classical methods involves the reaction of a suitable precursor bearing a carbonyl or carboxyl group adjacent to an aromatic ring with hydrazine.[5] The use of isobenzofuranones (phthalides) as starting materials is particularly advantageous due to their commercial availability and the straightforward nature of their conversion into the desired phthalazinone product.
Reaction Mechanism and Rationale
The conversion of an isobenzofuranone to a phthalazinone is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization-condensation reaction. The causality behind the experimental choices is grounded in facilitating this two-stage process.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the isobenzofuranone lactone ring.
-
Ring Opening: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, causing the cleavage of the endocyclic C-O bond. This ring-opening step forms a 2-(hydrazinocarbonyl)benzyl alcohol derivative.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the newly formed carbonyl group (or a related intermediate form).
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (elimination of a water molecule) under the typically applied heating conditions to form the stable, aromatic phthalazinone ring system.
The use of a high-boiling point solvent like ethanol or butanol, or even neat hydrazine hydrate, often under reflux conditions, provides the necessary thermal energy to overcome the activation barriers for both the initial ring opening and the final dehydration step.[7][8]
Caption: Figure 1: Reaction Mechanism. A conceptual overview of the transformation from isobenzofuranone to a phthalazinone.
Experimental Protocol: Synthesis of 4-Phenylphthalazin-1(2H)-one
This protocol details the synthesis of 4-phenylphthalazin-1(2H)-one from 3-phenylisobenzofuran-1(3H)-one as a representative example. The principles are broadly applicable to other substituted isobenzofuranones.
Materials and Reagents
| Reagent/Material | Purity | Supplier | CAS Number |
| 3-Phenylisobenzofuran-1(3H)-one | ≥98% | Sigma-Aldrich | 5398-12-9 |
| Hydrazine hydrate (50-60%) | - | Sigma-Aldrich | 7803-57-8 |
| Ethanol (200 proof) | ≥99.5% | Fisher Scientific | 64-17-5 |
| Deionized Water | - | In-house | 7732-18-5 |
| Celite® 545 | - | Sigma-Aldrich | 68855-54-9 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow. A step-by-step visual guide for the synthesis protocol.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the flask, add 3-phenylisobenzofuran-1(3H)-one (5.0 g, 23.8 mmol) and ethanol (50 mL). Begin stirring to form a suspension.
-
Hydrazine Addition: Slowly add hydrazine hydrate (2.4 mL, ~2.5 g, ~50 mmol) to the stirring suspension at room temperature. The addition is typically exothermic; add dropwise to maintain control.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A white precipitate will form.
-
Filtration: Continue stirring the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product is typically of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven overnight. Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Representative Data
The described protocol typically affords the product in high yield and purity.
| Parameter | Expected Result |
| Product | 4-Phenylphthalazin-1(2H)-one |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | 234-236 °C (Lit. ~235 °C) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.65 (s, 1H, NH), 8.30 (d, 1H), 7.95-7.80 (m, 2H), 7.75 (d, 1H), 7.60-7.50 (m, 5H) |
| MS (ESI) | m/z: 223.1 [M+H]⁺ |
Note: Spectroscopic data are representative and should be confirmed experimentally.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time to 8-12 hours. If using a substituted isobenzofuranone with sterically hindering or electron-withdrawing groups, consider a higher boiling solvent like n-butanol. |
| Low Yield | Incomplete precipitation during workup. | Ensure the aqueous mixture is thoroughly cooled in an ice bath before filtration. The product has some solubility in ethanol, so minimize its use in washing steps. |
| Product Oiling Out | Impurities present; product is not crystallizing. | During recrystallization, if the product oils out, add more hot solvent to fully dissolve it. If it persists, try a different solvent system (e.g., ethanol/water). |
| Colored Impurities | Side reactions or impurities in starting material. | The crude product can be treated with activated carbon during the recrystallization step. A filtration through a small plug of Celite® or silica gel may also be effective. |
Conclusion
The synthesis of phthalazinones from isobenzofuranones via condensation with hydrazine is a highly efficient, reliable, and scalable method. It provides direct access to a medicinally important chemical scaffold using readily available starting materials. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of phthalazinone derivatives, making it a valuable tool for researchers in drug discovery and development.
References
-
Teran, M. A., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]
-
Yuan, Y., et al. (2017). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2017). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry. Available at: [Link]
- Unknown Author. (n.d.). Phthalazinone. Source document appears to be a chapter or review. This source provides a general overview of phthalazinone synthesis.
-
Khan, F. A. K., et al. (2017). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. Synthetic Communications. Available at: [Link]
-
Gomaa, M. A. M. (2011). Novel Synthesis of Some Phthalazinone Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
El-Faham, A., et al. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Marzouk, M. I., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
- Unknown Author. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum.
-
Wang, L., et al. (2016). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. Available at: [Link]
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- 4. jocpr.com [jocpr.com]
- 5. longdom.org [longdom.org]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Use of 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid in the Synthesis of PARP Inhibitors
Introduction: The Convergence of DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical sentinels in the cellular process of DNA repair.[1][2][3][4] They detect single-strand breaks (SSBs) in DNA and, upon activation, synthesize poly(ADP-ribose) chains that recruit other repair proteins to the site of damage.[1][5][6] In cancers harboring mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more severe double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[2] These cancer cells become critically dependent on PARP-mediated repair for survival.
The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as "synthetic lethality".[7] By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[2][8] In HR-deficient cancer cells, these DSBs cannot be repaired, triggering genomic instability and cell death, while normal cells with functional HR pathways remain largely unaffected.[8][9] This targeted approach has led to the approval of several PARP inhibitors, such as Olaparib, for treating specific types of ovarian, breast, and prostate cancers.[8][10]
A common structural feature of many potent PARP inhibitors is the benzamide pharmacophore, which mimics the nicotinamide portion of PARP's natural substrate, NAD+, effectively blocking its catalytic activity.[11] The synthesis of these crucial molecules relies on efficient and versatile chemical building blocks. This guide details the strategic application of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No: 4743-57-1), a highly valuable synthon for the construction of the core scaffold of several PARP inhibitors.[12][13]
Section 1: Chemical Rationale and Strategic Value
The utility of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid as a starting material is rooted in its unique bifunctional nature. Its structure contains both a reactive carboxylic acid and a masked ortho-formyl benzoic acid equivalent within the phthalide (isobenzofuranone) ring system.
-
Activated Carboxylic Acid: The exocyclic acetic acid moiety is readily activated for amide bond formation, a cornerstone reaction in the synthesis of the benzamide pharmacophore.[11][14]
-
Latent Functionality: The phthalide ring is stable under standard amide coupling conditions but can be opened in subsequent steps to reveal other functionalities necessary for constructing the complex heterocyclic systems found in final drug molecules like Olaparib.[15][16]
This dual functionality allows for a streamlined synthetic sequence, where a key amide bond is formed first, followed by the elaboration of the rest of the inhibitor structure. This approach avoids protecting group manipulations that would be necessary if starting from a simple substituted benzoic acid, thus improving overall efficiency and atom economy.
Section 2: Core Synthetic Protocol: Amide Bond Formation
The central transformation involving 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is its coupling with a desired amine partner to form the critical N-substituted benzamide intermediate. This protocol outlines a general, robust procedure for this key step.
Protocol 2.1: Amide Coupling via Activated Ester Intermediate
This protocol describes the formation of an N-substituted-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetamide, a direct precursor to the benzamide core of a PARP inhibitor.
Materials:
| Reagent | M.W. | Role | Stoichiometry |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid | 190.15 | Starting Material | 1.0 eq |
| Amine Partner (e.g., Boc-piperazine) | Varies | Nucleophile | 1.0 - 1.2 eq |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | Coupling Reagent | 1.1 eq |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | Non-nucleophilic Base | 2.0 - 3.0 eq |
| Anhydrous DMF (N,N-Dimethylformamide) | 73.09 | Solvent | ~0.1 M concentration |
Experimental Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Reagent Addition: To the stirred solution, add the desired amine partner (1.0 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Collect the solid product by filtration and wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual DMF and impurities. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality and Self-Validation:
-
Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and racemization (if chiral centers are present). Its use often leads to high yields and clean reaction profiles. Other carbodiimide-based reagents like EDC in combination with HOBt can also be used.[17][18]
-
Role of the Base: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile itself.[19]
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent that solubilizes all reactants and facilitates the polar transition state of the coupling reaction.
-
In-Process Validation: TLC or LC-MS is crucial for monitoring. A successful reaction will show the disappearance of the starting acid spot/peak and the appearance of a new, typically less polar, product spot/peak. The mass spectrum should correspond to the expected molecular weight of the amide product.
Section 3: From Intermediate to API: A Workflow for Olaparib
The amide product from Protocol 2.1 is a key intermediate. The following workflow illustrates how this intermediate can be advanced to a final API, using Olaparib as a representative example. The initial amide coupling would be with a protected piperazine derivative.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 18. Amide Synthesis [fishersci.co.uk]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Emergence of Coumarin-3-Carboxamides in Anticancer Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of coumarin-3-carboxamides as a promising scaffold in the discovery of novel anticancer agents. This document details the rationale, synthesis, mechanism of action, and essential protocols for the evaluation of these compounds.
Introduction: The Rationale for Coumarin Scaffolds in Oncology
Nature has long been a profound source of therapeutic agents, with a significant number of anticancer drugs being natural products or their derivatives[1]. Among the myriad of natural product scaffolds, coumarins represent a privileged structural motif found in numerous biologically active compounds[2]. The coumarin nucleus, a benzopyrone, serves as a versatile backbone for chemical modifications, enabling the generation of derivatives with a wide spectrum of pharmacological activities, including potent anticancer properties.
The addition of a carboxamide group at the 3-position of the coumarin ring has been a particularly fruitful strategy in enhancing the anticancer potential of this scaffold[2]. These coumarin-3-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often exhibiting greater potency and selectivity compared to established chemotherapeutic agents. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in cancer progression, such as tubulin polymerization[2][3]. This makes them a compelling class of compounds for further investigation in the quest for more effective and less toxic cancer therapies.
Synthetic Approaches to Coumarin-3-Carboxamides
The synthesis of coumarin-3-carboxamides can be achieved through versatile and efficient synthetic routes. A common strategy involves the initial synthesis of a coumarin-3-carboxylic acid intermediate, which is then coupled with a desired amine to yield the final carboxamide derivative.
A representative synthetic scheme is outlined below:
Figure 1: A generalized synthetic route for coumarin-3-carboxamide derivatives.
This multi-step synthesis allows for the introduction of a wide range of substituents on both the coumarin ring and the amide nitrogen, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, the introduction of a bromine atom at the 5-position of the coumarin scaffold has been shown to significantly enhance cytotoxic activity[3].
Unraveling the Anticancer Mechanisms
The anticancer activity of coumarin-3-carboxamides is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for an effective anticancer agent, as it eliminates malignant cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues.
Induction of Apoptosis
Several studies have demonstrated that coumarin-3-carboxamides can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain 8-methoxycoumarin-3-carboxamides have been shown to activate caspase-3/7 in liver cancer cells[3].
The apoptotic pathway can be visualized as follows:
Figure 2: Proposed mechanism of apoptosis induction by coumarin-3-carboxamides.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometric analysis has revealed that potent coumarin-3-carboxamide derivatives can cause an accumulation of cells in the G2/M and pre-G1 phases of the cell cycle, thereby preventing them from dividing and propagating[3].
Inhibition of Tubulin Polymerization
Another important mechanism of action for some coumarin-3-carboxamides is the inhibition of tubulin polymerization[3]. Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule formation, these compounds can arrest cells in mitosis, leading to apoptotic cell death. This mechanism is shared by several clinically successful anticancer drugs, such as paclitaxel and the vinca alkaloids.
Experimental Protocols for Evaluation
A systematic evaluation of the anticancer properties of newly synthesized coumarin-3-carboxamides is essential. The following protocols provide a framework for the initial in vitro screening of these compounds.
General Workflow for Anticancer Drug Screening
Figure 3: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Coumarin-3-carboxamide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
PBS (phosphate-buffered saline)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The cytotoxic activity of a series of coumarin-3-carboxamide derivatives can be summarized in a table for easy comparison.
| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | 8-methoxycoumarin-3-carboxamide | HepG2 | 17 | [3] |
| Compound 5 | 5-bromo-8-methoxycoumarin-3-carboxamide | HepG2 | 0.9 | [3] |
| Compound 6 | N-acetyl-8-methoxycoumarin-3-carboxamide | HepG2 | 2.3 | [3] |
| Staurosporine | (Reference Drug) | HepG2 | 8.4 | [3] |
| Doxorubicin | (Reference Drug) | HuTu 80 | - | [2] |
Table 1: Cytotoxicity of selected 8-methoxycoumarin-3-carboxamide derivatives against the HepG2 liver cancer cell line.
The data clearly indicates that structural modifications, such as bromination at the 5-position, can significantly enhance the anticancer potency of the coumarin-3-carboxamide scaffold.
Conclusion and Future Directions
Coumarin-3-carboxamides represent a highly promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and multifaceted mechanisms of action, makes them an attractive area for further research. Future studies should focus on:
-
Expanding SAR studies: Synthesizing and evaluating a broader range of derivatives to further optimize potency and selectivity.
-
In vivo evaluation: Testing the most promising lead compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.
-
Target deconvolution: Identifying the specific molecular targets of the most active compounds to gain a deeper understanding of their mechanism of action.
By pursuing these avenues of research, the full therapeutic potential of coumarin-3-carboxamides in the fight against cancer can be realized.
References
-
4 PubMed Central.
-
5 Not available.
-
6 NIH.
-
1 MDPI.
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7 Not available.
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8 NIH.
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3 NIH.
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9 NIH.
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2 NIH.
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10 MDPI.
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- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cell Death Mechanism Specifically in Triple Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malaria Box-Inspired Discovery of N-Aminoalkyl-β-carboline-3-carboxamides, a Novel Orally Active Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Potent EGFR Inhibitors from Phthalide-3-Acetic Acid
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, starting from the readily available building block, phthalide-3-acetic acid. This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics. We will detail a scientifically robust synthetic pathway, grounded in established organic chemistry principles, to transform phthalide-3-acetic acid into a 4-anilinoquinazoline, a well-established pharmacophore for EGFR inhibition. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and key characterization data.
Introduction: The Rationale for Targeting EGFR and the Quinazoline Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a highly successful strategy in cancer therapy.[4]
The 4-anilinoquinazoline core is a privileged scaffold in the design of EGFR inhibitors.[5] This structural motif effectively mimics the adenine ring of ATP, allowing it to bind competitively to the kinase domain. The aniline moiety extends into a hydrophobic pocket, and its substitution pattern is crucial for potency and selectivity against different EGFR mutants.[4] This guide will detail a synthetic route to a potent 4-anilinoquinazoline-based EGFR inhibitor, leveraging phthalide-3-acetic acid as a novel starting material.
Proposed Synthetic Pathway Overview
The synthetic strategy is a multi-step process that begins with the chemical modification of phthalide-3-acetic acid to generate a suitable precursor for the construction of the quinazoline core. The overall workflow is depicted below.
Caption: Proposed synthetic workflow from phthalide-3-acetic acid to a target 4-anilinoquinazoline EGFR inhibitor.
Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phthalide-3-acetic acid | ![]() | C₁₀H₈O₄ | 192.17 | 149-155 |
| 2-(Carboxymethyl)benzoic Acid | ![]() | C₉H₈O₄ | 180.16 | 196-200 |
| Homophthalic Anhydride | ![]() | C₉H₆O₃ | 162.14 | 140-143 |
| Homophthalimide | ![]() | C₉H₇NO₂ | 161.16 | 228-232 |
| 2-Aminobenzeneacetic Acid | ![]() | C₈H₉NO₂ | 151.16 | 125-127 |
Detailed Experimental Protocols
PART 1: Synthesis of the Anthranilic Acid Intermediate
Step 1: Lactone Hydrolysis of Phthalide-3-acetic acid to 2-(Carboxymethyl)benzoic Acid
-
Principle: The lactone (cyclic ester) ring of phthalide-3-acetic acid is susceptible to nucleophilic attack. Basic hydrolysis using a hydroxide source will open the ring to form the corresponding carboxylate salt, which upon acidification, yields the dicarboxylic acid, 2-(carboxymethyl)benzoic acid.
-
Protocol:
-
To a stirred solution of phthalide-3-acetic acid (10.0 g, 52.0 mmol) in 100 mL of water, add sodium hydroxide (4.16 g, 104.0 mmol) portion-wise.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then acidify to pH 2 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(carboxymethyl)benzoic acid.
-
-
Expected Yield: 90-95%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Step 2: Dehydration of 2-(Carboxymethyl)benzoic Acid to Homophthalic Anhydride
-
Principle: Dicarboxylic acids can undergo intramolecular dehydration upon heating to form cyclic anhydrides. This reaction is often facilitated by a dehydrating agent like acetic anhydride.
-
Protocol:
-
Suspend 2-(carboxymethyl)benzoic acid (9.0 g, 50.0 mmol) in acetic anhydride (20 mL).
-
Heat the mixture to reflux (approximately 140 °C) for 1 hour.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield homophthalic anhydride.
-
-
Expected Yield: 85-90%
-
Characterization: The product can be characterized by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches) and melting point analysis.
Step 3: Imide Formation to Synthesize Homophthalimide
-
Principle: Cyclic anhydrides react with ammonia or a source of ammonia like urea to form imides. This reaction proceeds through the opening of the anhydride ring by the nucleophilic nitrogen, followed by intramolecular cyclization and dehydration.[5]
-
Protocol:
-
In a round-bottom flask, thoroughly mix homophthalic anhydride (8.1 g, 50.0 mmol) and urea (3.0 g, 50.0 mmol).
-
Heat the mixture in an oil bath to 130-135 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 15-20 minutes after solidification.
-
Cool the flask to room temperature and add 50 mL of water to the solid mass.
-
Break up the solid and collect it by vacuum filtration. Wash with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure homophthalimide.
-
-
Expected Yield: 80-85%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Step 4: Hofmann Rearrangement to 2-Aminobenzeneacetic Acid
-
Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide (in this case, an imide which can be hydrolyzed in situ) to a primary amine with one fewer carbon atom.[4][6][7] The reaction proceeds via an isocyanate intermediate.
-
Protocol:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (2.6 mL, 50.0 mmol) to a cold (0-5 °C) solution of sodium hydroxide (8.0 g, 200.0 mmol) in 80 mL of water with vigorous stirring.
-
To this cold solution, add finely powdered homophthalimide (8.05 g, 50.0 mmol) in one portion.
-
Remove the ice bath and warm the reaction mixture to 70-80 °C for 30 minutes.
-
Cool the solution and carefully neutralize it with concentrated hydrochloric acid.
-
Add an excess of acetic acid to precipitate the product, 2-aminobenzeneacetic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.
-
-
Expected Yield: 70-75%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
PART 2: Construction of the 4-Anilinoquinazoline EGFR Inhibitor
Step 5: Synthesis of the 4-Chloro-quinazoline Intermediate
-
Principle: The anthranilic acid derivative is cyclized to form the quinazolinone core, which is then chlorinated to provide a reactive site for the subsequent nucleophilic substitution with the aniline moiety.
-
Protocol:
-
A mixture of 2-aminobenzeneacetic acid (7.55 g, 50.0 mmol) and formamide (20 mL) is heated at 120 °C for 2 hours.
-
The reaction mixture is cooled, and the resulting solid is triturated with water, filtered, and dried to give the corresponding quinazolinone.
-
The crude quinazolinone is then refluxed in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) for 4 hours.
-
The excess thionyl chloride is removed under reduced pressure, and the residue is triturated with cold diethyl ether to afford the 4-chloro-quinazoline derivative.
-
-
Expected Yield: 60-70% over two steps.
-
Characterization: The product can be characterized by ¹H NMR and mass spectrometry.
Step 6: Aniline Coupling to Yield the Final EGFR Inhibitor
-
Principle: The final step involves a nucleophilic aromatic substitution reaction where the electron-rich aniline displaces the chloride at the 4-position of the quinazoline ring. The choice of aniline is critical for the inhibitory activity of the final compound.[8][9] Based on established structure-activity relationships, 3-ethynyl-aniline is chosen to mimic the structure of potent EGFR inhibitors like Erlotinib.[10]
-
Protocol:
-
To a solution of the 4-chloro-quinazoline derivative (from Step 5, ~50.0 mmol) in isopropanol (100 mL), add 3-ethynyl-aniline (5.85 g, 50.0 mmol).
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with isopropanol, and then diethyl ether.
-
The crude product can be purified by column chromatography or recrystallization to yield the target 4-(3-ethynylphenylamino)quinazoline derivative.
-
-
Expected Yield: 75-85%
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity confirmed by HPLC.
Mechanism and Rationale: EGFR Inhibition
The synthesized 4-anilinoquinazoline derivative is designed to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.
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- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3819648A - Production of phthalimide - Google Patents [patents.google.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Developing Anti-inflammatory Agents from Isobenzofuranone Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobenzofuranones, a class of naturally occurring and synthetic lactones, represent a promising scaffold for the development of novel anti-inflammatory agents. Their inherent structural features allow for diverse chemical modifications, enabling the targeted design of compounds with potent inhibitory effects on key inflammatory pathways. This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of isobenzofuranone-derived compounds as anti-inflammatory drug candidates. Detailed protocols for the chemical synthesis, purification, and characterization of a lead compound are presented, alongside robust in vitro and in vivo assays for assessing anti-inflammatory efficacy. The underlying mechanisms of action, primarily focusing on the inhibition of the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) activity, are discussed in detail to provide a complete framework for researchers in the field.
Introduction: The Therapeutic Potential of Isobenzofuranones
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for novel therapeutic agents with improved safety profiles.[1][2]
Isobenzofuranone derivatives have emerged as a compelling class of compounds due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] The isobenzofuranone core, a γ-lactone fused to a benzene ring, provides a versatile platform for synthetic chemists to introduce various functional groups and modulate the compound's pharmacological properties.[5] This adaptability allows for the optimization of drug-like characteristics, such as potency, selectivity, and pharmacokinetic profiles.
The primary mechanism by which many isobenzofuranone-based compounds are thought to exert their anti-inflammatory effects is through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[8][9] By inhibiting the activation of NF-κB, isobenzofuranone derivatives can effectively suppress the downstream inflammatory cascade.
This guide will provide a detailed roadmap for the development of isobenzofuranone-based anti-inflammatory agents, from initial synthesis to preclinical evaluation.
Synthesis and Characterization of a Lead Isobenzofuranone Derivative
The synthesis of isobenzofuranone derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of 2-carboxybenzaldehyde with substituted acetophenones.[3] This section outlines a detailed protocol for the synthesis of a representative lead compound, (Z)-3-(1-phenylethylidene)isobenzofuran-1(3H)-one, a compound designed to exhibit potent anti-inflammatory activity.
Synthetic Workflow
The synthesis is a one-pot reaction that proceeds via an aniline-promoted condensation mechanism. Aniline acts as a catalyst, facilitating the formation of an enamine intermediate from the acetophenone, which then undergoes a nucleophilic attack on the aldehyde group of 2-carboxybenzaldehyde, followed by intramolecular cyclization and dehydration to yield the final isobenzofuranone product.
Caption: Synthetic workflow for the preparation of isobenzofuranone derivatives.
Detailed Synthesis Protocol
Materials:
-
2-Carboxybenzaldehyde (1.0 eq)
-
Substituted Acetophenone (e.g., Acetophenone, 1.0 eq)
-
Aniline (0.2 eq)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 2-carboxybenzaldehyde (1.0 g, 6.66 mmol), acetophenone (0.80 g, 6.66 mmol), and absolute ethanol (30 mL).
-
Add aniline (0.12 g, 1.33 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization of the Synthesized Compound
Accurate structural elucidation is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2.3.2. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[12] Fragmentation patterns can also offer structural clues.[12]
2.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the final compound.[13][14] A well-defined single peak indicates a high degree of purity. Preparative HPLC can also be used for the final purification step.[15][16][17]
Table 1: Expected Analytical Data for (Z)-3-(1-phenylethylidene)isobenzofuran-1(3H)-one
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 9H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 145.0, 140.0, 134.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0 (Ar-C), 110.0 (=C), 20.0 (CH₃) |
| HRMS (ESI) | m/z calculated for C₁₆H₁₂O₂ [M+H]⁺: 237.0861, Found: 237.0859 |
| HPLC Purity | >95% (UV detection at 254 nm) |
In Vitro Evaluation of Anti-inflammatory Activity
A battery of in vitro assays is essential for the initial screening and characterization of the anti-inflammatory potential of the synthesized isobenzofuranone derivatives.[1][18] These assays are cost-effective and provide valuable insights into the compound's mechanism of action.[19][20]
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[21] This assay assesses the ability of the test compound to inhibit thermally induced protein denaturation.
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).
-
Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.
-
Diclofenac sodium can be used as a standard reference drug.
-
Calculate the percentage inhibition of protein denaturation.
Red Blood Cell (RBC) Membrane Stabilization Assay
The stabilization of the RBC membrane is analogous to the stabilization of the lysosomal membrane.[21] Lysosomal enzymes released during inflammation cause damage to surrounding tissues. This assay evaluates the ability of the test compound to protect the RBC membrane from hypotonicity-induced lysis.
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic saline.
-
Mix 0.5 mL of the RBC suspension with 0.5 mL of the test compound at various concentrations.
-
Incubate the mixture at 56°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Indomethacin can be used as a reference standard.
-
Calculate the percentage of membrane stabilization.
Cyclooxygenase (COX-2) Inhibition Assay
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[22][23] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[24][25]
Protocol:
-
Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical).
-
Follow the manufacturer's instructions, which typically involve incubating the test compound with recombinant human COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate.
-
The production of prostaglandin G2 is coupled to the oxidation of the colorimetric substrate, which can be measured spectrophotometrically.
-
Celecoxib can be used as a positive control.
-
Determine the IC₅₀ value of the test compound.
Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS.[26][27]
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Dexamethasone can be used as a positive control.
-
Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.
Elucidating the Mechanism of Action: Targeting the NF-κB Pathway
The inhibition of pro-inflammatory cytokine production strongly suggests the involvement of the NF-κB signaling pathway.[28][29] Further experiments are necessary to confirm this mechanism.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting can be used to assess the effect of the isobenzofuranone derivative on the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[30]
Protocol:
-
Treat RAW 264.7 cells with the test compound and/or LPS as described in section 3.4.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the phosphorylation of IκBα and p65, and a reduction in the degradation of IκBα in the presence of the test compound would confirm its inhibitory effect on the NF-κB pathway.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 13. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 14. conductscience.com [conductscience.com]
- 15. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labcompare.com [labcompare.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. researchgate.net [researchgate.net]
- 20. ijcrt.org [ijcrt.org]
- 21. bbrc.in [bbrc.in]
- 22. Targeting COX-2 expression by natural compounds: a promising alternative strategy to synthetic COX-2 inhibitors for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclooxygenase inhibitory natural products: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid: A Validated Stability-Indicating Method
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The protocol demonstrates specificity through forced degradation studies, alongside excellent linearity, accuracy, precision, and robustness. This method is suitable for routine quality control and stability testing of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid in drug substance and development settings.
Introduction
2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, also known as 3-Carboxymethylenephthalide, is a key organic molecule whose purity is critical in various stages of pharmaceutical development.[2] Ensuring its chemical integrity requires a precise and reliable analytical method capable of separating and quantifying the main compound from potential process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the drug substance without interference from its degradants, which is a regulatory requirement for stability studies.[3][4]
This guide provides a comprehensive, field-tested protocol for the HPLC analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, from mobile phase selection to the validation strategy, ensuring the protocol is both reproducible and defensible.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development. The key characteristics of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₆O₄ | [2][5] |
| Molecular Weight | 190.15 g/mol | [2][5] |
| CAS Number | 4743-57-1 | [2][5] |
| XLogP3 | 1.28 | [2] |
| Functional Groups | Carboxylic acid, Lactone, Aromatic ring | |
| Appearance | Solid | [6] |
The presence of a carboxylic acid group makes the compound acidic, and its moderate XLogP3 value suggests that it is well-suited for reversed-phase chromatography.
Method Development Strategy: The Scientific Rationale
The selection of a reversed-phase HPLC method is a direct consequence of the analyte's structure. The strategy is centered on controlling the analyte's ionization state to achieve optimal retention, peak shape, and resolution.
-
Chromatographic Mode: Reversed-phase chromatography was chosen due to the analyte's non-polar aromatic ring and moderately lipophilic nature (XLogP3 = 1.28).[2] A hydrophobic C18 stationary phase provides an effective interacting medium.
-
Mobile Phase pH Control: The carboxylic acid moiety is the most critical factor influencing chromatographic behavior. In a neutral or basic mobile phase, the acid would deprotonate to its carboxylate form. This ionized species is highly polar and would exhibit poor retention and severe peak tailing on a C18 column.[7] To ensure a reproducible and sharp peak, the ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least one to two units below the analyte's pKa.[8] An acidic mobile phase (pH ~2.5-3.0) protonates the carboxylic acid, rendering the molecule less polar and significantly increasing its retention and improving peak symmetry.[7]
-
Column Selection: An Ascentis® C18 column was selected as the primary choice for its proven performance in separating a wide range of non-polar to moderately polar compounds. Its high carbon load provides the necessary hydrophobicity for adequate retention of the analyte.
-
Organic Modifier and Detection: Acetonitrile is chosen over methanol as the organic solvent due to its lower viscosity and superior UV transparency.[9] The conjugated system involving the aromatic ring and the exocyclic double bond is expected to have a strong UV absorbance, making UV detection a suitable choice. A detection wavelength of 254 nm is selected as a rational starting point for aromatic compounds.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Chemicals:
-
2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Ascentis® C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Carefully add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Working Standard Solution.
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][10] The following parameters were assessed.
Caption: Overall workflow for HPLC method validation.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. Six replicate injections of the Working Standard Solution (100 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradants can be resolved from the main peak.[12][14]
Caption: Workflow for forced degradation studies.
Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines.
The results should demonstrate that the peaks corresponding to the degradation products are well-resolved from the main analyte peak, with a resolution factor (Rs) > 2.0. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[15]
-
Protocol: Prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value.[10] It is determined by spiking a placebo with the analyte at three different concentration levels.
-
Protocol: Prepare samples in triplicate at 80%, 100%, and 120% of the working concentration.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Repeatability (Intra-day): Analyze six individual sample preparations at 100% concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different equipment.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These are typically determined based on the signal-to-noise ratio (S/N), where LOD corresponds to S/N of 3:1 and LOQ corresponds to S/N of 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.
Summary of Validation Results (Hypothetical Data)
The following tables summarize the expected outcomes from a successful validation, confirming the method is fit for purpose.
Table 1: System Suitability and Specificity
| Parameter | Result | Status |
|---|---|---|
| Tailing Factor | 1.1 | Pass |
| Theoretical Plates | 6500 | Pass |
| % RSD of Peak Area | 0.45% | Pass |
| Peak Purity (Forced Degradation) | Pass (Angle < Threshold) | Pass |
| Resolution from Degradants | > 2.0 for all peaks | Pass |
Table 2: Linearity, Accuracy, and Precision
| Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (% RSD) | |||
| Repeatability | 0.55% | ≤ 2.0% | Pass |
| Intermediate Precision | 0.82% | ≤ 2.0% | Pass |
Conclusion
The developed isocratic RP-HPLC method for the quantification of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is demonstrated to be simple, rapid, and reliable. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. The successful resolution of the analyte from its degradation products under various stress conditions establishes its stability-indicating capability. This method is therefore deemed suitable for its intended purpose in quality control and stability assessment environments.
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Resolve Mass Laboratories URL: [Link]
-
Title: Forced Degradation Studies Source: SciSpace URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]
-
Title: HPLC Method Development For Acidic Molecules: A Case Study Source: PharmaGuru URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: pH/Organic solvent double-gradient reversed-phase HPLC Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: 2-(3-OXO-1,3-DIHYDROISOBENZOFURAN-1-YLIDEN)ACETIC ACID Source: ChemWhat URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. echemi.com [echemi.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid [cymitquimica.com]
- 7. biotage.com [biotage.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure in der kombinatorischen Chemie
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isobenzofuranone Scaffold in Drug Discovery
The isobenzofuranone moiety, a fused γ-lactone-benzene ring system, represents a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown potential in therapeutic areas including oncology, infectious diseases, and neurology.[1] The inherent reactivity of the isobenzofuranone core allows for the introduction of a wide range of substituents, making it an ideal candidate for the generation of combinatorial libraries to explore vast chemical space and identify novel drug leads. This guide focuses on the application of a key building block, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, also known as 3-carboxymethylenephthalide, in combinatorial and parallel synthesis strategies.
Core Chemistry and Rationale for Use
2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure possesses two key reactive handles for diversification: the carboxylic acid group and the exocyclic α,β-unsaturated double bond. This dual reactivity allows for a multitude of chemical transformations to generate a library of structurally diverse molecules.
-
Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a diverse library of primary and secondary amines to generate a wide array of amides. This is a robust and well-established reaction in medicinal chemistry, often facilitated by standard coupling reagents.
-
Michael Addition: The electron-deficient exocyclic double bond is susceptible to nucleophilic attack, particularly via a Michael addition mechanism. This allows for the introduction of various nucleophiles, such as amines and thiols, leading to the formation of 3-substituted isobenzofuranones.
The strategic combination of these reactions on the 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid scaffold enables the rapid and efficient generation of large, focused libraries of compounds for high-throughput screening.
Diagram: Core Scaffold and Diversification Points
Caption: Diversification points on the 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure
This protocol describes a potential synthesis of the title compound from readily available starting materials, phthalic anhydride and malonic acid. This is a variation of the Knoevenagel-Doebner condensation.
Materials:
-
Phthalic anhydride
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1 equivalent), malonic acid (1.1 equivalents), and anhydrous pyridine (sufficient to dissolve reactants).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as monitored by TLC, cool the mixture to room temperature.
-
Remove the toluene and pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid to remove any remaining pyridine and piperidine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
Data Table: Typical Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Anhydride:Acid) | 1 : 1.1 |
| Catalyst | Piperidine |
| Solvent | Pyridine/Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% |
Protocol 2: Parallel Solution-Phase Synthesis of an Amide Library
This protocol outlines the parallel synthesis of a library of amides by coupling 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid with a diverse set of primary and secondary amines.
Materials:
-
2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure
-
Library of diverse primary and secondary amines (e.g., in a 96-well plate format)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure (for a single well in a parallel synthesizer):
-
To a reaction vessel, add a solution of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.1 equivalents).
-
Add DIC (1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the specific amine (1.2 equivalents) in DMF to the reaction vessel.
-
Seal the vessel and allow the reaction to proceed at room temperature for 12-24 hours, with agitation.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude amide product.
-
Purification can be achieved by parallel flash chromatography or preparative HPLC.
Diagram: Parallel Amide Synthesis Workflow
Caption: Workflow for parallel solution-phase amide library synthesis.
Protocol 3: Solid-Phase Synthesis of a 3-Substituted Isobenzofuranone Library
This protocol describes a potential strategy for the solid-phase synthesis of a library of 3-substituted isobenzofuranones. This approach involves immobilizing the scaffold on a resin, followed by derivatization and cleavage.
Materials:
-
2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure
-
Wang resin or other suitable resin for carboxylic acid attachment
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Library of nucleophiles (e.g., primary and secondary amines, thiols)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc deprotection if applicable)
Procedure:
Step 1: Immobilization of the Scaffold
-
Swell Wang resin in DMF for 1-2 hours.
-
In a separate flask, dissolve 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and a catalytic amount of DMAP in a minimal amount of DMF/DCM.
-
Add the activated acid solution to the swollen resin and shake at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Step 2: Michael Addition for Library Generation (Split-and-Pool Strategy)
-
Divide the resin-bound scaffold into equal portions in separate reaction vessels.
-
To each vessel, add a solution of a unique nucleophile (e.g., a specific amine or thiol, 5-10 equivalents) in a suitable solvent (e.g., DMF or NMP).
-
Heat the reactions if necessary (e.g., 50-80 °C) and monitor for completion using a test cleavage and LC-MS analysis of a small resin sample.
-
After the reaction is complete, wash the resin portions thoroughly to remove excess reagents.
-
The resin portions can now be pooled if a single library mixture is desired, or kept separate for parallel processing.
Step 3: Cleavage from the Resin
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) in DCM (e.g., 95% TFA).
-
Include scavengers like triisopropylsilane (TIPS) and water to prevent side reactions.
-
Shake the resin with the cleavage cocktail at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen to remove the TFA and other volatile components.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the final products under vacuum.
Diagram: Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase synthesis of a 3-substituted isobenzofuranone library.
Conclusion
2-(3-Oxy-1,3-dihydroisobenzofuran-1-yliden)essigsäure is a versatile scaffold for combinatorial chemistry, offering multiple points for diversification. The protocols outlined in these application notes provide a framework for the synthesis of the scaffold and its elaboration into libraries of potential bioactive molecules using both solution-phase and solid-phase techniques. The choice of synthetic strategy will depend on the desired library size, the nature of the building blocks, and the available automation and purification capabilities. The resulting libraries of isobenzofuranone derivatives can be screened in various biological assays to identify novel hits for drug discovery programs.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help improve the yield and purity of this important synthetic intermediate.
I. Introduction to the Synthesis
The synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives is a focal point in medicinal chemistry due to their wide-ranging biological activities, including their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1] The core phthalazinone structure is a versatile pharmacophore found in numerous therapeutic agents.[2][3]
The most common synthetic routes involve the cyclocondensation of hydrazine derivatives with phthalic anhydride or its derivatives.[4][5] While seemingly straightforward, this reaction can be plagued by side reactions and purification challenges that significantly impact the final yield. This guide will address these common issues and provide evidence-based solutions.
Core Reaction Pathway
The fundamental transformation involves the reaction of a phthalic anhydride derivative with hydrazine hydrate. This process, known as hydrazinolysis, leads to the formation of the desired phthalazinone ring system.
Caption: General reaction scheme for phthalazinone synthesis.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses the most common problems encountered during the synthesis, providing explanations for their causes and actionable steps for resolution.
Problem 1: Low overall yield of the final product.
Possible Cause A: Incomplete reaction or formation of stable, uncyclized intermediate.
-
Explanation: The initial nucleophilic attack of hydrazine on the anhydride is rapid, but the subsequent intramolecular cyclization to form the phthalazinone ring requires elevated temperatures and often an acid catalyst to facilitate dehydration.[4] If the conditions are not optimal, the open-chain intermediate, an o-carboxybenzoyl hydrazide, can be the major product. This intermediate is often difficult to convert to the desired product post-synthesis.
-
Solution:
-
Reaction Temperature and Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and intermediate spots are no longer visible.
-
Solvent Choice: While ethanol is commonly used, solvents with higher boiling points like n-butanol or acetic acid can facilitate the dehydration step more effectively.[4] Glacial acetic acid can serve as both a solvent and a catalyst.[4]
-
Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can significantly improve the rate of cyclization.[6]
-
Possible Cause B: Formation of the undesired 5-membered ring isomer (N-aminophthalimide).
-
Explanation: Hydrazine has two nucleophilic nitrogen atoms. While the formation of the six-membered phthalazinone ring is generally favored, reaction conditions can sometimes lead to the formation of a five-membered N-aminophthalimide ring, a thermodynamic sink that is difficult to convert to the desired product.
-
Solution:
-
Control of Reaction Temperature: Lower initial reaction temperatures during the addition of hydrazine can favor the formation of the kinetic product, which then cyclizes to the desired six-membered ring upon heating. Some procedures recommend adding hydrazine hydrate at room temperature or even cooler before refluxing.[7]
-
pH Control: Maintaining a slightly acidic pH can help direct the cyclization towards the desired phthalazinone.
-
Possible Cause C: Degradation of starting materials or product.
-
Explanation: Both hydrazine hydrate and some substituted phthalic anhydrides can be sensitive to harsh reaction conditions. Prolonged heating at very high temperatures or in the presence of strong, non-volatile acids can lead to decomposition.
-
Solution:
-
Moderate Conditions: Use the mildest conditions that still afford a reasonable reaction rate. Stepwise heating can be beneficial.
-
Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Problem 2: Difficulty in purifying the final product.
Possible Cause A: Presence of unreacted starting materials.
-
Explanation: This is often a result of incomplete reaction (see Problem 1A) or incorrect stoichiometry.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure complete conversion of the anhydride.
-
Purification: Unreacted phthalic acid derivatives can often be removed by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. The desired product is typically less soluble and will precipitate out upon cooling.
-
Possible Cause B: Contamination with the open-chain intermediate.
-
Explanation: As discussed, incomplete cyclization leaves the carboxylic acid hydrazide intermediate in the crude product. Its polarity is often similar to the final product, making separation by simple recrystallization challenging.
-
Solution:
-
Reaction Completion: The best solution is to drive the reaction to completion (see Problem 1A solutions).
-
pH-based Extraction: The carboxylic acid group on the intermediate allows for selective extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The intermediate will be deprotonated and move to the aqueous layer, while the desired product (which is less acidic) remains in the organic layer. Subsequent acidification of the aqueous layer can recover the intermediate if desired.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent is critical. While ethanol is frequently cited, glacial acetic acid often provides superior results as it acts as both a solvent and a catalyst for the dehydration step, driving the reaction towards the cyclized product.[4] For substrates sensitive to acidic conditions, higher-boiling neutral solvents like n-butanol or diglyme can be effective, especially when refluxing for extended periods.
Q2: How can I be sure that I have formed the correct phthalazinone isomer and not the N-aminophthalimide?
A2: Spectroscopic analysis is key.
-
¹H NMR: The N-H proton of the phthalazinone ring typically appears as a broad singlet in the downfield region (around 11-12 ppm). The protons on the acetic acid moiety will also have characteristic shifts.
-
¹³C NMR: The two carbonyl carbons in the phthalazinone ring will have distinct chemical shifts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition, which is identical for both isomers. However, fragmentation patterns may differ.
-
Reference: Comparing your spectral data to literature values for the target compound and potential isomers is the most reliable method.
Q3: Is it necessary to use hydrazine hydrate, or can anhydrous hydrazine be used?
A3: Hydrazine hydrate is almost always preferred. It is less hazardous and easier to handle than anhydrous hydrazine. The water present does not typically interfere with the reaction and can be removed during the reflux/dehydration step. Anhydrous hydrazine is highly reactive and toxic, and its use requires specialized handling procedures.
Q4: My reaction turns a dark color upon heating. Is this normal?
A4: Some coloration is common, especially when heating in acetic acid. However, the formation of a very dark, tarry substance may indicate decomposition. This can be caused by excessive temperatures, prolonged reaction times, or reactive impurities in the starting materials. If this occurs, consider lowering the reaction temperature, reducing the reaction time, or purifying the starting materials before the reaction.
Q5: Can this reaction be performed under microwave irradiation to speed it up?
A5: Yes, microwave-assisted synthesis has been successfully applied to the formation of phthalimide and related derivatives, often reducing reaction times from hours to minutes.[8] However, direct translation of a conventional protocol requires careful optimization of temperature, pressure, and irradiation time to avoid decomposition and side-product formation.
IV. Experimental Protocols
Protocol 1: Standard Synthesis in Acetic Acid
This protocol is a robust starting point for many substituted phthalic anhydrides.
-
To a round-bottom flask equipped with a reflux condenser, add the substituted phthalic anhydride (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Stir the suspension and slowly add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid) until the starting anhydride is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Pour the mixture into cold water to precipitate more product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallize from an ethanol/water mixture if further purification is needed.
Data Presentation: Comparative Yields
The following table summarizes typical yields based on solvent choice, illustrating the importance of this parameter.
| Solvent | Catalyst | Typical Yield (%) | Reference Notes |
| Ethanol | None | 50-70% | Common, but may require longer reflux times. |
| Glacial Acetic Acid | Self-catalyzed | 80-95% | Often the most effective method, promoting complete cyclization. [4] |
| n-Butanol | None | 65-80% | Higher boiling point than ethanol, good for less reactive substrates. |
| DMF / Dioxane | Acid catalyst | Variable | Can be used, but requires careful removal and may lead to side reactions. |
V. References
-
Hajipour, A. R., et al. (2000). Microwave-assisted reaction of phthalic anhydride with amino acids. Green Chemistry, 2, 143-144.
-
Kumar, A., et al. (2014). Synthesis of spirooxindoles spiroannulated with chromenopyrazolophthalazines/pyranopyrazolophthalazines/indazolophthalazine. RSC Advances, 4(98), 55485-55493.
-
Salvi, V. P., et al. (2006). Synthesis of 2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3-(2H)-diones. Indian Journal of Chemistry, 45B, 1514-1517.
-
Teran, M. C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 467-483. [Link]
-
Various Authors. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [Link]
-
Various Authors. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
ResearchGate. (2019). How to convert anhydrides into acid hydrazide? [Link]
-
ResearchGate. (2010). ChemInform Abstract: Improved Synthesis of 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acids from Isatins and 1,3-Cyclohexanedione. [Link]
Sources
- 1. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(1-Oxo-1,2-dihydrophthalazin-4-yl)acetic acid from 3-Carboxymethylenephthalide and Hydrazine
Audience: Researchers, scientists, and drug development professionals.
Objective: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(1-Oxo-1,2-dihydrophthalazin-4-yl)acetic acid from the reaction of 3-carboxymethylenephthalide and hydrazine. This resource is designed to help you identify and mitigate the formation of common side products, thereby improving the yield and purity of your target compound.
Introduction
The reaction of 3-carboxymethylenephthalide with hydrazine is a common and efficient method for the synthesis of 4-(1-oxo-1,2-dihydrophthalazin-4-yl)acetic acid, a valuable building block in medicinal chemistry. The reaction proceeds through a nucleophilic attack of hydrazine on the lactone carbonyl, followed by an intramolecular cyclization and dehydration. However, the presence of multiple reactive sites in the starting material—a lactone, an α,β-unsaturated carboxylic acid, and an exocyclic double bond—can lead to the formation of several side products. This guide will help you navigate these challenges.
Troubleshooting Guide
Issue 1: Low yield of the desired phthalazinone, with significant recovery of a water-soluble, non-cyclized product.
Question: My reaction is not proceeding to the desired cyclized product. Instead, I am isolating a significant amount of a water-soluble compound that appears to be an intermediate. What is happening and how can I fix it?
Answer: This is a common issue that often points to the formation of the open-chain hydrazide without subsequent cyclization. The initial and most rapid reaction of hydrazine is often the nucleophilic attack on the lactone carbonyl to form the corresponding hydrazide. The subsequent intramolecular cyclization to form the phthalazinone ring is the slower, rate-determining step.
Causality and Troubleshooting:
-
Insufficient Thermal Energy: The cyclization step is an intramolecular condensation that requires a higher activation energy than the initial hydrazide formation. If the reaction temperature is too low, the reaction may stall at the intermediate hydrazide stage.
-
Solution: Ensure your reaction is heated to a sufficiently high temperature, typically refluxing in a high-boiling solvent like ethanol, n-butanol, or acetic acid. The choice of solvent can influence the reaction rate and selectivity.
-
-
Reaction Time: The cyclization may be slow.
-
Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
pH of the reaction medium: The rate of cyclization can be pH-dependent.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl group of the side chain, making it more electrophilic and promoting the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Issue 2: Isolation of a product with a saturated side chain, lacking the exocyclic double bond.
Question: I have isolated a product that appears to be a phthalazinone, but NMR analysis shows a saturated ethyl side chain instead of the expected carboxymethylene group. What is this side product and how can I avoid it?
Answer: This side product is likely the result of a Michael addition of hydrazine to the α,β-unsaturated system of the exocyclic double bond. This can happen in competition with, or in addition to, the attack at the lactone carbonyl.
Causality and Troubleshooting:
-
Reaction Conditions Favoring Michael Addition: The 1,4-conjugate addition (Michael addition) of hydrazine to the exocyclic double bond is a competing reaction pathway. The nucleophilicity of hydrazine allows it to attack both the "hard" electrophilic center of the carbonyl group and the "soft" electrophilic β-carbon of the unsaturated system.
-
Solution:
-
Control of Stoichiometry: Use of a slight excess of hydrazine can sometimes favor the desired reaction, but a large excess may promote side reactions. Careful optimization of the stoichiometry is recommended.
-
Temperature Control: Lowering the initial reaction temperature may favor the thermodynamically controlled product (the desired phthalazinone) over the kinetically favored Michael addition product. A gradual increase in temperature after the initial reaction period can then be used to drive the cyclization.
-
-
Issue 3: Formation of a five-membered ring (pyrazolidinone) derivative.
Question: My spectral data (NMR and MS) are inconsistent with the expected six-membered phthalazinone ring. There is a possibility of a five-membered pyrazolidinone ring being formed. Is this possible and how can I confirm it?
Answer: The formation of a pyrazolidinone derivative is a plausible side reaction. This would involve the Michael addition of one nitrogen of hydrazine to the exocyclic double bond, followed by the attack of the other nitrogen on the lactone carbonyl, leading to a five-membered ring.
Causality and Troubleshooting:
-
Reaction Pathway Diversion: The regioselectivity of the cyclization can be influenced by the reaction conditions.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., protic vs. aprotic) may help to favor the desired six-membered ring formation.
-
Confirmation of Structure: Detailed 2D NMR spectroscopic analysis, such as HMBC (Heteronuclear Multiple Bond Correlation), will be crucial to definitively determine the connectivity of the atoms and confirm the ring size. The correlation between the protons on the side chain and the carbonyl carbon of the ring will be different for the two isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the reaction of 3-carboxymethylenephthalide and hydrazine?
A1: Based on the reactivity of the starting materials, the most probable side products are:
-
Open-chain Hydrazide: Formed by the reaction of hydrazine with the lactone, without subsequent cyclization.
-
Michael Adduct: Resulting from the 1,4-conjugate addition of hydrazine to the exocyclic double bond. This may exist as the open-chain adduct or a cyclized product with a saturated side chain.
-
Pyrazolidinone Derivative: A five-membered ring isomer formed through an alternative cyclization pathway.
-
Dihydrazide: If a large excess of hydrazine is used, both the lactone and the carboxylic acid functionalities could potentially react to form a dihydrazide.
Q2: How can I monitor the reaction to minimize side product formation?
A2: Regular monitoring of the reaction by TLC or HPLC is crucial.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the starting material, the desired product, and potential side products. The desired product is typically more polar than the starting material.
-
HPLC: A reverse-phase HPLC method can provide quantitative information on the progress of the reaction and the formation of impurities.
Q3: What is the best way to purify the desired 4-(1-oxo-1,2-dihydrophthalazin-4-yl)acetic acid?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the desired product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) is often effective.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate with acetic acid, is typically required.
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product can be exploited for purification. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then the desired product can be precipitated by acidification.
Q4: What are the key spectroscopic features to confirm the structure of the desired product and identify impurities?
A4:
-
¹H NMR: The desired product should show characteristic signals for the aromatic protons of the phthalazinone ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the N-H proton of the lactam, which is exchangeable with D₂O. The carboxylic acid proton will also be present as a broad singlet.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as the aromatic and methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the carboxylic acid, and the aromatic C-H stretches.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(1-Oxo-1,2-dihydrophthalazin-4-yl)acetic acid
-
To a solution of 3-carboxymethylenephthalide (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add hydrazine hydrate (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Protocol 2: Analytical Method for Reaction Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizing Reaction Pathways
Desired Reaction Pathway
Caption: Desired reaction pathway to the phthalazinone product.
Potential Side Reaction Pathways
Caption: Competing reaction pathways leading to side products.
Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) in DMSO-d₆ | Expected m/z [M+H]⁺ |
| Desired Product | ~11.5 (br s, 1H, NH), ~12.5 (br s, 1H, COOH), 7.5-8.2 (m, 4H, Ar-H), ~3.8 (s, 2H, CH₂) | 205.06 |
| Open-chain Hydrazide | Signals for NH-NH₂, altered aromatic signals, vinyl proton | 223.07 |
| Michael Adduct | Absence of vinyl proton signal, presence of aliphatic CH-CH₂ signals | 225.09 |
| Pyrazolidinone | Complex aliphatic signals, distinct aromatic pattern | 205.06 (Isomer) |
References
- Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyridazines. John Wiley & Sons.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Technical Support Center: Purification of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for the purification of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No: 4743-57-1). It is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-proven protocols. Our focus is on explaining the causality behind experimental choices to empower users to troubleshoot and adapt these methods effectively.
Compound Overview and Physicochemical Properties
2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is a functionalized phthalide derivative. Its structure, featuring a carboxylic acid, a lactone, and an exocyclic double bond, dictates its chemical behavior and informs the purification strategies. Understanding its properties is the first step toward successful purification.
| Property | Value | Source |
| CAS Number | 4743-57-1 | [1][2] |
| Molecular Formula | C₁₀H₆O₄ | [1][3] |
| Molecular Weight | 190.15 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 242-248 °C (with decomposition) | [1] |
| XLogP3 | 1.28 | [1] |
| PSA (Polar Surface Area) | 63.60 Ų | [1] |
Expert Insight: The high melting point suggests a relatively rigid and stable crystalline structure. The carboxylic acid group (pKa typically ~4-5) is the primary handle for acid-base extraction techniques, while the overall polarity, indicated by the PSA and XLogP3, guides the selection of solvents for chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound on a laboratory scale?
For moderate to high purity starting material (>85%), recrystallization is often the most efficient method due to its simplicity and scalability. If the crude product contains a complex mixture of impurities or impurities with similar polarity, flash column chromatography on silica gel is the preferred method for achieving high purity (>98%). For removing neutral or basic impurities specifically, acid-base extraction is an exceptionally effective first-pass purification step.
Q2: What are the likely impurities I need to remove?
Impurities will depend on the synthetic route. However, common suspects include:
-
Starting Materials: Unreacted 2-formylbenzoic acid or phosphonate ylides (if using a Horner-Wadsworth-Emmons reaction).
-
Side Products: Isomers (particularly the Z/E configuration of the double bond if the reaction is not stereoselective), or products from hydrolysis of the lactone ring under harsh pH conditions.
-
Reagent-Derived Impurities: Triphenylphosphine oxide (a common byproduct of Wittig-type reactions) is a classic, often persistent, impurity.
-
Residual Solvents: Solvents used in the reaction, such as DMF, DMSO, or chlorinated solvents.
Q3: How can I quickly assess the purity of my fractions or final product?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. A typical eluent system is a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid. The acetic acid is crucial for preventing streaking of the carboxylic acid spot on the silica plate. The pure compound should appear as a single, well-defined spot. For quantitative analysis, RP-HPLC and ¹H NMR spectroscopy are the standard methods.[5][6]
Q4: What are the key safety precautions I should take?
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Avoid creating dust.[1]
Choosing Your Purification Strategy
The optimal purification strategy depends on the initial purity of your crude material, the quantity of material to be purified, and the nature of the impurities. The following decision tree provides a guide for selecting the most appropriate workflow.
Caption: Decision tree for selecting the optimal purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Acetic Acid/Water System
Recrystallization is ideal for removing small amounts of impurities from a solid compound. The key is to find a solvent (or solvent system) in which the compound is soluble when hot but sparingly soluble when cold. Given the compound's polarity and high melting point, a polar protic system is effective.
Causality: Acetic acid is a good solvent for many carboxylic acids due to its ability to form hydrogen bonds.[7] Water acts as an anti-solvent; its addition to the hot acetic acid solution reduces the compound's solubility, forcing the pure material to crystallize out upon cooling while impurities remain in the solution.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of glacial acetic acid required to dissolve the solid at a gentle boil (perform this in a fume hood).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the acetic acid solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot acetic acid to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold water to remove residual acetic acid.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to remove all traces of water and acetic acid.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, too much anti-solvent (water) was added, or the solution was cooled too quickly. Reheat the mixture to dissolve the oil, add more of the primary solvent (acetic acid), and allow for slower cooling.
-
No Crystal Formation: The solution may be too dilute. Boil off some of the solvent to concentrate the solution. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.[8][9] It is highly effective for separating compounds of varying polarities.
Causality: Silica gel is a polar stationary phase. Nonpolar compounds have weak interactions and elute quickly, while polar compounds interact more strongly and elute later. As a carboxylic acid, our target compound is quite polar. Adding a small amount of acetic acid to the eluent ensures the carboxylic acid remains protonated, preventing it from deprotonating on the slightly acidic silica surface, which would otherwise lead to significant peak tailing and poor separation.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent (e.g., 90:10 Hexane:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like ethyl acetate or DCM). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation than loading a liquid sample.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate + 1% Acetic Acid) to elute the target compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.
Protocol 3: Acid-Base Extraction
This powerful technique leverages the acidic nature of the target compound to separate it from non-acidic (neutral or basic) impurities.
Causality: The carboxylic acid group is deprotonated by a mild base (e.g., sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities (like triphenylphosphine oxide) remain in the organic layer. After separating the layers, the aqueous layer is re-acidified, which protonates the carboxylate, causing the pure acidic compound to precipitate out of the aqueous solution.
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. dpbck.ac.in [dpbck.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Phthalazinone Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for phthalazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Phthalazinones are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis, while often straightforward in principle, can present challenges ranging from low yields to persistent impurities.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.
Section 1: The Core Reaction - Mechanism & Key Parameters
The most common and versatile route to 4-substituted phthalazinones is the condensation of a 2-acylbenzoic acid with hydrazine or a substituted hydrazine.[2] Understanding the mechanism is fundamental to troubleshooting, as each step represents a potential point of failure or optimization. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization (dehydration) to form the stable phthalazinone ring.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during phthalazinone synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary factors to investigate?
A1: A low or zero yield is often traced back to fundamental reaction parameters. Before attempting complex modifications, verify the following core conditions.
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Causality: The reaction is a dehydration condensation. Success hinges on forming the initial hydrazone and then effectively promoting the ring-closing cyclization. Each factor below influences one or both of these steps.
-
Troubleshooting & Optimization Steps:
-
Reagent Quality: Hydrazine, especially hydrazine hydrate, can degrade. Use a fresh bottle or verify the concentration of older stock. Similarly, ensure the 2-acylbenzoic acid starting material is pure and dry.
-
Temperature: This is the most critical parameter. The intramolecular cyclization step often requires significant thermal energy to overcome the activation barrier and drive off water. If the temperature is too low, the reaction may stall at the hydrazone intermediate.
-
Solvent Choice: The solvent dictates reactant solubility and the effective reaction temperature (its boiling point). Protic solvents like ethanol or acetic acid are common. Acetic acid can act as both a solvent and a catalyst.[3][4] For high-boiling point requirements, solvents like DMF or DMSO can be used, though they complicate product isolation. In some cases, catalyst- and solvent-free thermal conditions can provide nearly quantitative yields.[5]
-
Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the prescribed time, consider extending the reflux or heating period. Some reactions may require 4 hours, while others might need 24 hours.[6][7]
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at reflux temperature of the chosen solvent (e.g., Ethanol ~78°C, Acetic Acid ~118°C). Increase if necessary. | Overcomes the activation energy for the final cyclization step. |
| Solvent | Acetic Acid, Ethanol, n-Butanol, or Solvent-Free. | Acetic acid is often a good starting point as it aids solubility and catalyzes the reaction.[4] |
| Concentration | Typically 0.1 M to 1.0 M. | Ensure all reactants are fully dissolved at the reaction temperature to avoid a heterogeneous mixture that can slow the reaction. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of hydrazine. | Hydrazine can be volatile; a slight excess ensures the primary reactant is fully consumed.[7] |
Q2: I'm observing significant side products and impurities. What are the likely causes and how can I prevent them?
A2: The appearance of impurities indicates that alternative reaction pathways are competing with the desired cyclization. Identifying the impurity structure is key to diagnosing the problem.
-
Causality: Side reactions can arise from the reactivity of the starting materials or intermediates under the reaction conditions. For example, using hydrazine hydrate in ethanol can sometimes lead to the formation of a bis-phthalazinone.[8] Another potential issue is incomplete cyclization, leaving the hydrazone intermediate in the final mixture. In syntheses starting from precursors like phthalic anhydride, side reactions such as O-acylation can compete with the desired C-acylation, reducing the yield of the necessary intermediate.[9]
-
Troubleshooting Workflow:
Q3: My product is difficult to purify. What are the best practices for isolation?
A3: Phthalazinones are often crystalline solids, but residual starting materials or highly polar solvents can complicate their isolation.
-
Causality: The primary challenge is often removing excess hydrazine and the reaction solvent. Hydrazine is toxic and can interfere with downstream applications, making its removal critical.[2]
-
Purification Strategies:
-
Crystallization: This is the most common method. After cooling the reaction, the product often precipitates. If precipitation is incomplete, adding a non-polar anti-solvent (like water or hexanes, depending on the reaction solvent) can induce further precipitation.[10] The solid should be washed thoroughly with a solvent in which the product is insoluble but impurities are soluble (e.g., cold ethanol, water, or ether).
-
Controlling Residual Hydrazine: A robust process is needed to ensure low levels of residual hydrazine. This can involve a carefully controlled crystallization process that prevents the entrainment of hydrazine in the crystal lattice.[2] A solvent swap or a re-slurry in a non-solvent can be effective.
-
Column Chromatography: If crystallization fails to yield pure material, silica gel chromatography is a reliable option. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar analogues.
-
Aqueous Workup: After cooling, the reaction mixture can be poured into water or a dilute aqueous base (like NaHCO₃ solution) to neutralize an acidic solvent (like acetic acid) and precipitate the product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for phthalazinone synthesis? Hydrazine and its derivatives are the most common reagents for building the heterocyclic ring.[3][4] These are typically reacted with electrophilic partners that contain a benzene ring with two adjacent carbonyl or carboxyl-equivalent functional groups. Common starting materials include:
-
Phthalic Anhydride: Reacts with hydrazines, often in acetic acid, to form an intermediate that cyclizes to the phthalazinone core.[3][7]
-
Phthalaldehydic Acid: A highly efficient starting material for simple, high-yield syntheses.[5]
-
Phthalides and Phthalimides: Can also be converted to phthalazinones through reactions with hydrazine.[3][8]
Q2: Is a catalyst necessary, and what are my options? Not always. Many phthalazinone syntheses proceed thermally without any catalyst, especially when using high-boiling solvents like acetic acid or under solvent-free melt conditions.[5] However, when catalysis is needed to improve rates or yields at lower temperatures, several options exist:
-
Acid Catalysis: Brønsted acids (like acetic acid, p-TSA) or Lewis acids can activate the carbonyl group for nucleophilic attack.[4]
-
Green Catalysts: Modern methods employ environmentally benign catalysts like oxalic acid in water or utilize microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[11][12]
Q3: How do I manage the solubility of my reactants and product? Solubility is a frequent challenge, as many phthalazinone cores are rigid and planar, leading to poor solubility ("brick-dust" molecules).[13]
-
For Reactants: Choose a solvent in which the starting materials are soluble at the reaction temperature. If a single solvent is insufficient, a co-solvent system (e.g., Acetone/DMF) may be necessary.[14][15]
-
For Products: If the product precipitates during the reaction, this can sometimes be advantageous, driving the reaction to completion via Le Châtelier's principle. However, it can also lead to a heterogeneous mixture that is difficult to stir. In such cases, switching to a higher-boiling solvent where the product remains in solution (e.g., DMF, DMSO) may be required. Be aware that this will necessitate a more involved workup procedure to isolate the product.
Section 4: Standardized Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis from 2-Acylbenzoic Acid
This protocol is a robust starting point for the synthesis of 4-substituted phthalazinones.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-acylbenzoic acid (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold water with stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a wash with a small amount of cold ethanol or ether to aid in drying.
-
Drying: Dry the purified solid under vacuum to obtain the final phthalazinone product.
Protocol 2: Microwave-Assisted Green Synthesis
This method can dramatically reduce reaction times and often improves yields.[12]
-
Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 2-acylbenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Catalyst/Solvent (Optional): Add a catalytic amount of oxalic acid and a minimal amount of a high-boiling solvent like water or ethanol, or proceed solvent-free if the reactants are liquids or low-melting solids.[11]
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction to 120-150°C for 10-30 minutes.
-
Workup: After cooling, proceed with the isolation steps described in Protocol 1 (precipitation in water, filtration, and drying).
Section 5: References
-
Khan, F. A. K., et al. (2017). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available at: [Link]
-
Abdel Motaal, A., & El-Sayed, N. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
-
N/A. Phthalazinone. Source not specified. Available at: [Link]
-
Abdel Motaal, A., & El-Sayed, N. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
-
Wang, H., et al. (2018). Highly Atom-Economic, Catalyst-Free, and Solvent-Free Synthesis of Phthalazinones. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Vila, N., et al. (2021). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Publishing. Available at: [Link]
-
Zhang, Q., et al. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. PubMed Central. Available at: [Link]
-
SIELC Technologies. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
N/A. (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Source not specified. Available at: [Link]
-
N/A. (2015). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]
-
Ali, I. A. I., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. American Chemical Society. Available at: [Link]
-
Beaver, M. G., et al. (2018). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Available at: [Link]
-
Reddit User. (2025). Help with Low Yield Synthesis. Reddit. Available at: [Link]
-
El-Sayed, N. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. Available at: [Link]
-
Yuan, K., & Liu, C. (2018). Preparation and Characterization of the Phthalazinone Structure-based Microporous Organic Polymer. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2025). (PDF) Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. ResearchGate. Available at: [Link]
-
Leśniak, S., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. Available at: [Link]
-
N/A. (2025). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Source not specified. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 6. sciforum.net [sciforum.net]
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting solubility issues of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid in organic solvents
Technical Support Center: A Guide to Dissolving 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
Introduction: Understanding the Molecule
Welcome to the technical support guide for 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS: 4743-57-1). This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Understanding its unique structural features is the first step in effective troubleshooting.
The molecule possesses a rigid, planar isobenzofuranone core, which is largely non-polar, combined with two highly polar functional groups: a carboxylic acid and a lactone (a cyclic ester).[1] This duality of polar and non-polar regions governs its solubility behavior. Furthermore, the compound has a high melting point of 242-248 °C (with decomposition), indicating strong intermolecular forces in its solid crystal lattice, such as hydrogen bonding and π-stacking.[2] Dissolution requires a solvent capable of overcoming this significant lattice energy.
This guide will provide a logical, step-by-step approach to overcoming these challenges, grounded in the principles of physical organic chemistry.
Caption: Key functional groups influencing solubility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured as a series of questions that a researcher might encounter during their work. Each answer provides not just a solution, but the scientific reasoning behind it.
Q1: I'm starting a new project. Which organic solvents should I try first?
Answer: Based on the molecule's structure, the most effective solvents will be those that can interact with both its polar and non-polar regions.
-
Best Initial Choices (Polar Aprotic Solvents):
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are excellent starting points. Their high polarity effectively solvates the carboxylic acid and lactone groups, while their organic nature interacts with the aromatic ring.
-
-
Good Alternatives (Polar Protic & Ethereal Solvents):
-
Alcohols (Methanol, Ethanol): These can act as both hydrogen bond donors and acceptors, interacting well with the carboxylic acid.[3] However, solubility may be lower than in DMSO or DMF due to the alcohols' smaller non-polar component.
-
Tetrahydrofuran (THF): As a polar ether, THF is a good choice. It can accept hydrogen bonds at its oxygen atom and effectively solvates the aromatic core. It is often a good compromise when a less polar, more volatile solvent than DMSO is required.
-
Q2: My compound has low solubility in my chosen solvent. How can I increase its concentration?
Answer: If you observe partial dissolution, several physical methods can be employed to increase solubility without chemically altering the compound.
-
Heating: Gently warming the solution can significantly increase solubility by providing the energy needed to break the crystal lattice forces.[4]
-
Causality: Most dissolution processes for solids are endothermic, meaning they absorb heat.[5] According to Le Chatelier's principle, adding heat shifts the equilibrium toward more dissolution.
-
Caution: This compound reportedly decomposes near its melting point (~242-248 °C).[2] Avoid aggressive heating. Use a water bath and do not exceed 60-80°C for extended periods without first confirming the compound's stability at that temperature.
-
-
Sonication: Using an ultrasonic bath can aid dissolution.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy that breaks apart solute agglomerates, increasing the surface area available for solvation and accelerating the rate of dissolution.
-
-
Co-Solvency: This is a powerful and common technique where a small amount of a very strong solvent is added to a weaker, primary solvent.[4][6]
-
Example: If your compound is poorly soluble in Tetrahydrofuran (THF) for a reaction, adding 5-10% (v/v) of Dimethylformamide (DMF) can dramatically improve solubility without significantly altering the overall properties of the reaction medium.
-
Q3: My compound is insoluble in my desired solvent. Can I use pH to force it to dissolve?
Answer: Yes, this is one of the most effective strategies for compounds containing a carboxylic acid.
-
Mechanism (Deprotonation): As a carboxylic acid, the compound is acidic. By adding a base, you can deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This introduces a formal charge, dramatically increasing the molecule's polarity and its solubility in polar solvents like water, ethanol, or methanol.[5]
-
Practical Application:
-
To dissolve in a polar protic solvent (e.g., water, ethanol) , add a base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).
-
To dissolve in an organic solvent , an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Important: This creates a salt of your compound. You must ensure this salt form is compatible with your downstream application. If you need to recover the original acidic compound, you can re-acidify the solution with an acid (e.g., HCl) to cause it to precipitate out.
-
Q4: Why won't the compound dissolve in non-polar solvents like hexanes or toluene?
Answer: This is a direct consequence of the "like dissolves like" principle.[3]
-
Energetic Mismatch: Non-polar solvents like hexanes and toluene primarily interact through weak van der Waals forces. These interactions are not strong enough to overcome the powerful hydrogen bonding and dipole-dipole interactions holding the compound together in its solid state. The polar carboxylic acid and lactone groups have very unfavorable interactions with non-polar solvents, making dissolution energetically costly.
Solubility Data Summary
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Excellent ability to solvate both polar groups and the non-polar ring system. |
| Polar Protic | Methanol, Ethanol | Moderate | Good hydrogen bonding capability, but less effective at solvating the large non-polar core compared to DMSO.[3] |
| Ethereal | THF, 1,4-Dioxane | Moderate to Low | Can accept hydrogen bonds but cannot donate; a good balance for many applications. |
| Ketone | Acetone | Low | Moderate polarity, but often less effective than alcohols or ethers for complex carboxylic acids. |
| Chlorinated | Dichloromethane (DCM) | Very Low | Insufficiently polar to disrupt the strong intermolecular hydrogen bonds of the solute. |
| Aromatic | Toluene | Insoluble | Non-polar nature is incompatible with the highly polar functional groups.[7] |
| Aliphatic | Hexanes, Heptane | Insoluble | Completely non-polar; cannot overcome the solute's crystal lattice energy. |
| Aqueous (Neutral) | Water | Very Low | The large, non-polar aromatic system outweighs the polarity of the carboxylic acid group.[7][8] |
| Aqueous (Basic) | Water + NaOH (pH > 8) | High | Forms a highly polar carboxylate salt, which is readily water-soluble. |
Experimental Protocols & Workflows
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues.
Caption: Step-by-step solubility troubleshooting workflow.
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-efficient determination of lead solvents.
-
Preparation: Aliquot approximately 1-2 mg of the compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise, starting with 100 µL.
-
Observation & Agitation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution against a dark background.
-
Titration: Continue adding solvent in 100 µL increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs. If the compound remains insoluble after 1 mL, it can be classified as poorly soluble or insoluble in that solvent at room temperature.
-
Testing Other Solvents: Repeat steps 2-4 for each solvent you wish to test (e.g., DMF, THF, Ethanol).
-
Analysis: Compare the results to identify the most effective solvent(s) that dissolve the compound in the smallest volume.
Protocol 2: pH-Mediated Dissolution in an Aqueous Buffer
This protocol describes how to dissolve the compound by converting it to its more soluble salt form.
-
Suspension: Weigh the desired amount of the compound and place it in a suitable vessel. Add a portion of the total desired volume of purified water or buffer (e.g., add 8 mL of water if the final volume is 10 mL). The compound will form a suspension.
-
Basification: Prepare a 1 M solution of sodium hydroxide (NaOH). While stirring the suspension, add the NaOH solution drop by drop.
-
Monitoring: Monitor the pH of the solution. As the base is added, the compound will begin to dissolve as it converts to its sodium salt. Continue adding base until all solid material has dissolved. The final pH will likely be > 8.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target concentration and volume.
-
Verification: Ensure the final pH is compatible with your experimental needs. If necessary, it can be carefully adjusted downwards with dilute HCl, but be aware that if the pH drops too low (typically below the compound's pKa, estimated to be around 3-4), the compound will precipitate.
References
-
CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]
-
AAPS Newsmagazine. (2018). Have Poor Solubility Troubles?. [Link]
-
EPA. Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Sources
- 1. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Prevention of 3-Carboxymethylenephthalide Decomposition
Welcome to the technical support center for 3-Carboxymethylenephthalide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in established chemical principles.
Understanding the Molecule: Inherent Instabilities
3-Carboxymethylenephthalide, a lactone (cyclic ester), is susceptible to degradation, primarily through hydrolysis. The strained ester bond within its five-membered ring structure makes it a target for nucleophilic attack, particularly by water.[1] This reaction, which can be catalyzed by both acids and bases, results in the opening of the lactone ring to form a less active hydroxycarboxylic acid.[1][2][3] Understanding this fundamental instability is crucial for preventing decomposition.
Troubleshooting Guide: Identifying and Addressing Decomposition
This section addresses common issues encountered during the storage and handling of 3-Carboxymethylenephthalide.
Q1: I've noticed a change in the physical appearance of my solid 3-Carboxymethylenephthalide (e.g., discoloration, clumping). What does this indicate and what should I do?
A1: Physical changes often signal chemical degradation.
-
Causality: Clumping can indicate moisture absorption, a primary risk factor for hydrolysis. Discoloration may suggest the formation of degradation products.
-
Troubleshooting Workflow:
-
Isolate: Immediately quarantine the affected vial to prevent cross-contamination.
-
Document: Record the date of observation, storage conditions, and the nature of the physical change.
-
Analyze: If possible, perform a purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to identify and quantify any impurities.[4][5]
-
Action: If significant degradation is confirmed, the batch should be discarded. Review your storage procedures against the "Best Practices" outlined below to prevent recurrence.
-
Q2: My experimental results are inconsistent, suggesting a loss of compound potency. How can I confirm if decomposition is the cause?
A2: Inconsistent results are a common consequence of using a degraded compound.
-
Causality: The hydrolysis of 3-Carboxymethylenephthalide into its hydroxycarboxylic acid form will reduce the concentration of the active lactone, leading to diminished efficacy in biological assays.[1]
-
Troubleshooting Workflow:
Best Practices for Storage and Handling
Proactive measures are essential to maintain the integrity of 3-Carboxymethylenephthalide.
Storage of Solid Compound
Proper storage of the solid form is the first line of defense against decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (>1 year). 4°C for short-term storage (months). | Low temperatures slow down the rate of chemical reactions, including hydrolysis. [6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. [6] |
| Container | Use a tightly sealed, amber vial. | Protects from light, which can provide the energy to initiate degradation, and prevents moisture ingress. [6] |
| Location | Store away from acids, bases, and areas with high humidity. | Prevents accidental exposure to catalysts of hydrolysis and moisture. |
Handling and Solution Preparation
The stability of 3-Carboxymethylenephthalide in solution is highly dependent on the solvent and handling procedures.
-
Solvent Choice: Use anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh before each experiment.
-
Inert Handling: For maximum stability, handle the compound and prepare solutions in a glove box or under a stream of inert gas.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants.
-
Solution Storage: If short-term storage of a stock solution is unavoidable, use an anhydrous solvent like DMSO, store at -80°C under an inert atmosphere, and use a tightly sealed vial. [6]Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: Can I store 3-Carboxymethylenephthalide at room temperature for a few days?
A: This is not recommended. Even short-term exposure to ambient temperature and humidity can initiate hydrolysis, especially if the container is not perfectly sealed. For any period of storage, refrigeration or freezing is advised.
Q: What is the primary degradation product I should look for in my analysis?
A: The primary degradation product is the corresponding hydroxycarboxylic acid, formed by the hydrolytic opening of the lactone ring. [2][3] Q: Is 3-Carboxymethylenephthalide sensitive to light?
A: While hydrolysis is the main concern, photodecomposition can also occur in photosensitive molecules. Storing in an amber vial is a standard precautionary measure to prevent light-induced degradation. Q: How can I perform a forced degradation study to understand the stability of my compound under my specific experimental conditions?
A: A forced degradation study involves exposing the compound to harsh conditions to accelerate decomposition. This helps in identifying potential degradation products and developing stability-indicating analytical methods. [4] Experimental Protocol: Forced Hydrolysis Study
-
Prepare Stock Solution: Dissolve a known concentration of 3-Carboxymethylenephthalide in an appropriate organic solvent (e.g., acetonitrile).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix a separate aliquot of the stock solution with 0.1 M NaOH. [6]4. Incubation: Incubate both solutions at room temperature for defined periods (e.g., 1, 2, 4, 8 hours).
-
Neutralization & Analysis: At each time point, withdraw a sample, neutralize it (for the basic solution, add an equivalent amount of 0.1 M HCl), and dilute with the mobile phase for HPLC analysis.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for a forced hydrolysis study.
References
-
Chemistry of Esters. (2022). LibreTexts Chemistry.[Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.[Link]
-
Kaiser, E. T., Panar, M., & Westheimer, F. H. (1962). The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. Journal of the American Chemical Society, 85(5), 602–607. [Link]
-
Wadhwana, P. C., & Singh, S. (1987). Formation of lactones during storage of UHT processed buffalo milk. Journal of Dairy Research, 54(3), 399-404. [Link]
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Lactone. Grokipedia.[Link]
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Hydrolysing Esters. Chemguide.[Link]
-
Mechanism of Ester Hydrolysis. (2019). YouTube.[Link]
-
Storage conditions. DRM CHEM.[Link]
-
Castellon, C., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1339. [Link]
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Decomposition pathways of simple organolithium compounds and carbenoids. Various Authors.[Link]
-
Handling Hazardous Drugs in the Health Care Setting. Indian Health Service.[Link]
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Kumar, V., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 133, 18-32. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.[Link]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.[Link]
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- 1. grokipedia.com [grokipedia.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant and beyond. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.
Overview of the Synthetic Pathway
The most common and industrially viable route to (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its analogues is via the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[1][2] The reaction is typically robust but presents specific challenges related to reaction control, impurity profiles, and product isolation, which become more pronounced during scale-up.
The generalized pathway involves the reaction of a precursor like 2-(2-carboxyacetyl)benzoic acid with hydrazine hydrate, usually under reflux in a protic solvent such as ethanol.
Caption: General synthesis of the target phthalazinone.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and scale-up, presented in a direct question-and-answer format.
Category 1: Reaction Control & Safety
Q1: My reaction shows a strong exotherm upon adding hydrazine hydrate, which is difficult to control at a larger scale. How can I manage this?
A1: This is a critical scale-up challenge due to the high reactivity of hydrazine. The initial reaction to form the hydrazone intermediate is rapid and exothermic.
-
Causality: The heat generation is proportional to the volume of reactants, while heat dissipation is proportional to the surface area of the reactor. As scale increases, the volume-to-surface area ratio increases, making heat removal less efficient.
-
Solutions:
-
Controlled Addition: Switch from batch addition to a slow, controlled feed of hydrazine hydrate below the surface of the reaction mixture. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 10-15°C) before slowly warming to reflux.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact cycle time and downstream processing.
-
Process Analytical Technology (PAT): For advanced control, in-situ monitoring with tools like reaction calorimetry (RC1) or IR spectroscopy can track the reaction's progress and heat output, allowing for precise, automated control of reagent addition.[3]
-
Q2: Are there safer alternatives to handling neat hydrazine hydrate at scale?
A2: Yes, managing the risks associated with hydrazine is a key consideration. A robust process developed for a similar synthesis involved activating the 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (CDI).[3] This forms an acylimidazole intermediate which can then be reacted with a less concentrated aqueous solution of hydrazine. This one-pot, two-step method avoids the handling of concentrated hydrazine and provides better control over the reaction.[3]
Category 2: Low Yield and Incomplete Conversion
Q1: My reaction has stalled, leaving a significant amount of starting material. What are the likely causes and how can I improve the yield?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
-
Causality: The cyclization step to form the phthalazinone ring requires sufficient thermal energy and time to overcome the activation barrier.
-
Solutions:
-
Reaction Time & Temperature: Ensure the reaction is heated to a full reflux for a sufficient duration. For scale-up, remember that larger volumes may take longer to reach and maintain a uniform temperature. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm completion. A common starting point is refluxing for at least 2-4 hours.
-
Reagent Stoichiometry: While a 1:1 molar ratio of hydrazine is theoretically required, a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to impurity formation and make purification more difficult.
-
Solvent Choice: The reaction is typically run in a protic solvent like ethanol or acetic acid.[1] Ensure the solvent is appropriate for the temperature required and that the starting materials are sufficiently soluble.
-
Caption: Decision workflow for troubleshooting low product yield.
Category 3: Purity, Impurities, and Purification
Q1: My isolated product contains a significant amount of residual hydrazine. How can I remove it?
A1: Residual hydrazine is a major concern due to its toxicity and reactivity. Its removal is critical for producing material suitable for further development.
-
Causality: Hydrazine can become trapped or "entrained" within the crystal lattice of the product during a rapid precipitation.[3]
-
Solutions:
-
Controlled Crystallization: This is the most effective method. Avoid "crashing out" the product by rapid cooling or anti-solvent addition. A slow, controlled cooling profile allows for the formation of a more ordered crystal lattice that excludes impurities. An in-situ formed intermediate can be critical to control reactivity and allow for a controlled crystallization that prevents hydrazine entrainment.[3]
-
Slurry Wash: Slurrying the crude, filtered product in a suitable non-solvent (in which hydrazine is soluble) can help wash it out.
-
Recrystallization: A carefully chosen recrystallization solvent system is essential. Ethanol or acetic acid are commonly used.
-
Q2: What are other common impurities, and how can they be minimized?
A2: Besides residual starting materials and hydrazine, side reactions can generate other impurities.
| Impurity Type | Potential Cause | Mitigation Strategy | Analytical Method |
| Bis-phthalazinone | High excess of hydrazine; non-uniform mixing at scale. | Use only a slight excess of hydrazine (1.1 eq.); ensure good agitation.[4] | HPLC, LC-MS |
| Phthalimide-like species | Incomplete cyclization or alternative reaction pathway. | Ensure complete reaction at reflux; control temperature.[4][5] | HPLC, LC-MS, IR |
| Solvent Adducts | Trapped solvent in the crystal lattice. | Proper drying under vacuum at an appropriate temperature. | TGA, GC-HS |
Q3: What is the best method for purifying the final product at scale?
A3: Recrystallization is the most scalable and effective purification method for this compound.
-
Process:
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., glacial acetic acid or ethanol).
-
Hot filter the solution to remove any insoluble particulate matter.
-
Allow the solution to cool slowly and controllably to induce crystallization.
-
Isolate the purified crystals by filtration.
-
Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Dry the product under vacuum until a constant weight is achieved.
-
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized starting point. It must be adapted and optimized for your specific equipment and scale.
Synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
-
Reaction Setup: Charge a suitably sized reactor with the 2-acylbenzoic acid precursor (1.0 equivalent) and ethanol (5-10 volumes). Begin agitation.
-
Reagent Addition: While maintaining the internal temperature at 15-25°C, slowly add hydrazine hydrate (1.1 equivalents) over a period of 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction for completion by taking samples for HPLC or TLC analysis. The reaction is complete when the starting material is consumed (<1%).
-
Product Isolation: Once complete, cool the reaction mixture slowly to 0-5°C over 3-4 hours. The product should precipitate as a solid. Hold at this temperature for at least 1 hour to maximize precipitation.
-
Filtration & Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol (1-2 volumes).
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add glacial acetic acid (3-5 volumes) and heat to 80-90°C until fully dissolved. Cool the solution slowly to 10-15°C to recrystallize the product. Filter the purified solid, wash with cold ethanol, and dry under vacuum at 50-60°C.
References
- BenchChem Technical Support. 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt12_ibJz6z9dkKfOiIM4PStyp6KvBOgodM6LslYZLwO_oz2jHoS2SmU4qlwtaehGJKGvnoCq9xTSuceG9yZCKFTrVuFOvbKoPCDtoIK3nzKC8o-clrKqPYWeSrnvMYG_QVSweuNKK_c_NMYrgyHg-MupRQVba-6flsveD1aV-vd6NcgodzvsVU5ltAxBDVKstyrD6Zo3ZQq_KNvkilyErmfEjjuA=]
- BenchChem Technical Support. Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1utv3djj6LwiFXd3fGFwxd-W85bmQewGADbyyItZ9an54sx5vu4BTLlzewtYZIGw9PhjnBdvz_N8FN2pZWZOPewuviFIf_BOTFdg7d9n6mu9Lwj63ZmaWXlgL4_vlY-QW7BNvj5x_nwWOgR9fHGkiH1nzuSkpky4m1hNy-rNFRW0tXpQDlmF8wgrSf4bfBW4ZhL3GwUQbvNcDS_y6LJJ3yjo15Zzj-jI=]
- Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. [URL: https://www.researchgate.
- BenchChem Technical Support. Side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-NKjCBOahloK6NXfkZZ97sDEWP_4xlPINLxXBrFx6yNdQAOkRRpPVwqlQ9eEWRN8-q4xDcTr6FiDPEME4OD049UtUTWyIeqCPdEAoWyC02hPBplQrqT0_H1X1_S95AdQpcR5Jt9ZEeXUtdXf6uH4hoM3l13rXCBHU9HH2X6ggO5NbiVSydqhpFXmbmHxVSo6D6WrwUhvoZrgHwprD2sjPEPw7SfizUK-yzw9sg==]
- Marzouk, A. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03182]
- Unknown Author. Phthalazinone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnjDSMEoeTQDlgzprkxyLXlrsm-OiM0t-Yqv2BQT-jrIwnpcJzgjbeurUuX6ALE0Wi-YI-5y1quQBhhr7BCsOxOpsVt8Gg2atOBDtzOBe0SGiX6o2jLPgEMESJS4-gGEJp6rXozvi_XGqyXHywK-XMS1BJGZuPlJ8KVt1YQ9h_FtEXdxaQsA==]
- El-Gendy, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [URL: https://www.longdom.org/open-access/recent-developments-in-chemistry-of-phthalazines-2161-0401-1000188.html]
- Guidechem. (4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID 25947-11-9 wiki. [URL: https://www.guidechem.com/wiki/4-oxo-3,4-dihydrophthalazin-1-yl-acetic-acid-cas-25947-11-9.html]
- Quora. What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. [URL: https://www.quora.
- El-Sayed, M. A. A., et al. Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. [URL: https://www.researchgate.
- Yan, X., et al. (2019). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Chemistry – An Asian Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201901452]
- Li, Y. X., et al. (2006). Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. Journal of Agricultural and Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17117801/]
- ResearchGate. Investigating the reaction of PA and phenyl hydrazine. [URL: https://www.researchgate.net/publication/338245592_Investigating_the_reaction_of_PA_and_phenyl_hydrazine]
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/30189]
- El-Gendy, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry. [URL: https://www.longdom.org/open-access/recent-developments-in-chemistry-of-phthalazines-2161-0401-1000188.html]
Sources
Technical Support Center: Byproduct Analysis in the Synthesis of Phthalazinone Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of phthalazinone derivatives. Phthalazinones are a critical structural motif in medicinal chemistry, most notably in PARP inhibitors like Olaparib[1]. However, their synthesis, often involving condensation reactions, can lead to a variety of byproducts that complicate purification and compromise yield and purity.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to diagnose and resolve issues encountered in your own laboratory work.
Section 1: Understanding Common Byproduct Formation
Q1: What are the most common synthetic routes to phthalazinones, and what are the mechanistically likely byproducts I should anticipate?
A1: The most prevalent and robust methods for synthesizing the phthalazinone core involve the cyclocondensation of a hydrazine derivative with a benzene ring bearing two electrophilic centers at the 1 and 2 positions.[2][3][4] The nature of these electrophilic centers dictates the specific byproducts you are likely to encounter.
Route 1: From 2-Acylbenzoic Acids and Hydrazines
This is one of the oldest and most direct methods.[5][6] The reaction involves the condensation of a hydrazine (e.g., hydrazine hydrate, phenylhydrazine) with a 2-acylbenzoic acid.
-
Expected Product: 4-substituted-1(2H)-phthalazinone.
-
Common Byproducts & Their Origin:
-
Unreacted Starting Materials: Trivial to identify but indicates incomplete reaction. The cause could be insufficient temperature, short reaction time, or poor reagent quality.
-
Hydrazone Intermediate: The initial condensation product between the hydrazine and the ketone/aldehyde of the 2-acylbenzoic acid may persist if cyclization is incomplete. This is often favored by lower temperatures or insufficient acid/base catalysis to promote the final ring-closing step.
-
N,N'-diacylhydrazine: If the reaction conditions are too harsh or if there's an excess of the 2-acylbenzoic acid, a second molecule of the acid can acylate the intermediate hydrazone before it cyclizes, leading to a linear, dimeric impurity.
-
Isomeric Phthalazinones (with substituted hydrazines): When using a substituted hydrazine (e.g., phenylhydrazine), there is a possibility of forming isomeric products if the initial condensation can occur at either nitrogen atom, although this is less common with simple hydrazines.
-
Route 2: From Phthalic Anhydride and Hydrazines
This route is also very common, especially for accessing phthalazinones unsubstituted at the 4-position.[2][3]
-
Expected Product: Phthalazin-1,4-dione, which exists in tautomeric forms.
-
Common Byproducts & Their Origin:
-
N-aminophthalimide: This is a very common isomeric byproduct. It forms when the hydrazine acts as a nucleophile, attacking one carbonyl of the anhydride to form a hydrazide, which then cyclizes onto the second carbonyl to form a five-membered imide ring instead of the desired six-membered phthalazinone ring.[7]
-
Phthalamic acid derivatives: Incomplete cyclization or reaction with trace water can lead to the formation of various ring-opened amic acid derivatives. These are often water-soluble and may be lost during aqueous workup but can sometimes persist.
-
Bis-phthalazinone: As seen in reactions with 3,2-benzoxazin-4-one, using certain solvents like ethanol instead of pyridine can sometimes lead to the formation of dimeric bis-phthalazinone structures.[8]
-
Below is a diagram illustrating the divergent pathways leading to the desired product and a common isomeric byproduct in the reaction of phthalic anhydride with hydrazine.
Caption: Divergent reaction pathways from a common intermediate.
Section 2: Troubleshooting Chromatographic Analysis (HPLC/UPLC)
Q2: I see an unexpected peak in my HPLC chromatogram. What is the systematic workflow to identify it?
Step-by-Step Identification Workflow:
-
System Blank and Control Check: First, inject a blank (your mobile phase/diluent). This rules out ghost peaks from the system or solvent contamination. Then, inject your starting materials and reagents individually to see if the peak corresponds to unreacted material.
-
Obtain the Mass Spectrum: If your HPLC is connected to a mass spectrometer (MS), this is your most powerful tool.
-
Determine the molecular weight (MW) from the [M+H]⁺, [M+Na]⁺, or other adducts observed.[11]
-
Does the MW match any of the potential byproducts discussed in Section 1 (e.g., N-aminophthalimide, a starting material, a dimeric species)?
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the unknown peak.[11] This is extremely powerful for distinguishing between isomers (which have the same nominal mass) and other potential structures.
-
Forced Degradation Study: To determine if the impurity is a degradation product, perform forced degradation studies.[9][10] Expose your purified product to stress conditions (acid, base, heat, light, oxidation) and monitor for the appearance or growth of the unknown peak. This helps confirm if the impurity is process-related or a stability issue.
-
Isolation and NMR: If the peak is significant (>0.1%) and its identity remains ambiguous, the next step is isolation via preparative HPLC or column chromatography followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will provide definitive structural information.[12]
The following diagram outlines this logical troubleshooting workflow.
Caption: A workflow for identifying unknown HPLC peaks.
Q3: My main product and a key byproduct are co-eluting or have very poor resolution. How can I improve the chromatographic separation?
A3: Poor resolution is a common challenge, especially with isomeric byproducts like phthalazinone vs. N-aminophthalimide, which often have similar polarities. Method development requires a systematic adjustment of chromatographic parameters.
| Parameter | Rationale & Strategy | Starting Point / Typical Change |
| Mobile Phase Acidity (pH) | Phthalazinones have basic nitrogen atoms. Altering the pH of the aqueous mobile phase can change the ionization state of your analyte and byproduct, significantly impacting their retention and selectivity. | Try adding 0.1% formic acid or 0.1% trifluoroacetic acid. Alternatively, try a basic modifier like 10 mM ammonium bicarbonate at pH 8-9. |
| Organic Modifier | Switching the organic solvent (e.g., from acetonitrile to methanol) changes the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than aprotic acetonitrile. | If using acetonitrile, try a run with methanol, and vice-versa. |
| Column Chemistry | The stationary phase is critical. If a standard C18 column fails, try a different chemistry. A Phenyl-Hexyl phase offers π-π interactions, which can be effective for aromatic compounds. A polar-embedded phase can offer different selectivity for polar functional groups. | Switch from a C18 to a Phenyl-Hexyl or a Biphenyl column. |
| Gradient Slope | A shallower gradient (i.e., increasing the organic phase percentage more slowly) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. | Decrease the rate of %B change per minute. For example, change from a 5-95% B in 10 min to 5-95% B in 20 min. |
| Temperature | Increasing the column temperature lowers mobile phase viscosity and can improve peak shape and efficiency. However, it can also sometimes reduce selectivity. This parameter should be investigated systematically. | Test the separation at 30 °C, 40 °C, and 50 °C. |
Self-Validating Protocol: When developing a method, always ensure your system is suitable. Check for peak shape (asymmetry factor should ideally be between 0.9 and 1.5) and reproducibility over multiple injections before concluding that a method is robust.
Section 3: Mass Spectrometry (MS) and NMR Analysis
Q4: How can I use MS/MS fragmentation to differentiate between the isomeric product (phthalazinone) and the N-aminophthalimide byproduct?
A4: This is an excellent question where MS/MS (tandem mass spectrometry) becomes essential. While isomers have the same parent mass, their fragmentation patterns are often distinct due to their different bond connectivities.[11]
-
Phthalazinone Fragmentation: The six-membered phthalazinone ring is relatively stable. A characteristic fragmentation pattern involves the sequential loss of two HCN units from the heterocyclic ring.[5] You might also observe the loss of N₂ or CO.
-
N-Aminophthalimide Fragmentation: The five-membered imide ring has two carbonyl groups. Its fragmentation will be dominated by the loss of CO, and potentially the cleavage of the N-N bond, leading to fragments characteristic of the phthalimide core.
Protocol for MS/MS Differentiation:
-
Tune the MS: Infuse a purified sample of your main product to optimize MS parameters (cone voltage, collision energy) for the parent ion [M+H]⁺.
-
Acquire MS/MS Spectra: Using your LC-MS method, acquire product ion scan data for the m/z corresponding to your product and byproduct.
-
Analyze Fragmentation: Compare the fragmentation patterns. Look for the unique losses described above. The presence of a fragment corresponding to [M+H - CO]⁺ would be a strong indicator of the imide structure, while a loss of HCN would point towards the phthalazinone.
Section 4: Mitigation and Control Strategies
Q5: Now that I've identified a major byproduct, how can I adjust my synthesis to minimize its formation?
A5: Byproduct mitigation is rooted in understanding the reaction mechanism and kinetics.[13] The goal is to favor the kinetic and thermodynamic pathway to the desired product over the side reaction.
-
For N-Aminophthalimide (from Phthalic Anhydride): The formation of the five-membered imide ring versus the six-membered phthalazinone is often influenced by the solvent and temperature.
-
Strategy: The reaction of hydrazine with 3,2-benzoxazin-4-one (a related precursor) shows that using pyridine as a solvent favors the phthalazinone, while ethanol can lead to other products.[8] This suggests that a basic, non-nucleophilic solvent can better facilitate the desired cyclization. Carefully controlling the temperature can also shift the equilibrium. Try running the reaction in pyridine or a high-boiling aprotic solvent like DMF or NMP at a moderately elevated temperature (e.g., 80-120 °C).[14]
-
-
For Incomplete Cyclization (Hydrazone Intermediate): This indicates the final ring-closing step is slow.
-
General Strategies for Condensation Reactions:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reagent can lead to side reactions.[14]
-
Order of Addition: Consider the order in which reagents are added. Sometimes, slow addition of one reagent to a heated solution of the other can prevent the buildup of intermediates that lead to byproducts.
-
Water Removal: Many condensation reactions release water. Using a Dean-Stark trap or running the reaction in a solvent that azeotropes with water can help drive the equilibrium towards the product.
-
Always monitor your reaction by TLC or LC-MS to track the consumption of starting materials and the formation of both the product and byproducts.[15] This real-time data is invaluable for optimizing conditions.
References
-
Abdel-Rahman, R. M. Phthalazinone. Unpublished manuscript. Available from: [Link]
-
Li, M., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(3), 648-660. Available from: [Link]
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Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available from: [Link]
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Gomaa, M. A.-M. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 75-79. Available from: [Link]
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Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]
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Terán, M. D. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. Available from: [Link]
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El-Mekabaty, A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17696-17721. Available from: [Link]
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Coats, S. J. (2005). Product Class 10: Phthalazines. Science of Synthesis, 16, 319-376. Available from: [Link]
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ResearchGate. (2019). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Request PDF. Available from: [Link]
-
ResearchGate. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Request PDF. Available from: [Link]
-
ResearchGate. (2021). Optimization of the Condensation Reaction. Download Scientific Diagram. Available from: [Link]
-
Kumar, V. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. Available from: [Link]
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Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 70-82. Available from: [Link]
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University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. Available from: [Link]
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University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. Available from: [Link]
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Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkivoc, 2023(7), 1-11. Available from: [Link]
-
El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237893. Available from: [Link]
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Technical Support Center: Optimizing Phthalazinone Synthesis from Isobenzofuranones
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of phthalazinones from isobenzofuranone (also known as phthalide) precursors. We will explore the core reaction mechanism, delve into catalyst selection strategies, and provide detailed troubleshooting protocols to address common experimental challenges. Phthalazinone scaffolds are a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents with activities including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] Mastering their synthesis is therefore a critical skill.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the conversion of isobenzofuranone to phthalazinone.
Q1: What is the fundamental reaction for converting isobenzofuranone to phthalazinone? The conversion is a classic cyclocondensation reaction. It involves the reaction of an isobenzofuranone (a cyclic ester, or lactone) with hydrazine or a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine).[3] The reaction proceeds in two main stages:
-
Nucleophilic Acyl Substitution: The hydrazine attacks the electrophilic carbonyl carbon of the isobenzofuranone, leading to the opening of the lactone ring to form a 2-(hydroxymethyl)benzohydrazide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazide then attacks the carbon bearing the hydroxymethyl group, and a subsequent dehydration (elimination of water) step forms the stable, six-membered phthalazinone ring.
Q2: What is the primary role of a catalyst in this reaction? While the reaction can often proceed thermally, a catalyst serves to increase the reaction rate and allow for milder conditions. Its primary role is to activate the isobenzofuranone substrate. By protonating or coordinating to the carbonyl oxygen of the lactone, a catalyst increases its electrophilicity, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. This lowers the activation energy for the initial ring-opening step.
Q3: What are the most common types of catalysts used for this or mechanistically similar transformations? The most common catalysts are acids. These can be categorized as:
-
Brønsted Acids: Protic acids like acetic acid are frequently used, often serving as both a catalyst and a solvent.[1][4]
-
Lewis Acids: These are electron-pair acceptors that can coordinate to the carbonyl oxygen. Examples shown to be effective in the closely related synthesis from 2-formylbenzoic acid include ammonium chloride (NH₄Cl) and perchloric acid supported on silica (HClO₄-SiO₂).[5][6]
In many cases, no external catalyst is required, and the reaction is driven to completion by heating (thermal conditions) in a suitable solvent like ethanol.[3]
Q4: Besides the catalyst, what is the other key reagent and are there important considerations? The essential reagent is hydrazine or a derivative thereof. Hydrazine hydrate (N₂H₄·H₂O) is the most common and cost-effective choice for producing N-unsubstituted phthalazinones. For N-substituted phthalazinones, a substituted hydrazine like methylhydrazine or phenylhydrazine is used.[3] It is crucial to use high-quality hydrazine, as it can degrade over time.
Q5: How does the choice of solvent impact the reaction? The solvent plays a critical role in reaction efficiency. It must be able to dissolve the starting materials and should be stable at the required reaction temperature. Polar protic solvents like ethanol, n-butanol, or acetic acid are most commonly employed.[3][7] They can facilitate the reaction by stabilizing charged intermediates and, in some cases, participating in proton transfer steps. The choice of solvent can also influence the product distribution; for instance, reactions of 3,2-benzoxazin-4-one with hydrazine in boiling pyridine yield the expected phthalazinone, while the same reaction in ethanol can produce a bis-phthalazinone byproduct.[7]
Section 2: Catalyst Selection and Optimization Strategy
Choosing the right catalyst is crucial for maximizing yield, minimizing reaction time, and ensuring compatibility with other functional groups on the substrate.
Catalyst Comparison for Phthalazinone Synthesis
| Catalyst Type | Examples | Mechanism of Action | Typical Conditions | Pros | Cons |
| No Catalyst (Thermal) | Heat (reflux) | Reaction is driven by thermal energy overcoming the activation barrier. | Reflux in ethanol or n-butanol.[3] | Simple, clean, avoids catalyst removal. | May require high temperatures and long reaction times; not suitable for heat-sensitive substrates. |
| Brønsted Acid | Acetic Acid (CH₃COOH) | Protonates the carbonyl oxygen, increasing its electrophilicity. | Reflux in glacial acetic acid.[1] | Inexpensive, readily available, can act as a co-solvent. | Can be corrosive; may cause side reactions with acid-sensitive functional groups. |
| Lewis Acid | Ammonium Chloride (NH₄Cl) | The ammonium ion acts as a weak Brønsted acid, while the species can help activate the carbonyl. | Room temperature to reflux in methanol.[5] | Mild conditions, high yields reported for analogous reactions.[5] | May require screening for optimal catalyst loading. |
Experimental Workflow for Catalyst Screening
A systematic approach is essential for identifying the optimal catalyst for your specific isobenzofuranone substrate. The following workflow provides a logical sequence for screening and optimization.
Caption: Workflow for systematic catalyst screening.
Section 3: Troubleshooting Common Experimental Issues
This guide is structured to help you diagnose and resolve common problems encountered during the synthesis.
Q1: I am getting low or no desired product. What are the likely causes?
This is a frequent issue that can be traced back to several factors. A systematic diagnosis is key.[8]
-
Potential Cause 1: Ineffective Reaction Conditions
-
Why it happens: The reaction may require more thermal energy or time to proceed to completion, especially in the absence of a catalyst. The activation energy barrier for the initial ring-opening or final dehydration step may not be overcome.
-
Troubleshooting Protocol:
-
Set up the reaction as planned.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. Co-spot your starting material for reference.
-
If after 4-6 hours, a significant amount of starting material remains and little product has formed, increase the temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol).
-
If the reaction is still sluggish, consider adding a catalyst. Start with a mild Lewis acid like NH₄Cl (0.2 eq) as described in Protocol 2.
-
-
-
Potential Cause 2: Poor Reagent Quality
-
Why it happens: Hydrazine hydrate is a powerful reducing agent and can be oxidized by air over time, reducing its effective concentration.
-
Troubleshooting Protocol:
-
Purchase new, high-purity hydrazine hydrate from a reputable supplier.
-
Once opened, store the bottle under an inert atmosphere (e.g., nitrogen or argon) and seal it tightly with paraffin film.
-
Repeat the reaction using the fresh reagent under the previously determined optimal conditions.
-
-
Q2: My reaction is messy, with multiple side products observed. How can I improve selectivity?
Side product formation often points to issues with stoichiometry, reaction conditions, or substrate stability.
-
Potential Cause 1: Incomplete Cyclization or Dimer Formation
-
Why it happens: The ring-opened hydrazide intermediate may be stable and fail to cyclize efficiently. Alternatively, if the substrate has multiple reactive sites or if stoichiometry is not carefully controlled, hydrazine can bridge two molecules, leading to dimers.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure you are using a precise amount of hydrazine, typically between 1.1 and 1.5 equivalents. Add the hydrazine dropwise to a solution of the isobenzofuranone at room temperature before heating.
-
Promote Cyclization: If you suspect the intermediate is not cyclizing, an acid catalyst can facilitate the final dehydration step. Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) or switch the solvent to glacial acetic acid and reflux.
-
Isolate the Intermediate: If possible, try to isolate and characterize the major byproduct. Knowing its structure (e.g., the open-chain hydrazide) provides direct evidence for which reaction step is failing.
-
-
Q3: I have a good yield according to LC-MS, but I'm struggling with product isolation. What should I do?
Phthalazinones are often crystalline solids, but purification can sometimes be challenging.[9]
-
Potential Cause 1: High Solubility in the Reaction Solvent
-
Why it happens: The product may be highly soluble in the alcohol used for the reaction, preventing it from precipitating upon cooling.
-
Troubleshooting Protocol:
-
After the reaction is complete, reduce the solvent volume by ~75% using a rotary evaporator.
-
Attempt to precipitate the product by adding a non-polar anti-solvent, such as hexanes or cold water, to the concentrated solution.
-
If the product oils out or remains in solution, perform a liquid-liquid extraction. Extract the product into an organic solvent like dichloromethane or ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to dryness.
-
Purify the resulting crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Caption: Decision tree for troubleshooting low yield.
Section 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic approaches.
Protocol 1: General Procedure for Thermal Conversion
This protocol is a robust starting point for the uncatalyzed synthesis of 4-substituted phthalazinones from the corresponding isobenzofuranones.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isobenzofuranone (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 5-12 hours.
-
Work-up and Isolation: Once the starting material is consumed, allow the flask to cool to room temperature. Often, the product will crystallize out of solution. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry the product under vacuum. If no precipitate forms, follow the isolation procedure described in Troubleshooting Q3.
Protocol 2: Mild Lewis Acid-Catalyzed Conversion
This protocol is adapted from a highly efficient method for the analogous conversion of 2-formylbenzoic acid and is ideal for substrates that may be sensitive to high temperatures.[5]
-
Reaction Setup: To a round-bottom flask with a stir bar and condenser, add the isobenzofuranone (1.0 eq) and ammonium chloride (NH₄Cl, 0.2 eq).
-
Solvent Addition: Add methanol to the flask to achieve a substrate concentration of 0.2 M.
-
Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the stirred suspension.
-
Reaction: Stir the reaction at room temperature for 4-6 hours or heat gently to 50°C if the reaction is slow.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.
Section 5: Reaction Mechanism Visualization
Understanding the reaction pathway is key to rational optimization. The diagram below illustrates the generally accepted mechanism for the acid-catalyzed conversion of isobenzofuranone to phthalazinone.
Caption: Mechanism for acid-catalyzed phthalazinone synthesis.
References
-
Recent Developments in Chemistry of Phthalazines. Der Pharma Chemica. [Link]
-
Recent Developments in Chemistry of Phthalazines (2015). Der Pharma Chemica. [Link]
-
Phthalazinone. Mansoura University. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition (2024). National Institutes of Health (NIH). [Link]
-
Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ARKAT USA, Inc.. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ResearchGate. [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (2022). MDPI. [Link]
-
A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions (2021). Ain Shams University. [Link]
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
managing reaction exotherms in phthalazinone synthesis
A Guide to Managing Reaction Exotherms for Researchers and Process Chemists
Welcome to the Technical Support Center for Phthalazinone Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you safely and effectively manage the thermal challenges inherent in the synthesis of this important heterocyclic scaffold. Phthalazinone and its derivatives are crucial in medicinal chemistry, but their synthesis, often involving reagents like hydrazine, presents significant exothermic risks that must be understood and controlled.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab and during scale-up.
Section 1: Understanding the Thermal Hazard - FAQs
Q1: Why is temperature control so critical in phthalazinone synthesis?
Precise temperature control is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products, including phthalazinone-based Active Pharmaceutical Ingredients (APIs).[3] The synthesis of phthalazinones, particularly when using hydrazine derivatives and phthalic anhydrides or related precursors, involves condensation and cyclization reactions that are often exothermic.[1][4]
Failure to control the reaction temperature can lead to:
-
Thermal Runaway: A dangerous situation where the heat generated by the reaction exceeds the rate of heat removal.[5] This accelerates the reaction rate, leading to a rapid increase in temperature and pressure, which can cause reactor failure and explosions.[6][7]
-
Product Degradation and Impurity Formation: Even minor temperature deviations can result in the formation of unwanted by-products or degradation of the desired phthalazinone product, compromising yield and purity.
-
Inconsistent Batch Quality: Poor temperature control leads to batch-to-batch variability, a significant issue in pharmaceutical manufacturing where reproducibility is paramount.
Q2: What are the primary sources of exotherms in phthalazinone synthesis?
The primary exothermic events in common phthalazinone syntheses stem from two main sources:
-
The desired reaction chemistry: The formation of new, more stable bonds during the reaction releases energy as heat.[6] The reaction of hydrazine hydrate with phthalic anhydride, a common route, involves nucleophilic acyl substitution followed by cyclization, both of which can be exothermic.[1]
-
Potential side reactions or decomposition: Hydrazine, a common reactant, is an energy-rich molecule. Its decomposition is highly exothermic. Studies have shown that the decomposition of hydrazine can have an enthalpy of reaction (ΔHrxn) of -123.3 kJ/mol when both liquid and vapor are present.[5] Uncontrolled conditions could potentially trigger this decomposition.
Q3: How can I assess the thermal risk of my specific phthalazinone synthesis before scaling up?
A thorough process safety assessment is essential before any scale-up.[8] This involves a multi-step approach to screen for, evaluate, and mitigate thermal hazards.[9]
| Assessment Stage | Technique | Purpose |
| Stage 1: Screening | Differential Scanning Calorimetry (DSC) | DSC is a highly sensitive technique used to measure the heat flow associated with thermal transitions as a function of temperature.[10][11][12] It can identify the onset temperature of exothermic events and provide an initial estimate of the energy released. This is crucial for understanding the thermal stability of reactants, intermediates, and the final product.[13][14] |
| Stage 2: Reaction Calorimetry | Reaction Calorimeter (e.g., RC1e) | This technique measures the heat evolved during the actual chemical reaction under controlled conditions.[15] It provides critical data such as the heat of reaction (ΔHrxn), heat flow rate, and specific heat capacity of the reaction mixture. This data is used to calculate the adiabatic temperature rise (ΔTad).[16] |
| Stage 3: Hazard Analysis | Hazard and Operability (HAZOP) Study | A HAZOP study is a systematic review of the process to identify potential deviations from the intended design and their consequences.[6][7][17] For exothermic reactions, this includes analyzing "what-if" scenarios like cooling failure, agitator failure, or incorrect reagent charging.[6] |
Adiabatic Temperature Rise (ΔTad): A Critical Safety Parameter
The adiabatic temperature rise is the theoretical maximum temperature increase of the reaction mass if all cooling were to fail. It is a scale-independent parameter that helps classify the risk of a reaction.[16] A high ΔTad indicates a greater potential for a thermal runaway.
Section 2: Troubleshooting Guide for Exotherm Management
This section addresses common problems encountered during phthalazinone synthesis in a question-and-answer format.
Temperature Control Issues
Q4: My reactor temperature is overshooting the setpoint after adding hydrazine. What's causing this and how can I fix it?
Possible Causes:
-
Accumulation of Unreacted Reagent: If hydrazine is added too quickly or at a temperature where the reaction rate is slow, it can accumulate. As the reaction eventually starts, the built-up reagent reacts rapidly, causing a sudden and large exotherm that overwhelms the cooling system.
-
Inadequate Cooling Capacity: The reactor's cooling system may not be sufficient to remove the heat generated by the reaction at the chosen addition rate. This is a common issue during scale-up, as the surface-area-to-volume ratio decreases.
-
Poor PID Controller Tuning: The Proportional-Integral-Derivative (PID) controller for your temperature control unit may not be optimized for the process, leading to overshoot. This is common in batch reactors where the thermal dynamics change throughout the process.[18][19]
Solutions:
-
Controlled Dosing Strategy: Add the hydrazine solution at a controlled rate (semi-batch addition) to ensure it reacts as it is added, preventing accumulation. The addition rate should be set so that the heat generated does not exceed the cooling capacity of the reactor.
-
Optimize Addition Temperature: Start the addition at a temperature where the reaction initiates promptly but is still easily controlled.
-
PID Controller Tuning: Re-tune the PID controller parameters. For batch reactors, consider using PID scheduling or adaptive tuning to adjust the parameters as the reaction progresses. A common mistake is using too much integral action (low integral time), which can cause overshoot.[18]
-
Process Modeling: Before scale-up, use reaction calorimetry data to model the heat flow and predict the temperature profile. This helps in designing a safe addition protocol.[20]
Q5: The temperature in my batch reactor is oscillating around the setpoint. What could be the issue?
Possible Causes:
-
Control Valve Issues: If you are using a split-range strategy for heating and cooling, mechanical problems with the control valves, such as stiction or deadband near the closed position, can cause oscillations around the split point.[18]
-
Poorly Tuned Controller: An aggressively tuned controller can lead to oscillations as it constantly over-corrects.
-
Sensor Placement: The temperature sensor might be placed incorrectly, leading to delayed or inaccurate readings.
Solutions:
-
Inspect and Maintain Control Valves: Check for and address any mechanical issues with the heating and cooling control valves.
-
Tune the Controller: Use a tuning method that provides a non-oscillatory response. This often involves a higher controller gain and a longer integral time.[18]
-
Ensure Proper Sensor Placement: The temperature probe should be fully immersed in the reaction mass, away from the reactor walls, to get a representative reading.
Scale-Up Challenges
Q6: I successfully ran my phthalazinone synthesis at the 1L scale, but when I moved to a 20L reactor, I had a dangerous temperature spike. Why did this happen?
This is a classic scale-up problem related to heat transfer. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.
-
Surface-Area-to-Volume Ratio: A 20L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This means its ability to dissipate heat through the reactor walls is significantly reduced.
-
Thermal Inertia: Larger reactors have greater thermal mass, meaning they respond more sluggishly to changes in jacket temperature. This can lead to overshooting the setpoint.[20]
-
Mixing Efficiency: Inadequate mixing in a larger vessel can create localized "hot spots" where the reaction rate is higher, potentially initiating a runaway.
Solutions for Safe Scale-Up:
-
Re-evaluate Addition Rates: The reagent addition time must be extended significantly at a larger scale to match the reduced heat removal capability.
-
Characterize the Reactor: Perform heat transfer studies on the pilot plant reactor to understand its heating and cooling capabilities.
-
Use Calorimetry Data: Use the heat of reaction data obtained from laboratory calorimetry to calculate the expected heat evolution at scale and ensure the cooling system is adequate.
-
Consider a "Drown-Out" or "Quench" System: For high-risk reactions, have a pre-determined and tested plan to quickly stop the reaction in an emergency. This could involve adding a cold, inert solvent or a chemical quencher.
Section 3: Protocols and Visualizations
Protocol 1: General Procedure for Safe Phthalazinone Synthesis in a Jacketed Lab Reactor
This protocol outlines a safety-conscious approach for the synthesis of 2-phenylphthalazin-1(2H)-one from 2-formylbenzoic acid and phenylhydrazine.[21]
Materials:
-
2-Formylbenzoic acid
-
Phenylhydrazine
-
Methanol
-
Ammonium chloride (catalyst)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Temperature control unit (circulator)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system. Ensure the temperature probe is calibrated and positioned correctly in the reactor.
-
Charge Initial Reactant: Charge the 2-formylbenzoic acid and a portion of the methanol to the reactor. Begin stirring to ensure a homogenous mixture.
-
Set Initial Temperature: Set the temperature control unit to the desired initial reaction temperature (e.g., 20 °C).
-
Prepare Hydrazine Solution: In a separate flask, dissolve the phenylhydrazine in the remaining methanol.
-
Controlled Addition: Transfer the phenylhydrazine solution to the addition funnel. Begin adding the solution dropwise to the stirred reactor over a planned period (e.g., 60-90 minutes).
-
Monitor Temperature: Closely monitor the internal reaction temperature and the jacket temperature throughout the addition. The internal temperature should remain stable and close to the setpoint. If the temperature begins to rise uncontrollably (e.g., > 5 °C above setpoint), immediately stop the addition and allow the system to cool.
-
Reaction and Work-up: After the addition is complete, allow the reaction to stir at the set temperature until completion (monitor by TLC or HPLC).[22] The product may precipitate upon cooling.[23]
-
Isolation: Isolate the product by filtration, wash with cold solvent, and dry.
Diagrams
References
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- Temperature Control for Batch Reactors in your industry.
- Green Chemistry Approaches to Phthalazone Synthesis: Application Notes and Protocols. Benchchem. Accessed January 12, 2026.
- Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. SK pharmteco. Accessed January 12, 2026.
- Webinar: Process Safety in the Pharmaceutical Industry. Mettler Toledo. Accessed January 12, 2026.
- Reactor Troubleshooting and Solutions. Jinzong Machinery. Published July 15, 2024.
- Improve Batch Reactor temperature control. Emerson Process Management. Accessed January 12, 2026.
- Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. Accessed January 12, 2026.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. Published June 16, 2023.
- A Technical Guide to the Historical Synthesis of Phthalazone. Benchchem. Accessed January 12, 2026.
- Patil AM, et al. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.
- How to Prevent Thermal Runaway in a Deep Cycle Lithium Battery. Anern Store. Published October 23, 2025.
- How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Lab Unlimited. Accessed January 12, 2026.
- Thus the adiabatic temperature rise (ΔTad) is Scale dependent or independent.
- Phthalic anhydride. NIST WebBook. Accessed January 12, 2026.
- What techniques are available for mitigating thermal runaway in batteries? Advanced Thermal Solutions, Inc. Published July 17, 2024.
- What is Thermal Runaway in Batteries? Causes and Prevention. Ossila. Accessed January 12, 2026.
- A non-adiabatic model for jacketed agitated batch reactors experiencing thermal losses. White Rose Research Online. Accessed January 12, 2026.
- Thermal runaway reaction - can it be prevented? Elmelin Ltd. Published May 6, 2021.
- Phthalazinone. Accessed January 12, 2026.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Published January 1, 2015.
- Thermal hazard analysis of hydrazine and nitric acid mixtures.
- HAZOP Analysis for Reactor R-101. Scribd. Accessed January 12, 2026.
- It's About Time: The 6 Phases of Thermal Runaway Propagation. Aspen Aerogels. Accessed January 12, 2026.
- Hazop PDF. Scribd. Accessed January 12, 2026.
- HAZARD ANALYSIS OF REACTORS, CHEMICALS & PROCESSES. Essenscia. Accessed January 12, 2026.
- Differential Scanning Calorimetry DSC Analysis. SKZ Industrial. Accessed January 12, 2026.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- Journal of Pharmaceutical Analysis. Research and Reviews. Published May 25, 2014.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Accessed January 12, 2026.
- Differential scanning calorimetry and scanning thermal microscopy of pharmaceutical materials.
- Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Accessed January 12, 2026.
- Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Deriv
- How to convert anhydrides into acid hydrazide?
- Synthesis of new phthalazinedione derivatives. Sciforum. Accessed January 12, 2026.
- Phthalic anhydride (PA)
- Theoretical calculation of self-propagating high-temperature synthesis (SHS) preparation of AlB12. ChemRxiv. Accessed January 12, 2026.
- LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety. Published April 2, 2024.
- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PubMed Central.
- Journal of Global Pharma Technology. University of Baghdad Digital Repository. Accessed January 12, 2026.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. Published January 1, 2019.
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Validation & Comparative
biological activity of phthalazinones derived from 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various phthalazinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships, compare their efficacy with existing alternatives, and provide detailed experimental protocols for their biological evaluation.
The Phthalazinone Core: A Versatile Scaffold for Drug Discovery
Phthalazinones are bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest from medicinal chemists due to their diverse pharmacological profiles.[3][4] The versatility of the phthalazinone scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities.[1][2]
General Synthesis of Phthalazinone Derivatives
A common and straightforward method for the synthesis of phthalazinone derivatives involves the condensation of 2-aroylbenzoic acids with hydrazine hydrate or its derivatives.[3] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the phthalazinone ring system. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods, often resulting in shorter reaction times and higher yields.[5]
Below is a generalized workflow for the synthesis of phthalazinone derivatives.
Caption: Generalized synthetic workflow for phthalazinone derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
Phthalazinone derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[4][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4]
One of the most notable examples of a phthalazinone-based anticancer drug is Olaparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair.[7] In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibition of PARP leads to synthetic lethality.
The following table summarizes the in vitro cytotoxic activity of selected phthalazinone derivatives against different cancer cell lines.
| Compound/Drug | Target/Mechanism | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Olaparib | PARP Inhibitor | BRCA-mutated cancers | Varies by cell line | - | - |
| Vatalanib | VEGFR Inhibitor | Multiple solid tumors | Varies by cell line | - | - |
| Compound 6g | Not specified | MCF-7 (Breast) | 7.64 ± 0.5 | Cisplatin | 13 ± 1 |
| Compound 6e | Not specified | A-2780 (Ovarian) | 5.53 ± 0.09 | - | - |
| Compound 8e | Not specified | A-2780 (Ovarian) | 7.51 ± 0.13 | - | - |
| Compound 9a | Not specified | NCI-H460 (Lung) | 7.36 ± 0.08 | - | - |
| Compound 9b | Not specified | NCI-H460 (Lung) | 8.49 ± 0.25 | - | - |
| Compound 9d | Not specified | NCI-H460 (Lung) | 7.77 ± 0.17 | - | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of phthalazinone derivatives against a cancer cell line.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives and a reference drug (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Phthalazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8][9]
Several studies have synthesized and evaluated novel phthalazinone derivatives as selective COX-2 inhibitors.[8] Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Comparative Anti-inflammatory Activity:
| Compound | In-vivo Anti-inflammatory Activity (% edema inhibition) | COX-2 Inhibition (IC50, µM) | Ulcer Index (mm) |
| Celecoxib (Standard) | 48.5 | 0.05 | 1.8 ± 0.2 |
| Compound 4 | 52.3 | 0.04 | 0.5 ± 0.1 |
| Compound 5 | 55.1 | 0.03 | 0.4 ± 0.1 |
| Compound 8b | 58.7 | 0.02 | 0.2 ± 0.05 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test phthalazinone derivatives and a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phthalazinone derivatives have been investigated for their antibacterial and antifungal activities.[5] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Activity (MIC, µg/mL):
| Compound | S. aureus | E. coli | C. albicans |
| Streptomycin (Standard) | 6.25 | 3.12 | - |
| Nystatin (Standard) | - | - | 12.5 |
| Compound 2 | 12.5 | 25 | 12.5 |
| Compound 6 | 25 | 50 | 12.5 |
| Compound 10 | 12.5 | 25 | 12.5 |
| Compound 12 | 12.5 | 12.5 | 12.5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the phthalazinone derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The phthalazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, with some exhibiting potency comparable or even superior to existing drugs. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates. The exploration of novel synthetic methodologies will also be crucial in expanding the chemical diversity of phthalazinone libraries for biological screening.
References
- Al-Ghorbani, M., et al. (2016). Novel 4- Aryl-2(1H)
- Ansari, M. F., et al. (2016).
- Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers.
- Mohamed, F. K., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of Pharmaceutical and Clinical Research.
- BenchChem. (2025). Validating the anticancer activity of "2-amino-4-methylphthalazin-1(2H)-one" in different cell lines. BenchChem.
- Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed.
- Ferreira, R. J., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central.
- Al-Warhi, T., et al. (2022). Antibacterial activity of some phthalazine and phthalazinone derivatives.
- Mohamed, F. K., et al. (2010).
- Influence of the oxadiazol-phthalazinone derivatives on the viability of HepG2, MCF7 and WI-38 cells.
- Chem Int. (2019).
- Mohamed, F. K., et al. (2010).
- A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
- Chem Int. (2019).
- Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience.
- Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes.
- Recent Developments in Chemistry of Phthalazines.
- Quezada, E., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Phthalazinedione Derivatives With Vasorelaxant Activity. PubMed.
- Al-Warhi, T., et al. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies.
- Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
- Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed.
- Yuan, K., et al. (2017).
- Phthalazinone. Assiut University.
- Mourad, A. A.-H., et al. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed.
- Marzouk, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH.
- Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
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A Comparative Guide to (4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives: Structure-Activity Relationships as Modulators of PARP and Aldose Reductase
This guide provides an in-depth comparative analysis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives, a class of compounds demonstrating significant therapeutic potential through the inhibition of two key enzymes: Poly (ADP-ribose) polymerase (PARP) and Aldose Reductase. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives, supported by experimental data and detailed protocols.
Introduction: The Dual Therapeutic Potential of a Privileged Scaffold
The (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent inhibitory activity against two distinct and therapeutically relevant enzymes. The versatility of this chemical framework allows for strategic modifications that can fine-tune the inhibitory profile, directing the compounds towards either PARP, a critical enzyme in DNA damage repair, or Aldose Reductase, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications. This guide will dissect the structural nuances that dictate the activity of these derivatives against each target, providing a comparative framework for future drug design and development.
Targeting Poly (ADP-ribose) Polymerase (PARP): A Key Player in Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular response to DNA single-strand breaks. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Phthalazinone-based derivatives have emerged as potent PARP inhibitors, with Olaparib being a clinically approved example.
The Role of PARP in DNA Repair
The following diagram illustrates the critical role of PARP1 in the base excision repair (BER) pathway, a major pathway for the repair of DNA single-strand breaks.
Caption: PARP1 recognizes DNA single-strand breaks and synthesizes PAR chains, which recruit DNA repair machinery. PARP inhibitors block this process.
Structure-Activity Relationship of Phthalazinone Derivatives as PARP1 Inhibitors
Systematic modification of the phthalazinone scaffold has revealed key structural features that govern PARP1 inhibitory potency. The following table summarizes the structure-activity relationship for a series of derivatives, highlighting the impact of substitutions on the core structure.[1]
| Compound ID | R Group | PARP1 IC50 (nM)[1] |
| Olaparib | (Reference) | 5 |
| 11 | 2-fluoro-5-((phenylcarbamoyl)methyl)phenyl | 15.3 |
| 12 | 2-fluoro-5-(((4-fluorophenyl)carbamoyl)methyl)phenyl | 10.8 |
| 13 | 2-fluoro-5-(((3-fluorophenyl)carbamoyl)methyl)phenyl | 8.2 |
| 14 | 5-(((4-chlorophenyl)carbamoyl)methyl)-2-fluorophenyl | 7.5 |
| 15 | 5-(((3-chlorophenyl)carbamoyl)methyl)-2-fluorophenyl | 6.9 |
| 22 | 2-fluoro-5-((2-oxo-2-(piperidin-1-yl)ethyl)carbamoyl)phenyl | 4.1 |
| 23 | 2-fluoro-5-((2-morpholino-2-oxoethyl)carbamoyl)phenyl | 3.2 |
Key SAR Insights for PARP1 Inhibition:
-
Phthalazinone Core: The 4-oxo-3,4-dihydrophthalazine moiety is a critical pharmacophore for PARP1 inhibition, mimicking the nicotinamide portion of the NAD+ cofactor.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as fluorine and chlorine, on the terminal phenyl ring generally enhance inhibitory activity.[1] The position of the substituent also plays a role, with meta-substitutions often being more favorable than para-substitutions.[1]
-
Linker and Terminal Group: The nature and length of the alkyl chain connecting the phthalazinone core to the terminal aromatic ring significantly influence potency.[1] The introduction of cyclic amine moieties, such as piperidine and morpholine, at the terminal end can lead to a substantial increase in inhibitory activity, as seen in compounds 22 and 23.[1]
Experimental Protocol: In Vitro PARP1 Inhibition Assay
The following protocol outlines a standard enzymatic assay to determine the IC50 values of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives against PARP1.
Objective: To quantify the in vitro inhibitory activity of test compounds against recombinant human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Test compounds (phthalazinone derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with Histone H1 by incubating overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Mixture Preparation: In a separate reaction plate, prepare the PARP reaction mixture containing recombinant PARP1 enzyme and activated DNA in assay buffer.
-
Inhibitor Incubation: Add the serially diluted test compounds to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Transfer the enzyme-inhibitor mixture to the histone-coated plate. Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for the PARylation of histone H1.
-
Washing: Stop the reaction and wash the plate three times with wash buffer to remove unreacted components.
-
Antibody Incubation: Add the anti-PAR-HRP antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Targeting Aldose Reductase: A Strategy for Mitigating Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol in insulin-insensitive tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives have been identified as potent inhibitors of aldose reductase.
The Polyol Pathway and its Role in Diabetic Complications
The diagram below illustrates the polyol pathway and the central role of aldose reductase.
Caption: Aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and diabetic complications. Aldose reductase inhibitors block this first step.
Structure-Activity Relationship of Phthalazinone Acetic Acid Derivatives as Aldose Reductase Inhibitors
The development of Zopolrestat, a potent aldose reductase inhibitor, has provided significant insights into the SAR of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives.
| Compound ID | R Group | Aldose Reductase IC50 (nM)[1][2] |
| Zopolrestat | 5-(Trifluoromethyl)-2-benzothiazolylmethyl | 3.1[2] |
| 207 | 2-Benzothiazolylmethyl | 19[2] |
| 124 | 5,7-Difluoro-2-benzoxazolylmethyl | 3.2[1] |
| 139 | (2-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl | <10[1] |
| 195 | 2-((3-(Trifluoromethyl)phenyl)amino)-2-thioxoethyl | 52[1] |
Key SAR Insights for Aldose Reductase Inhibition:
-
Acetic Acid Moiety: The acetic acid group at the 1-position of the phthalazinone ring is crucial for activity, likely interacting with a cationic site in the enzyme's active site.
-
N-3 Substitution: The substituent at the N-3 position is a key determinant of potency. Aromatic and heteroaromatic ring systems are highly favored.
-
Benzothiazole and its Surrogates: The benzothiazole group, particularly with electron-withdrawing substituents like trifluoromethyl, as seen in Zopolrestat, confers high potency.[2] Other heterocyclic systems like benzoxazole and oxadiazole can act as effective surrogates for the benzothiazole ring, maintaining potent inhibitory activity.[1]
-
Fluorination: The introduction of fluorine atoms on the heterocyclic side chain, as in compound 124, can significantly enhance potency.[1]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric method for determining the inhibitory activity of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives against aldose reductase.[3][4][5]
Objective: To measure the in vitro inhibition of aldose reductase by monitoring the decrease in NADPH absorbance.
Materials:
-
Partially purified or recombinant aldose reductase enzyme (e.g., from rat lens or human recombinant)
-
DL-Glyceraldehyde (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Test compounds (phthalazinone acetic acid derivatives) dissolved in DMSO
-
Phosphate buffer (0.067 M, pH 6.2)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes or a UV-transparent 96-well plate
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a suitable dilution of the aldose reductase enzyme in cold phosphate buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in phosphate buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epalrestat or Zopolrestat).
-
Reaction Mixture Preparation: In a cuvette or well of a 96-well plate, prepare the reaction mixture containing:
-
Phosphate buffer
-
NADPH solution
-
Enzyme solution
-
Test compound or vehicle
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds). The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of inhibitor / Rate of control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Comparative Analysis and Future Directions
The (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid scaffold has proven to be a remarkably versatile platform for the development of potent inhibitors of both PARP and aldose reductase. The SAR studies reveal that distinct structural modifications are required to achieve high potency and selectivity for each target.
-
For PARP Inhibition: The focus is on extending from the phthalazinone core with linkers and terminal groups that can form key interactions within the nicotinamide-binding pocket of the enzyme. The incorporation of cyclic amines has shown particular promise.
-
For Aldose Reductase Inhibition: The acetic acid moiety is paramount, and the N-3 substituent, particularly bulky, electron-deficient heterocyclic systems, dictates the inhibitory potency.
Future research in this area could explore the development of dual inhibitors, which may have applications in certain cancer types where both PARP and aldose reductase pathways are dysregulated. Furthermore, the optimization of pharmacokinetic properties of these derivatives will be crucial for their successful clinical translation. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this promising class of therapeutic agents.
References
- Sarges, R., et al. (1990). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 33(7), 1859-1865.
- Cao, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.
- Sarges, R., et al. (1991). Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. Journal of Medicinal Chemistry, 34(7), 2263-2273.
- Hayman, S., & Kinoshita, J. H. (1965). Isolation and properties of lens aldose reductase. The Journal of biological chemistry, 240, 877–882.
- Sato, S., & Kador, P. F. (1990). Inhibition of aldose reductase by quercitrin. Biochemical pharmacology, 40(4), 833–838.
- Demirayak, S., et al. (2004). Some Pyridazinone and Phthalazinone Derivatives and Their Vasodilator Activities. Archives of Pharmacal Research, 27(1), 13-18.
- Del Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLoS ONE, 8(9), e74076.
-
Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from [Link]
Sources
- 1. Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 5. bmrservice.com [bmrservice.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Carboxymethylenephthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Carboxymethylenephthalide
3-Carboxymethylenephthalide, a molecule of significant interest in medicinal chemistry and materials science, demands accurate and reliable quantification for research, development, and quality control. The validation of an analytical method is the cornerstone of generating trustworthy data, ensuring that the method is fit for its intended purpose. This guide will detail the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against two powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Primary Method: Validated HPLC-UV for Quantification of 3-Carboxymethylenephthalide
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the quantification of chromophoric compounds like 3-Carboxymethylenephthalide. The following section outlines a comprehensive, albeit hypothetical, validation of an HPLC-UV method, grounded in established scientific principles and regulatory expectations.
The "Why" Behind the Method: Causality in Experimental Design
The selection of a reversed-phase HPLC method is predicated on the molecular structure of 3-Carboxymethylenephthalide, which possesses both polar (carboxylic acid) and non-polar (aromatic ring) moieties, making it amenable to separation on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape and retention. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection is selected due to the presence of the aromatic phthalide ring system, which exhibits strong absorbance in the UV region.
Experimental Protocol: A Step-by-Step Guide to Validation
The validation of the HPLC-UV method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2]
2.2.1. Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Carboxymethylenephthalide reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 3-Carboxymethylenephthalide in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.3. Validation Parameters and Acceptance Criteria
The following validation parameters are assessed to ensure the method's performance:
-
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte), and a standard solution. Forced degradation studies are also performed to demonstrate separation from potential degradation products.[4][5]
-
Acceptance Criteria: No interfering peaks at the retention time of 3-Carboxymethylenephthalide in the blank and placebo chromatograms. The peak for the analyte should be pure and spectrally homogeneous, as determined by a diode array detector.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Protocol: Analyze a series of at least five concentrations of the working standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Protocol: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Protocol: Introduce small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
-
Visualization of the HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of the HPLC-UV method.
Alternative Analytical Methods: A Comparative Overview
While HPLC-UV is a reliable workhorse, other techniques offer distinct advantages in terms of sensitivity, speed, and throughput. This section explores two such alternatives: UPLC-MS and HPTLC.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.
3.1.1. Conceptual UPLC-MS Workflow
Caption: Conceptual workflow for UPLC-MS analysis.
3.1.2. Key Performance Advantages of UPLC-MS
-
Enhanced Sensitivity and Selectivity: Mass spectrometry provides significantly lower limits of detection (often in the picogram to femtogram range) compared to UV detection.[6] The ability to monitor specific mass-to-charge ratios (m/z) enhances selectivity, reducing the impact of matrix interferences.
-
Faster Analysis Times: The use of sub-2 µm particles in UPLC columns allows for higher flow rates and faster separations without compromising resolution, leading to increased sample throughput.[7]
-
Structural Information: MS/MS capabilities can provide valuable structural information about the analyte and any potential degradation products, aiding in their identification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness. It is particularly well-suited for the analysis of less complex samples and for screening large numbers of samples simultaneously.
3.2.1. Conceptual HPTLC Workflow
Caption: Conceptual workflow for HPTLC analysis.
3.2.2. Key Performance Advantages of HPTLC
-
High Throughput: Multiple samples can be analyzed simultaneously on a single HPTLC plate, significantly increasing sample throughput.
-
Cost-Effectiveness: HPTLC generally has lower solvent consumption and operational costs compared to HPLC and UPLC-MS.[8]
-
Flexibility in Detection: After separation, the plate can be derivatized to enhance the detection of compounds that are not chromophoric or fluorescent.
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS vs. HPTLC
The choice of an analytical method depends on the specific requirements of the analysis, including the desired sensitivity, speed, cost, and the complexity of the sample matrix. The following table provides a comparative summary of the three discussed techniques for the analysis of 3-Carboxymethylenephthalide.
| Performance Parameter | HPLC-UV | UPLC-MS | HPTLC |
| Sensitivity (LOD/LOQ) | Moderate (ng range) | Very High (pg-fg range) | Low to Moderate (ng-µg range) |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and m/z) | Moderate (based on Rf value) |
| Analysis Time per Sample | 10-20 minutes | 2-5 minutes | < 1 minute (when multiple samples are run) |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | Moderate | High | Low |
| Instrument Cost | Moderate | High | Low to Moderate |
| Ease of Use | Relatively easy | Requires specialized expertise | Relatively easy |
| Robustness | High | Moderate | High |
| Solvent Consumption | Moderate | Low | Very Low |
| Confirmatory Power | Moderate | High (with MS/MS) | Low |
Conclusion: Selecting the Optimal Method for Your Needs
The validation of an analytical method is a critical step in ensuring the quality and reliability of scientific data. This guide has provided a comprehensive framework for the validation of an HPLC-UV method for 3-Carboxymethylenephthalide, emphasizing the scientific rationale behind the experimental design.
-
HPLC-UV remains a robust, reliable, and cost-effective choice for routine quantitative analysis where high sensitivity is not a primary requirement.
-
UPLC-MS is the superior option when high sensitivity, selectivity, and rapid analysis of complex samples are paramount, although it comes with higher costs and complexity.
-
HPTLC offers an excellent solution for high-throughput screening and quality control of less complex samples where cost and speed are major considerations.
Ultimately, the selection of the most appropriate analytical method will depend on a careful evaluation of the specific analytical challenge, available resources, and the desired data quality. By understanding the principles of method validation and the comparative strengths of different analytical techniques, researchers and scientists can make informed decisions to ensure the integrity and impact of their work.
References
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ICH Harmonised Tripartite Guideline. Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Krian, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]
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Novotná, K., & Nováková, L. (2014). The role of ultra-high performance liquid chromatography in pharmaceutical analysis. Analytica Chimica Acta, 822, 1-16. [Link]
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A Comparative Guide to Phthalazinone Derivatives as Kinase Inhibitors: From Benchtop to Signaling Pathways
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. Among the diverse chemical scaffolds explored for kinase inhibition, the phthalazinone core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of important kinases.[1] This guide provides a comparative analysis of prominent phthalazinone derivatives, delving into their inhibitory profiles, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore their impact on key signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Phthalazinone Scaffold: A Versatile Platform for Kinase Inhibition
The phthalazinone nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, serves as an excellent foundation for the design of kinase inhibitors.[1] Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Medicinal chemists have successfully modified the phthalazinone scaffold at various positions to achieve high potency and selectivity for different kinase targets. This has led to the development of clinical candidates and approved drugs, underscoring the therapeutic potential of this chemical class.[2]
Comparative Analysis of Phthalazinone-Based Kinase Inhibitors
To provide a clear and objective comparison, the following table summarizes the inhibitory activities of representative phthalazinone derivatives against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Derivative Class | Lead Compound/Example | Primary Target(s) | IC50 (nM) | Key Features & Selectivity |
| VEGFR/EGFR Inhibitors | Vatalanib Analogues | VEGFR-2, EGFR | 0.023 - 0.41 (VEGFR-2) | Dual inhibitors with higher potency against VEGFR-2.[3][4] |
| Aurora Kinase Inhibitors | Phthalazinone Pyrazoles | Aurora-A | ~1-10 | Highly selective for Aurora-A over Aurora-B (>1000-fold).[5][6][7] |
| HPK1 Inhibitors | 1(2H)-phthalazinone derivatives | HPK1 | 10.4 | Potent and selective inhibitors of Hematopoietic Progenitor Kinase 1.[8] |
Table 1: Comparative Inhibitory Activity of Phthalazinone Derivatives. This table highlights the potency and selectivity of different classes of phthalazinone-based kinase inhibitors. Lower IC50 values indicate greater potency.
Deciphering the Structure-Activity Relationship (SAR)
The efficacy of phthalazinone derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For VEGFR-2 Inhibitors: The SAR studies of phthalazine-based pyrazoline derivatives have revealed that the nature and position of substituents on the phthalazinone and pyrazoline rings significantly influence their anti-proliferative activity and VEGFR-2 inhibition.[9] For instance, the introduction of specific hydrophobic and electron-donating or -withdrawing groups can enhance binding affinity to the VEGFR-2 active site.
For Aurora-A Kinase Inhibitors: In the case of phthalazinone pyrazoles, the substitution pattern on the pyrazole ring and the nature of the linker to the phthalazinone core are critical for achieving high potency and selectivity for Aurora-A over Aurora-B.[6][7] This selectivity is often driven by exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of the two kinases.
Key Signaling Pathways Targeted by Phthalazinone Inhibitors
The therapeutic rationale for developing these inhibitors lies in their ability to modulate critical signaling pathways implicated in cancer and immune regulation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][10][11][12] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration.[13] Phthalazinone-based VEGFR-2 inhibitors block this signaling cascade, thereby inhibiting angiogenesis and restricting tumor growth.
Caption: VEGFR-2 signaling pathway and the point of intervention by phthalazinone inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[1][2][5] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers.[14] Ligand binding to EGFR triggers a signaling cascade involving pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[15] Phthalazinone-based EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking these downstream signals.
Caption: EGFR signaling cascade and the inhibitory action of phthalazinone derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis and cell division.[16][17] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[18][19] Aurora-A is involved in centrosome maturation and spindle assembly, while Aurora-B is a component of the chromosomal passenger complex that ensures proper chromosome segregation.[18] Phthalazinone-based Aurora kinase inhibitors can induce mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora kinases in mitosis and their inhibition by phthalazinone compounds.
HPK1 Signaling in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[20][21] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76, leading to their degradation and attenuation of the T-cell response.[22][23][24] By inhibiting HPK1, phthalazinone derivatives can enhance T-cell activation, cytokine production, and anti-tumor immunity, making them promising candidates for cancer immunotherapy.[22]
Caption: Negative regulatory role of HPK1 in T-cell signaling and its inhibition.
Experimental Protocols for Evaluating Phthalazinone Kinase Inhibitors
The robust evaluation of kinase inhibitors requires a multi-faceted experimental approach, from biochemical assays to cell-based models.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[25][26][27] The principle is based on the measurement of ATP consumption during the phosphorylation reaction.[26]
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, recombinant kinase, a suitable peptide substrate, and ATP. Prepare serial dilutions of the phthalazinone test compounds.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a reagent (e.g., Kinase-Glo®) that detects the amount of remaining ATP via a luciferase-based reaction, generating a luminescent signal.[26]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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A Researcher's Guide to the In Vitro Evaluation of Novel Phthalazinone Compounds
The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[1][2][3] For researchers and drug development professionals, the initial in vitro characterization of novel phthalazinone derivatives is a critical step in identifying promising therapeutic candidates. This guide provides a comparative framework for the in vitro testing of these compounds, focusing on their anticancer and anti-inflammatory potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid in the evaluation of novel phthalazinone-based agents.
The Versatility of the Phthalazinone Core: A Privileged Scaffold
Phthalazinone derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets. This versatility has led to the development of compounds with anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties, among others.[1][2] In the realm of oncology, phthalazinones are recognized for their ability to inhibit key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The approved PARP inhibitor, Olaparib, features a phthalazinone core and serves as a testament to the therapeutic potential of this scaffold.[6][7] Similarly, the phthalazinone structure is central to the activity of VEGFR-2 inhibitors like Vatalanib.[5] The anti-inflammatory effects of some phthalazinone derivatives are attributed to their inhibition of targets like cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as TNF-α.[8][9][10]
This guide will focus on the in vitro assays essential for characterizing the anticancer and anti-inflammatory activities of novel phthalazinone compounds, providing a roadmap for their preclinical evaluation.
Part 1: In Vitro Anticancer Evaluation of Phthalazinone Derivatives
The anticancer potential of novel phthalazinone compounds can be systematically evaluated through a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.
Primary Cytotoxicity Screening: Identifying Active Compounds
The initial step is to assess the general cytotoxicity of the novel compounds against a panel of human cancer cell lines. This provides a first look at their potency and selective toxicity.
Recommended Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[11][12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel phthalazinone compounds and a positive control (e.g., Doxorubicin or Cisplatin) in the appropriate cell culture medium.[1][11] Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v).[11]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Presentation: Comparative Cytotoxicity of Novel Phthalazinone Compounds
| Compound | Target/Class | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| Novel Phthalazinone 1 | Putative PARP Inhibitor | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 | Olaparib (e.g., ~0.1 µM in BRCA-mutant cells) |
| Novel Phthalazinone 2 | Putative VEGFR-2 Inhibitor | 18.2 ± 1.7 | 1.58 ± 0.15 | >50 | Sorafenib (e.g., 7.26 ± 0.3 µM in MCF-7)[5] |
| Novel Phthalazinone 3 | Dithiocarbamate Hybrid | 12.5 ± 1.1 | 25.3 ± 2.5 | 8.9 ± 0.9 | Cisplatin (e.g., ~5 µM in A2780)[1] |
| Olaparib | PARP Inhibitor | Varies with BRCA status | Varies with BRCA status | Varies with BRCA status | N/A |
| Sorafenib | Multi-kinase Inhibitor | 7.26 ± 0.3[5] | 3.23[14] | >10 | N/A |
Note: The IC₅₀ values presented for novel compounds are hypothetical and for illustrative purposes. Actual values will vary based on the specific compound and cell line.
Mechanism of Action: Unraveling the "How"
Once active compounds are identified, the next crucial step is to elucidate their mechanism of action. Based on the structural design of the novel phthalazinones, targeted assays should be performed.
Many phthalazinone-based anticancer agents function as PARP inhibitors.[4][6] PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[15] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality.[15]
Experimental Workflow: PARP Inhibition
Caption: Workflow for assessing PARP inhibition.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[16] Phthalazinone derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways.[5][17]
Signaling Pathway: VEGFR-2 Inhibition
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A Comparative Guide to the Efficacy of Novel Synthesized PARP Inhibitors Versus Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benchmark of Olaparib and the Quest for Superiority
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor to receive clinical approval, has set a benchmark for this therapeutic strategy, demonstrating significant efficacy in ovarian, breast, pancreatic, and prostate cancers.[1][2] The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with defective homologous recombination (HR) repair, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cell death.[3]
While olaparib has paved the way, the field of PARP inhibitor development is rapidly evolving. A new generation of synthesized PARP inhibitors is emerging, designed to overcome the limitations of their predecessors, such as acquired resistance and dose-limiting toxicities. This guide provides an in-depth, objective comparison of the efficacy of these novel synthesized PARP inhibitors against the established benchmark, olaparib, supported by preclinical and clinical experimental data. We will delve into the key performance indicators, the rationale behind next-generation inhibitor design, and the detailed methodologies used to evaluate their efficacy.
The Rationale for Next-Generation PARP Inhibitors: Enhanced Potency, Selectivity, and Overcoming Resistance
The development of new PARP inhibitors is driven by several key objectives aimed at improving upon the therapeutic window of first-generation agents like olaparib.
1. Enhanced PARP1 Trapping and Potency: Beyond simple catalytic inhibition, a critical mechanism of action for PARP inhibitors is the "trapping" of PARP1 and PARP2 enzymes on DNA at the site of damage.[4] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair.[5] Newer inhibitors are often designed to have superior PARP trapping capabilities compared to olaparib, which is hypothesized to translate to greater anti-tumor activity.[4]
2. Increased Selectivity for PARP1: The PARP family consists of 17 members, with PARP1 and PARP2 being the primary targets of clinically approved inhibitors.[6] However, the inhibition of PARP2 has been linked to hematological toxicities, such as myelosuppression.[7] Consequently, a major focus of current research is the development of highly selective PARP1 inhibitors. The rationale is that selective PARP1 inhibition will retain the potent anti-tumor effects driven by synthetic lethality while minimizing the off-target toxicities associated with PARP2 inhibition, thus widening the therapeutic index.[7]
3. Overcoming Acquired Resistance: A significant clinical challenge with PARP inhibitors is the development of acquired resistance.[8] Mechanisms of resistance can include the restoration of homologous recombination function, increased drug efflux, or mutations in the PARP1 enzyme itself.[8] Novel synthesized inhibitors are being evaluated for their ability to overcome these resistance mechanisms.
Head-to-Head Preclinical Efficacy: A Comparative Analysis
The following sections provide a comparative overview of the preclinical efficacy of selected novel synthesized PARP inhibitors against olaparib, focusing on biochemical potency, cellular activity, and in vivo performance.
Biochemical Potency: Targeting the PARP Engine
The initial evaluation of a new PARP inhibitor begins with assessing its ability to inhibit the enzymatic activity of PARP1 and PARP2 in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Fold Selectivity (PARP2/PARP1) | Reference(s) |
| Olaparib | ~1.2-5 | ~1-2 | ~1 | [5] |
| Compound 20e | 2.99 | Not Reported | Not Reported | [9] |
| Compound 25a | 5.91 | Not Reported | Not Reported | [9] |
| Compound 5l | 16.10 | Not Reported | Not Reported | [3] |
| Compound B3 | 2.8 | Not Reported | Not Reported | [10] |
| Compound C2 | 9.0 | Not Reported | Not Reported | [10] |
| YCH3292 | Not Reported | Not Reported | Not Reported | [8] |
| A-966492 | ~1 | ~1 | ~1 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
As the table demonstrates, several novel synthesized compounds exhibit PARP1 inhibitory potency comparable to or even exceeding that of olaparib in biochemical assays. For instance, compounds 20e and B3 show highly potent PARP1 inhibition.[9][10]
Cellular Efficacy: Performance in a Biological Context
Moving from a cell-free system to a cellular environment provides a more biologically relevant assessment of an inhibitor's efficacy. Cellular assays measure the inhibitor's ability to kill cancer cells, particularly those with BRCA mutations, through synthetic lethality.
| Inhibitor | Cell Line (BRCA status) | Cellular IC50/EC50 (µM) | Comparative Efficacy vs. Olaparib | Reference(s) |
| Olaparib | UWB1.289 (BRCA1-deficient) | 0.66 | - | [9] |
| Compound 20e | UWB1.289 (BRCA1-deficient) | 0.27 | More potent | [9] |
| Compound 25a | UWB1.289 (BRCA1-deficient) | 0.41 | More potent | [9] |
| Olaparib | MDA-MB-436 (BRCA1-deficient) | Not specified | - | [3] |
| Compound 5l | MDA-MB-436 (BRCA1-deficient) | 11.62 | Similar | [3] |
| Olaparib | BRCA-deficient cell lines | Similar to novel compounds | - | [11] |
| Compound 16g, 16i, 16j, 16l | BRCA-deficient cell lines | Similar to Olaparib | Similar | [11] |
| YCH3292 | Capan-1/TP (PARPi-resistant) | 0.00023 | Overcomes resistance | [8] |
The data from cellular assays highlight the potential of these novel inhibitors. Compounds 20e and 25a demonstrate superior potency to olaparib in a BRCA1-deficient cell line.[9] Of particular interest is YCH3292 , which shows remarkable potency in a PARP inhibitor-resistant cell line, suggesting it may be effective in patients who have developed resistance to existing therapies.[8] Furthermore, compounds like 16j and 16l were found to have lower cytotoxicity towards normal human cells compared to olaparib, indicating a potentially improved safety profile.[11]
In Vivo Efficacy: Performance in Preclinical Models
The ultimate preclinical test of a PARP inhibitor's efficacy is its performance in in vivo models, typically xenografts where human tumors are grown in immunodeficient mice. These studies assess the inhibitor's ability to control tumor growth in a living system.
Preclinical pharmacokinetic studies have also revealed important differences between inhibitors. For example, niraparib has been shown to have higher cell membrane permeability and a larger volume of distribution compared to olaparib, leading to greater tumor exposure.[12][13][14] This favorable pharmacokinetic profile may contribute to its potent in vivo anti-tumor effects, even in BRCA wild-type models.[12][13][14] While specific in vivo comparative data for many of the newly synthesized compounds are still emerging, the promising in vitro data for molecules like YCH3292 suggest they are strong candidates for further in vivo evaluation.[8]
Beyond the Primary Target: Selectivity and Off-Target Effects
A key differentiator for next-generation PARP inhibitors is their selectivity profile. While olaparib inhibits both PARP1 and PARP2, newer inhibitors are being designed for high selectivity towards PARP1 to minimize PARP2-related toxicities.
Furthermore, understanding the off-target effects of PARP inhibitors is crucial. Some inhibitors, like rucaparib and niraparib, have been shown to inhibit several kinases at micromolar concentrations, while olaparib appears to be more selective with fewer kinase off-targets.[15][16][17][18] This differential kinase pharmacology could contribute to the varying clinical effects and side-effect profiles observed among different PARP inhibitors.[15] The high selectivity of olaparib for PARP1/2 with minimal off-target kinase activity sets a high bar for the safety profile of newly developed inhibitors.[7]
Experimental Methodologies: A Guide to Efficacy Evaluation
The following sections provide detailed, step-by-step methodologies for the key experiments used to compare the efficacy of synthesized PARP inhibitors to olaparib.
PARP Signaling Pathway
Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Workflow: From Bench to Preclinical Model
Caption: A generalized experimental workflow for the preclinical evaluation of novel PARP inhibitors.
Detailed Experimental Protocols
1. PARP Enzymatic Activity Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP enzymes.
-
Principle: A common method is a homogeneous, fluorescence-based assay that measures the consumption of the PARP substrate, NAD+.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor and olaparib in assay buffer. Prepare a mixture of recombinant human PARP1 or PARP2 enzyme and activated DNA (e.g., sheared salmon sperm DNA). Prepare a solution of NAD+.
-
Assay Setup: In a 96-well or 384-well plate, add the inhibitor dilutions or vehicle control.
-
Enzyme Addition: Add the PARP enzyme/activated DNA mixture to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the NAD+ solution to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and measure the remaining NAD+ using a suitable detection reagent that generates a fluorescent signal.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (Cellular)
This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations, to assess synthetic lethality.
-
Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity or ATP levels, respectively, as an indicator of cell viability.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient UWB1.289 or MDA-MB-436) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor and olaparib. Include a vehicle-only control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours) to allow for the cytotoxic effects of PARP inhibition to manifest.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals and read the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 or EC50 value from the dose-response curve.
-
3. PARP Trapping Assay (Cellular)
This assay measures the ability of an inhibitor to trap PARP enzymes on chromatin.
-
Principle: This assay involves subcellular fractionation to separate chromatin-bound proteins from soluble nuclear proteins, followed by Western blotting to detect PARP1.[4][19]
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the synthesized inhibitor or olaparib, often in combination with a DNA-damaging agent like MMS to induce PARP recruitment to DNA.[4]
-
Subcellular Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit to isolate the chromatin-bound protein fraction. It is crucial to include the inhibitors throughout the fractionation process to prevent their dissociation.[19]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP1. A histone antibody (e.g., Histone H3) should be used as a loading control for the chromatin fraction.[4]
-
Data Analysis: Quantify the band intensities for PARP1 and normalize to the loading control. Compare the amount of chromatin-bound PARP1 in inhibitor-treated samples to the control to determine the trapping potency.
-
4. In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the PARP inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored over time.
-
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-mutant cell line) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment groups (vehicle control, olaparib, synthesized inhibitor).
-
Drug Administration: Administer the inhibitors to the mice according to a defined schedule and route (e.g., oral gavage, daily).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the synthesized inhibitor to olaparib.
-
Conclusion: The Future of PARP Inhibition
The development of novel synthesized PARP inhibitors represents a significant step forward in the field of targeted cancer therapy. By focusing on enhanced potency, increased PARP1 selectivity, and the ability to overcome resistance, these next-generation inhibitors hold the promise of improved clinical outcomes and a better quality of life for patients. Olaparib remains a crucial benchmark, and the rigorous head-to-head comparisons detailed in this guide are essential for identifying the most promising new candidates for clinical development. The continued exploration of the nuanced differences in their mechanisms of action, selectivity, and pharmacokinetic properties will undoubtedly shape the future of PARP inhibitor therapy.
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Antolin, A. A., & Workman, P. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 11(9), 831–846. [Link]
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Antolin, A. A., Jalencas, X., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Chen, S., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 240, 114574. [Link]
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Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]
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Reinecke, F., et al. (2017). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 24(2), 185-195. [Link]
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Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]
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Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. ResearchGate. [Link]
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Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283–288. [Link]
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Reinecke, F., et al. (2020). Comprehensive selectivity profile of PARP inhibitors. ResearchGate. [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080–37095. [Link]
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Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(11), 1932. [Link]
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Sun, Y., et al. (2025). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 304, 118507. [Link]
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Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Semantic Scholar. [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PubMed. [Link]
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Li, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1479-1488. [Link]
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BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
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Li, W., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 938561. [Link]
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Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1476. [Link]
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Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. NMS Group. [Link]
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Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
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Smith, L. M., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(12), e0145885. [Link]
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Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Confirmation of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison of spectroscopic methodologies for the definitive characterization of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a comprehensive framework for its structural elucidation, supported by comparative data from closely related analogues and established principles of spectroscopic analysis.
The Analytical Imperative: Why Multi-faceted Spectroscopic Scrutiny is Crucial
This guide will navigate the expected spectroscopic signatures of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, drawing upon established literature for phthalazinone derivatives to provide a robust comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the complete structural framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, we anticipate a spectrum characterized by distinct signals for the aromatic protons of the phthalazinone ring system, the methylene protons of the acetic acid side chain, the exchangeable amide proton (N-H), and the carboxylic acid proton (O-H).
Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Rationale and Comparative Insights |
| Aromatic Protons (4H) | 7.5 - 8.5 | Multiplets | The protons on the benzene ring of the phthalazinone core will appear in the characteristic downfield aromatic region. Their specific shifts and coupling patterns will depend on their substitution pattern. Data from related phthalazinone structures suggest this general range. |
| Methylene Protons (-CH₂-) | ~3.8 - 4.2 | Singlet | The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing carbonyl group and the aromatic ring will shift them downfield. |
| Amide Proton (-NH-) | ~12.5 - 13.5 | Broad Singlet | The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can be concentration and temperature-dependent. |
| Carboxylic Acid Proton (-COOH) | ~12.0 - 13.0 | Broad Singlet | The carboxylic acid proton is also highly deshielded and exchangeable, resulting in a broad singlet. Its presence is a key indicator of the acetic acid moiety. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H and O-H.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Integration of the signals will confirm the proton count for each resonance.
-
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆:
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale and Comparative Insights |
| Carbonyl Carbon (C=O, amide) | ~160 - 165 | The amide carbonyl carbon is characteristically found in this downfield region. |
| Carbonyl Carbon (C=O, acid) | ~170 - 175 | The carboxylic acid carbonyl carbon is typically more deshielded than the amide carbonyl. |
| Aromatic Carbons (6C) | ~120 - 140 | The six carbon atoms of the benzene ring will resonate in this range. The specific shifts will be influenced by the fused heterocyclic ring and the substituents. |
| Methylene Carbon (-CH₂-) | ~35 - 45 | The sp³-hybridized methylene carbon will appear in the upfield region of the spectrum. |
| Aromatic Carbon attached to Nitrogen | ~145 - 155 | The carbon atom of the phthalazinone ring directly bonded to the nitrogen atom is expected to be significantly deshielded. |
| Aromatic Carbon attached to the acetic acid side chain | ~140-150 | The carbon atom at the point of substitution on the phthalazinone ring will also be deshielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS): Weighing the Molecule and Uncovering its Fragments
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structural components.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): For C₁₀H₈N₂O₃, the expected exact mass is 204.0535 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. The fragmentation pattern of phthalazinone derivatives often involves characteristic losses.
-
Loss of CO₂ (-44 Da): Decarboxylation of the acetic acid moiety is a likely fragmentation pathway.
-
Loss of the acetic acid side chain (-59 Da): Cleavage of the entire CH₂COOH group.
-
Fragmentation of the phthalazinone ring: This can lead to a series of characteristic ions corresponding to the benzoyl cation or related structures.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a solid sample directly for EI-MS.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Parameters:
-
Select the appropriate ionization mode (ESI positive or negative, or EI).
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | ~3200 | Stretching |
| C-H (Aromatic) | ~3100 - 3000 | Stretching |
| C-H (Aliphatic) | ~2900 | Stretching |
| C=O (Carboxylic Acid) | ~1700 - 1725 | Stretching |
| C=O (Amide) | ~1650 - 1680 | Stretching |
| C=C (Aromatic) | ~1600, 1475 | Stretching |
| C-N | ~1300 | Stretching |
The presence of a broad absorption in the 3300-2500 cm⁻¹ region is a strong indicator of the carboxylic acid's O-H bond, while the two distinct carbonyl peaks are crucial for confirming the presence of both the carboxylic acid and the amide functionalities.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Comparative Analysis and Alternative Techniques
The spectroscopic data obtained for (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid should be compared with data from known, structurally similar compounds. For instance, comparison with the spectra of its methyl or ethyl ester can help confirm the assignment of signals related to the core phthalazinone structure.
Alternative analytical techniques that can provide complementary structural information include:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
Workflow for Spectroscopic Confirmation
Caption: Workflow for the spectroscopic confirmation of the target compound.
Conclusion
The structural confirmation of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid relies on the synergistic application of NMR, MS, and IR spectroscopy. By carefully acquiring and interpreting the data from each technique and comparing it with established knowledge of related compounds, researchers can achieve a high degree of confidence in the assigned structure. This rigorous analytical approach is fundamental to advancing drug discovery and development programs.
References
-
Spectroscopic data of phthalazinone derivatives can be found in various chemical databases and scientific publications. For example, the PubChem database provides computed properties and links to literature for a wide range of chemical compounds. (Source: PubChem, URL: [Link])
- General principles of interpreting NMR, MS, and IR spectra are well-established and can be found in standard organic chemistry and spectroscopy textbooks.
- Research articles detailing the synthesis and characterization of phthalazinone analogs often provide detailed spectroscopic data that can be used for comparative purposes.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Phthalazinone Derivatives by HPLC-MS
Introduction: The Critical Role of Purity in Phthalazinone-Based Drug Discovery
Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, with compounds demonstrating a wide range of pharmacological activities, including potent antitumor and anti-inflammatory properties.[1][2] As these promising molecules advance through the drug development pipeline, the rigorous assessment of their purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility of scientific data.[3][4] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended biological effects, complicating data interpretation and posing potential toxicological risks.[5][6]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the gold standard for purity analysis in the pharmaceutical industry.[3][7][8] Its power lies in the synergistic combination of HPLC's high-resolution separation capabilities with the high sensitivity and specificity of mass spectrometry, which provides molecular weight information for unequivocal peak identification.[9] This guide provides a comprehensive framework for developing, implementing, and interpreting HPLC-MS methods for the purity assessment of novel phthalazinone derivatives, moving beyond a simple protocol to explain the causality behind critical experimental choices.
Understanding the Analyte: Potential Impurities in Phthalazinone Synthesis
Effective analytical method development begins with a foundational understanding of the potential impurities. Phthalazinone synthesis often involves the cyclocondensation of a hydrazine derivative with a precursor containing a carbonyl group, such as 2-acylbenzoic acids, phthalic anhydrides, or phthalimides.[1][2][10]
Common sources of impurities include:
-
Unreacted Starting Materials: Residual hydrazine or carbonyl-containing precursors.
-
Intermediates: Incomplete cyclization can leave reaction intermediates in the final product.[5]
-
Side-Reaction Products: The formation of isomers, dimers (e.g., bis-phthalazinone), or products from competing reaction pathways.[5][10] For instance, the acylation of the phthalazinone nucleus can occur at different positions, leading to isomeric impurities.[10]
-
Degradation Products: The phthalazinone core can be susceptible to hydrolysis or oxidation under certain conditions, especially during workup or storage.
A robust HPLC-MS method must be able to resolve the main phthalazinone derivative from all these potential impurities.
Comparative Guide to HPLC-MS Method Development
The goal of method development is to achieve optimal separation and detection of the target compound and all relevant impurities. This requires a systematic approach to selecting and optimizing various HPLC and MS parameters.
Pillar 1: High-Performance Liquid Chromatography (HPLC) Parameters
The HPLC component is responsible for the physical separation of the compounds in the mixture. The choice of column and mobile phase is paramount.
Column Selection: Beyond the Standard C18
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the aromatic and polar nature of phthalazinone derivatives often calls for alternative selectivities.
| Stationary Phase | Principle of Separation & Suitability for Phthalazinones | Typical Use Case |
| C18 (L1) | Primarily hydrophobic interactions. Effective for general-purpose separation but may fail to resolve structurally similar isomers or impurities with minor polarity differences. | Initial screening, separation of compounds with significant differences in hydrophobicity. |
| Phenyl-Hexyl (L11) | Offers mixed-mode separation, combining hydrophobic interactions with π-π interactions from the phenyl rings. This is highly advantageous for aromatic compounds like phthalazinones, providing alternative selectivity that can resolve closely eluting impurities. | Resolving aromatic isomers or impurities that co-elute on a C18 column. |
| Polar-Embedded (e.g., Amide, Carbamate) | Contains polar functional groups embedded within the alkyl chains, making the stationary phase more compatible with highly aqueous mobile phases and providing unique selectivity for polar compounds. It can reduce peak tailing for basic compounds. | Analysis of highly polar phthalazinone derivatives or when using low organic content mobile phases. |
| Specialty Columns (e.g., Newcrom R1) | These columns are designed with low silanol activity to minimize undesirable interactions with basic compounds, resulting in improved peak shape and reproducibility for nitrogen-containing heterocycles like phthalazinones.[11] | High-throughput analysis or when severe peak tailing is observed with standard columns. |
Mobile Phase Optimization: Driving Resolution and MS Compatibility
The mobile phase composition directly influences retention, selectivity, and peak shape. For HPLC-MS, it must also be volatile and compatible with the ionization source.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for MS applications due to its lower viscosity (leading to lower backpressure) and better UV transparency. However, methanol can sometimes offer different selectivity and should be evaluated during method development.
-
Aqueous Phase & Additives: The use of a volatile acidic modifier is crucial for good chromatography and efficient ionization in positive ESI mode.
-
Formic Acid (0.1%): The most common choice. It effectively protonates the analyte in solution, leading to strong [M+H]⁺ ions, and helps to produce sharp, symmetrical peaks by suppressing the ionization of residual silanols on the column packing.[11]
-
Ammonium Formate/Acetate: These buffers can be used to control pH and improve peak shape for certain compounds, but they may cause ion suppression in the MS source. They are typically used at low concentrations (5-10 mM).
-
Pillar 2: Mass Spectrometry (MS) Parameters
The MS detector confirms the identity of each separated peak by providing its mass-to-charge ratio (m/z).
Ionization Source Selection
-
Electrospray Ionization (ESI): This is the ideal choice for phthalazinone derivatives. As these molecules are typically polar and contain nitrogen atoms, they are readily protonated in the acidic mobile phase to form [M+H]⁺ ions, making them perfectly suited for ESI in positive ion mode.[12]
MS Analyzer Comparison
| Analyzer Type | Key Strengths | Application in Purity Analysis |
| Single Quadrupole (SQ) | Robust, easy to use, and cost-effective. Provides nominal mass information. | Ideal for routine purity checks where impurities are known and the primary goal is quantitation (% area).[7] Confirms the molecular weight of the main peak. |
| Time-of-Flight (TOF) | High resolution and excellent mass accuracy (<5 ppm). | Enables the determination of elemental composition for unknown impurities, greatly aiding in their structural identification. |
| Orbitrap / FT-ICR | Ultra-high resolution and mass accuracy. | Definitive structural elucidation of challenging unknowns. Often used in specialized analytical labs rather than for routine QC. |
Visualizing the Workflow: From Synthesis to Purity Report
The overall process for assessing the purity of a synthesized phthalazinone derivative can be visualized as a logical workflow.
Caption: Decision tree for systematic HPLC-MS method development.
Conclusion
Assessing the purity of novel phthalazinone derivatives is a multi-faceted task that underpins the integrity of preclinical and clinical research. A successful HPLC-MS purity method is not just a set of conditions but a well-reasoned analytical strategy built on an understanding of the analyte's chemistry, chromatographic principles, and mass spectrometric behavior. By systematically comparing and selecting columns, mobile phases, and MS parameters, researchers can develop robust, reliable, and self-validating methods. This approach ensures that the purity data generated is not only accurate but also defensible, paving the way for the confident advancement of new therapeutic candidates.
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A Senior Application Scientist's Guide to Benchmarking New Phthalazinone Anti-inflammatory Agents Against Known Drugs
Introduction: Navigating the Inflammatory Landscape
Inflammation is a fundamental, protective response of the body to injury and infection. However, when this process becomes dysregulated, it underpins a vast array of chronic diseases, from rheumatoid arthritis to inflammatory bowel disease. The current therapeutic arsenal, while effective, is not without its limitations. Non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics form the cornerstone of treatment, yet concerns regarding gastrointestinal toxicity, broad immunosuppression, and high costs persist.[1][2][3]
This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Phthalazinone derivatives have emerged as a particularly promising class of compounds, demonstrating a wide range of pharmacological activities, including potent anti-inflammatory effects.[4][5][6] Unlike traditional agents that often act on a single target, many phthalazinones exhibit a multi-modal mechanism of action, offering the potential for superior therapeutic outcomes.[7][8]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the preclinical benchmarking of new phthalazinone anti-inflammatory agents. We will move beyond simple data reporting to explain the causal logic behind experimental choices, establishing a self-validating workflow from initial in vitro screening to in vivo efficacy models.
A Comparative Analysis of Anti-Inflammatory Mechanisms
A thorough understanding of the mechanism of action is critical for predicting both efficacy and potential side effects. New phthalazinone agents must be benchmarked against drugs that represent distinct mechanistic classes.
-
Phthalazinone Derivatives: This versatile scaffold can be engineered to target multiple points in the inflammatory cascade. Research has shown that their anti-inflammatory effects can be attributed to the inhibition of cyclooxygenase (COX) enzymes (often with selectivity for COX-2), suppression of pro-inflammatory cytokine production (e.g., TNF-α and IL-6), and modulation of key intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB).[7][8][9][10][11] Some derivatives also function as phosphodiesterase 4 (PDE4) inhibitors, which further contributes to their anti-inflammatory profile.[8]
-
NSAIDs (Benchmarks: Ibuprofen, Celecoxib): These agents primarily exert their effects by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins—key mediators of pain and inflammation.[12][13] Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2, while Celecoxib is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[10][13][14]
-
Corticosteroids (Benchmark: Dexamethasone): These are potent, broad-spectrum anti-inflammatory drugs. They bind to cytosolic glucocorticoid receptors which then translocate to the nucleus to suppress the transcription of multiple inflammatory genes, largely by inhibiting transcription factors like NF-κB and Activator Protein-1 (AP-1).[15][16][17] They can also upregulate the expression of anti-inflammatory proteins.[16][18]
-
Biologics (Benchmark: TNF-α inhibitors): These are typically monoclonal antibodies or receptor fusion proteins engineered to target specific inflammatory mediators with high precision.[19][20][21] For instance, TNF-α inhibitors bind to and neutralize TNF-α, a critical cytokine that drives the inflammatory response in many autoimmune diseases.[22][23]
The following diagram illustrates the distinct points of intervention for each drug class within the inflammatory signaling pathway.
Caption: Workflow for In Vitro Potency and Selectivity Profiling.
Data Summary: In Vitro Potency and Selectivity
The results of these assays should be summarized in a clear, comparative table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| New Phthalazinone | >100 | 0.15 | >667 | 0.25 | 0.30 |
| Celecoxib | 7.6 | 0.04 | 190 | >20 | >20 |
| Ibuprofen | 1.5 | 3.5 | 0.43 | >50 | >50 |
| Dexamethasone | N/A | N/A | N/A | 0.01 | 0.008 |
Note: Data are hypothetical and for illustrative purposes.
Phase 2: In Vivo Validation of Efficacy and Safety
Positive results from in vitro screening must be validated in a living system. In vivo models allow for the assessment of a compound's pharmacokinetic properties, overall efficacy in a complex biological environment, and its safety/tolerability profile.
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Causality & Rationale: This is the gold-standard model for evaluating acute inflammation. [24][25]The injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a predictable and quantifiable inflammatory response characterized by edema (swelling). [26][27]This response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, making it particularly sensitive to NSAIDs and other agents that interfere with the prostaglandin synthesis pathway. [27]Measuring the reduction in paw volume provides a robust readout of a compound's anti-inflammatory efficacy.
-
Methodology:
-
Animals: Use male Wistar rats (180-200g), acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, New Phthalazinone (e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 30 mg/kg), and Ibuprofen (e.g., 100 mg/kg).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [26] * Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point, particularly at the 3-hour mark.
-
Experimental Protocol 4: Gastric Ulcerogenic Liability
-
Causality & Rationale: This protocol directly addresses the primary safety concern associated with traditional NSAIDs. [9][10]By administering high doses of the compounds over several days, we can assess the potential for gastric mucosal damage. A compound that demonstrates high efficacy in the paw edema model but low ulcerogenicity in this assay has a superior therapeutic window.
-
Methodology:
-
Animals & Dosing: Use male Wistar rats. Administer the test compounds orally at a high dose (e.g., 3-5 times the effective anti-inflammatory dose) once daily for 4 consecutive days.
-
Observation: On day 5, animals are fasted overnight but allowed access to water.
-
Assessment:
-
Animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and washed with saline.
-
The gastric mucosa is examined for lesions or ulcers using a magnifying glass.
-
The severity of gastric damage is scored based on the number and size of the lesions (e.g., 0 = no lesions, 1 = small petechiae, 5 = severe ulceration).
-
-
Data Analysis: Calculate the mean ulcer index for each group.
-
Caption: Workflow for In Vivo Efficacy and Safety Evaluation.
Data Summary: In Vivo Efficacy and Safety Profile
| Compound | Dose (mg/kg, p.o.) | Max. Paw Edema Inhibition (%) (at 3 hr) | Ulcer Index (Mean Score) |
| New Phthalazinone | 30 | 75% | 0.5 |
| Celecoxib | 30 | 68% | 1.0 |
| Ibuprofen | 100 | 55% | 4.5 |
| Vehicle Control | - | 0% | 0.0 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion: Building a Case for a New Anti-Inflammatory Agent
The systematic benchmarking process outlined in this guide provides a robust framework for evaluating novel phthalazinone anti-inflammatory agents. The self-validating nature of this workflow—where high in vitro COX-2 selectivity and potent cytokine inhibition translate into strong in vivo efficacy and a favorable gastric safety profile—is essential for building a compelling case for a new drug candidate.
Based on the illustrative data presented, the hypothetical "New Phthalazinone" demonstrates a superior profile compared to established NSAIDs. Its high potency, significant COX-2 selectivity, and broad-spectrum activity on inflammatory cytokines in vitro, coupled with strong efficacy and an excellent safety margin in vivo, mark it as a promising candidate for further development.
Future research should aim to confirm these findings in chronic inflammation models (e.g., adjuvant-induced arthritis) and to further elucidate the specific signaling pathways, such as NF-κB or MAP kinases, that are modulated by this class of compounds. [28][29]Continued exploration of the phthalazinone scaffold holds immense potential for delivering the next generation of safer and more effective anti-inflammatory therapies.
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Safety Operating Guide
Proper Disposal of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No. 4743-57-1). As a compound utilized in complex research and development environments, ensuring its responsible disposal is paramount to maintaining a safe laboratory and protecting the environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance.
Hazard Identification and Risk Assessment
Before handling any waste, it is critical to understand the intrinsic hazards of the chemical. 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is classified with the following hazards:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | H302 | [1] |
| Causes serious eye irritation | H319 | [1] |
Due to these properties, this compound cannot be disposed of as general laboratory trash or via sewer systems.[2] It must be treated as hazardous chemical waste and managed according to institutional, local, and national regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
The primary risk associated with improper disposal is the potential for harmful exposure to personnel and the contamination of ecosystems. The carboxylic acid functional group also necessitates careful segregation from incompatible chemicals to prevent dangerous reactions.
Personal Protective Equipment (PPE)
When handling waste containers of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, the following minimum PPE is required to mitigate exposure risks:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye irritation.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should occur in a well-ventilated area. If dusts are generated, a respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound follows the lifecycle of hazardous waste management within a laboratory setting, from the point of generation to collection by a licensed disposal service.
Step 1: Waste Segregation (At the Point of Generation)
Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.
-
Designate a Specific Waste Stream: As an organic acid, this compound must be collected in a container designated for "Non-halogenated Organic Acid Waste."
-
Check for Incompatibilities: Never mix this waste with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.[5]
-
Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to vigorous and potentially explosive reactions.[5][6]
-
Cyanides and Sulfides: Can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[5]
-
-
Solid vs. Liquid: Solid waste must be kept separate from liquid waste.[7] Collect unused or contaminated solid 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid in a designated solid waste container. Solutions containing this compound should be collected in a separate liquid waste container.
Step 2: Container Management
The integrity and labeling of the waste container are crucial for safety and compliance.[3]
-
Container Material: Use a container made of material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are suitable. Avoid steel containers for acidic waste as they can corrode.[2][5] The original product container is often the best choice for collecting the waste.[6][8]
-
Container Condition: The container must be in good condition, with a secure, leak-proof lid.[3][8]
-
Labeling: The moment waste is first added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8][9] The label must include:
-
The words "Hazardous Waste" [10]
-
The full chemical name: "2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid" (do not use abbreviations).
-
The major constituents and their approximate percentages if it is a mixed waste stream.
-
The date when waste was first added.
-
-
Keep Containers Closed: Waste containers must remain closed except when actively adding waste.[2] This minimizes the release of vapors and prevents spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[2][5][10]
-
Location: The SAA must be under the control of laboratory personnel and located at or near the experiment that generates the waste.[2][3] It should not be near open sinks or floor drains.[6]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[8]
-
Segregation within SAA: Incompatible waste streams within the SAA must be physically separated, for instance, by storing them in separate secondary containment bins.[5][6][8]
-
Volume Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. Once this limit is reached, the full containers must be removed by EHS within three days.[2]
Step 4: Arranging for Waste Collection
Once a waste container is full (typically 80-90% capacity to prevent spills), it must be properly prepared for collection.
-
Finalize the Label: Fill in the "full date" on the hazardous waste tag.
-
Request Pickup: Submit a waste collection request to your institution's EHS or equivalent safety office.[8] Do not move the waste container to a central collection point yourself unless specifically instructed to do so by your institution's procedures.
-
Professional Disposal: The EHS department will then ensure the waste is transported and disposed of by a licensed hazardous waste management company, in compliance with all federal and state regulations.[1]
The following diagram illustrates the decision-making workflow for the disposal of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
Caption: Disposal workflow for 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill with an absorbent material suitable for acids (do not use combustible materials like paper towels for large spills).
-
Gently sweep the solid material or absorb the liquid.
-
Place the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area thoroughly.
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS/Safety office immediately.
Waste Minimization
A core principle of laboratory safety and environmental stewardship is waste minimization.[2] Researchers are encouraged to:
-
Order only the quantity of chemical necessary for their experiments.
-
Design experiments to use smaller scales where feasible.
-
Avoid preparing large stock solutions that may expire before being fully used.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, contributing to a secure and responsible scientific environment.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (n.d.). A General Guide to Laboratory Chemical Disposal Procedures.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- U.S. Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart.
- Unknown. (n.d.). EPA's Chemical Compatibility Chart. (Source URL could not be fully verified, but content is consistent with EPA guidance).
- Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.
- Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility.
- BenchChem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- CymitQuimica. (n.d.). 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.
- Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Published by CRC Press. (Note: Specific online source for full text not available, but cited for general principles).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Echemi. (n.d.). 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid Safety Data Sheet.
- ChemWhat. (n.d.). 2-(3-OXO-1,3-DIHYDROISOBENZOFURAN-1-YLIDEN)ACETIC ACID CAS#: 4743-57-1.
- BLDpharm. (n.d.). 4743-58-2|2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.
- Guidechem. (n.d.). 4743-57-1 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
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- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Guide to the Safe Handling of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. The following procedural guidance is rooted in established safety protocols for carboxylic acids and available hazard information for the specified compound, ensuring a multi-layered approach to risk mitigation in the laboratory.
Hazard Identification and Risk Assessment
2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is a compound that requires careful handling due to its identified and potential hazards. According to available safety information, this chemical is classified with the following GHS hazard statements:
While a comprehensive toxicological profile is not widely available, the chemical structure, possessing both a carboxylic acid moiety and a lactone fused to a benzene ring, suggests that other potential hazards, such as skin and respiratory irritation, should not be discounted. Carboxylic acids as a class can be corrosive and irritating[2][3]. Therefore, a conservative and stringent approach to personal protection is paramount.
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆O₄ |
| Molecular Weight | 190.15 g/mol |
| Melting Point | 287 °C[4] |
| Appearance | Solid[5] |
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are designed to provide comprehensive protection against the known and potential hazards of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[6] | To protect the eyes from direct contact with the chemical, which is known to cause serious eye irritation.[1] Polycarbonate lenses are recommended for their impact resistance. |
| Skin Protection | Nitrile or butyl rubber gloves. An acid-resistant lab coat must be worn to prevent skin exposure.[6][7] | To prevent dermal contact, which can lead to irritation and potential absorption. Gloves should be inspected for any signs of degradation or perforation before each use and removed correctly to avoid contaminating the skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] For operations with a high potential for generating dust or aerosols, an N95 dust mask or a respirator with an appropriate acid gas cartridge is advised.[6][7] | To protect against the inhalation of airborne particles that could cause respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic approach to handling minimizes exposure and ensures a controlled laboratory environment.
Preparation Phase:
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are unobstructed and have been recently tested.[3][7]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the handling area.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[3]
Handling Phase:
-
Dispensing: Handle the solid compound carefully to avoid the generation of dust. Use non-sparking tools.[1]
-
Solution Preparation: When dissolving, always add the acid to the solvent slowly. Never add solvent to the acid to prevent splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.[1][7]
Post-Handling Phase:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands and any potentially exposed skin with soap and water after removing gloves.[7][8]
-
PPE Removal: Properly remove and dispose of or decontaminate PPE as per institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, a swift and appropriate response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10][11] Get medical help immediately.[1]
-
Small Spill: Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[7]
-
Large Spill: Evacuate the area immediately. Restrict access and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: All solid waste and solutions containing 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid should be collected in a designated, labeled, and sealed hazardous waste container.[7] Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and paper towels, must be disposed of as hazardous waste.[3][7]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste.[3]
Consult your institution's specific guidelines and local regulations for chemical waste disposal.[1]
References
- 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid - Echemi. (URL: )
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (URL: [Link])
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (URL: [Link])
-
2-(3-OXO-1,3-DIHYDROISOBENZOFURAN-1-YLIDEN)ACETIC ACID CAS#: 4743-57-1; ChemWhat Code: 429333. (URL: [Link])
-
Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020 - Redox. (URL: [Link])
-
Safety Data Sheet: Acetic acid - Carl ROTH. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid [cymitquimica.com]
- 6. leelinework.com [leelinework.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. redox.com [redox.com]
- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





